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  • Product: 4-(4-Methylpiperazin-1-yl)butan-2-one
  • CAS: 59127-73-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-(4-Methylpiperazin-1-yl)butan-2-one: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of basic, ionizable functionalities is a cornerstone technique for modulating the pharmacokinetic profiles of lipophilic drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of basic, ionizable functionalities is a cornerstone technique for modulating the pharmacokinetic profiles of lipophilic drug candidates. 4-(4-Methylpiperazin-1-yl)butan-2-one is a highly versatile β-amino ketone (Mannich base analog) that serves as a critical building block, linker, and pharmacophoric modifier. By combining the hydrophilic, pH-responsive nature of a 1-methylpiperazine ring with the reactive handle of a butan-2-one aliphatic chain, this molecule bridges the gap between synthetic utility and biological efficacy.

This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic methodologies, and strategic pharmaceutical applications of 4-(4-Methylpiperazin-1-yl)butan-2-one, designed for researchers and drug development professionals.

Physicochemical Profiling and Molecular Architecture

The molecular architecture of 4-(4-Methylpiperazin-1-yl)butan-2-one consists of a tertiary amine-rich piperazine heterocycle covalently linked to a methyl ketone via an ethylene bridge. This structural duality imparts both high aqueous solubility at physiological pH and a versatile electrophilic/nucleophilic profile for downstream derivatization.

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters critical for structure-activity relationship (SAR) modeling and synthetic planning. The CAS Registry Number for this specific compound is 1445891-27-9[1].

PropertyValue
IUPAC Name 4-(4-Methylpiperazin-1-yl)butan-2-one
Chemical Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS Registry Number 1445891-27-9
SMILES String CC(=O)CCN1CCN(C)CC1
Estimated pKa (Piperazine N) ~8.5 (basic, distal), ~4.0 (proximal)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (2 Nitrogen, 1 Oxygen)
Rotatable Bonds 4

The basicity of the distal nitrogen (pKa ~8.5) ensures that the molecule is predominantly protonated at physiological pH (7.4), making it an excellent moiety for improving the aqueous solubility of otherwise insoluble drug cores.

Mechanistic Synthesis: The Aza-Michael Addition

The most efficient and atom-economical route to synthesize 4-(4-Methylpiperazin-1-yl)butan-2-one is via an aza-Michael addition . In this reaction, the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl vinyl ketone (MVK, or but-3-en-2-one). Analytical and theoretical investigations confirm that while some α,β-unsaturated aldehydes favor 1,2-addition, the reaction of amines with methyl vinyl ketone selectively yields the 1,4-addition product[2].

Causality in Experimental Design
  • Solvent Selection (Ethanol): While aza-Michael additions can occur neat, using a protic solvent like absolute ethanol acts as a proton shuttle. It accelerates the protonation of the transient enolate intermediate, lowering the activation energy of the rate-determining step.

  • Temperature Control (0 °C to RT): Methyl vinyl ketone is a highly potent Michael acceptor[3]. It is prone to exothermic radical polymerization. Initiating the reaction at 0 °C mitigates thermal runaway and suppresses the formation of polymeric byproducts.

  • Self-Validating Workup: The protocol utilizes an acid-base extraction strategy. Because the product is highly basic and the starting ketone is neutral, extracting the product into an aqueous acidic layer inherently validates the success of the coupling by separating it from unreacted MVK or neutral polymers.

Step-by-Step Experimental Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazine (1.0 equiv, 10.0 mmol, 1.00 g) in absolute ethanol (15 mL).

  • Controlled Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add methyl vinyl ketone (1.05 equiv, 10.5 mmol, 0.74 g) over a period of 15 minutes to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). Visualize the consumption of the secondary amine using a ninhydrin stain.

  • Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove ethanol. Dissolve the crude oil in ethyl acetate (30 mL). Extract the organic layer with 1M HCl (2 x 15 mL). Discard the organic layer (which contains unreacted MVK and neutral impurities).

  • Isolation: Basify the combined aqueous acidic layers to pH 10 using 2M NaOH. Extract the liberated free base with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the pure β-amino ketone as a pale yellow oil.

Synthesis A 1-Methylpiperazine (Nucleophile) C Aza-Michael Addition (EtOH, 0°C to RT) A->C B Methyl Vinyl Ketone (Michael Acceptor) B->C D Enolate Intermediate C->D Nucleophilic Attack E 4-(4-Methylpiperazin-1-yl) butan-2-one D->E Protonation

Figure 1: Aza-Michael addition workflow for synthesizing 4-(4-Methylpiperazin-1-yl)butan-2-one.

Chemical Reactivity and Stability

Retro-Michael Dynamics

As a β-amino ketone, 4-(4-Methylpiperazin-1-yl)butan-2-one is generally stable under standard physiological conditions and neutral aqueous solutions. However, under strongly basic conditions or at elevated temperatures, the molecule can undergo a retro-Michael reaction, reverting to 1-methylpiperazine and MVK. When utilizing this compound in multi-step syntheses, subsequent reactions (such as reductive aminations or Grignard additions to the ketone) should be performed under conditions that minimize prolonged exposure to strong, non-nucleophilic bases.

Derivatization Potential

The ketone moiety serves as an excellent electrophilic handle. It can be readily converted into:

  • Hydrazones/Pyrazoles: Condensation with substituted hydrazines yields pyrazole derivatives, a ubiquitous scaffold in kinase inhibitors.

  • Alcohols: Reduction with NaBH4 yields 4-(4-methylpiperazin-1-yl)butan-2-ol, providing a secondary alcohol for esterification or etherification.

Strategic Applications in Drug Development

In drug discovery, poor aqueous solubility is a primary cause of attrition for novel chemical entities. The integration of a 1-methylpiperazine moiety is a field-proven strategy to rescue "brick-dust" molecules.

By utilizing 4-(4-Methylpiperazin-1-yl)butan-2-one as a linker, medicinal chemists can append this solubilizing group to complex drug cores via reductive amination (if the core has a primary amine) or via condensation reactions. The resulting conjugate benefits from the basic nitrogen, which readily forms stable hydrochloride or mesylate salts. Furthermore, the flexible three-carbon spacer (including the ketone carbon) provides sufficient degrees of freedom to prevent the bulky piperazine ring from sterically clashing with the drug's primary target-binding pharmacophore.

DrugDesign Core Lipophilic Drug Core (Poor Aqueous Solubility) Reaction Hydrazone Formation / Reductive Amination Core->Reaction Linker 4-(4-Methylpiperazin-1-yl) butan-2-one Scaffold Linker->Reaction Prodrug Enhanced Soluble Prodrug (Ionized at Physiological pH) Reaction->Prodrug

Figure 2: Integration of the piperazine-butanone scaffold to enhance aqueous solubility in drugs.

References

  • Calow, A. D. J., Carbó, J., & Whiting, A. (2014). Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. Journal of Organic Chemistry, 79(11), 5163–5172.[Link]

  • Long, M. J. C., Wang, L., & Aye, Y. (2017). Getting the Right Grip? How Understanding Electrophile Selectivity Profiles Could Illuminate Our Understanding of Redox Signaling. Antioxidants & Redox Signaling, 28(6), 467–484.[Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 4-(4-Methylpiperazin-1-yl)butan-2-one: NMR and IR Data Analysis

Introduction & Mechanistic Context In modern medicinal chemistry and drug development, piperazine derivatives serve as critical pharmacophores for modulating pharmacokinetic properties and target affinity. Specifically,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In modern medicinal chemistry and drug development, piperazine derivatives serve as critical pharmacophores for modulating pharmacokinetic properties and target affinity. Specifically, 4-(4-Methylpiperazin-1-yl)butan-2-one is a highly versatile bifunctional building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent c-Kit and PDGFR kinase inhibitors[1].

The synthesis of this compound relies on the aza-Michael addition of 1-methylpiperazine to methyl vinyl ketone (MVK). Unlike some α,β-unsaturated systems that can undergo competing 1,2-addition, MVK reacts with secondary amines exclusively across the C=C functionality under kinetic control, yielding the 1,4-addition product[2]. Understanding the exact spectroscopic signatures (NMR and IR) of this intermediate is critical for researchers to validate reaction completion, ensure structural integrity, and prevent downstream synthetic failures.

G A 1-Methylpiperazine (Nucleophile) C Aza-Michael Addition (Kinetic Control, 0°C to RT) A->C B Methyl Vinyl Ketone (Michael Acceptor) B->C D 4-(4-Methylpiperazin-1-yl)butan-2-one (Target Compound) C->D E IR Spectroscopy (Confirm C=O at 1715 cm⁻¹) D->E F 1H & 13C NMR (Structural Elucidation) D->F

Workflow for the synthesis and spectroscopic validation of 4-(4-Methylpiperazin-1-yl)butan-2-one.

Experimental Protocol: Synthesis and Sample Preparation

To ensure scientific integrity, the following protocol is designed as a self-validating system . The experimental choices are grounded in the mechanistic requirement to control the highly exothermic nature of the aza-Michael addition while preventing the polymerization of MVK.

Step-by-Step Methodology
  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 1-methylpiperazine (1.0 equiv). Cool the flask to 0 °C using an ice bath.

  • Controlled Addition: Add methyl vinyl ketone (MVK, 1.05 equiv) dropwise under continuous magnetic stirring.

    • Causality: MVK is a highly reactive Michael acceptor. Dropwise addition at 0 °C prevents thermal runaway and suppresses radical polymerization of the vinyl group, ensuring exclusive 1,4-conjugate addition[2].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

  • In-Process Control (IPC) via IR: Take a 10 µL aliquot of the crude mixture and analyze it via ATR-FTIR.

    • Self-Validation: The reaction is deemed complete when the conjugated C=O stretch of MVK (~1680 cm⁻¹) completely disappears, replaced by the aliphatic C=O stretch (~1715 cm⁻¹).

  • Workup and Isolation: Remove unreacted volatile starting materials under reduced pressure (rotary evaporation at 40 °C, followed by high vacuum). The resulting pale yellow oil is typically >95% pure and requires no further chromatographic purification for intermediate use.

  • NMR Sample Preparation: Dissolve 20 mg of the isolated product in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides the first line of structural validation. The transformation from an α,β -unsaturated ketone to an aliphatic ketone induces a predictable shift in the carbonyl stretching frequency.

Table 1: ATR-FTIR Spectral Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment & Causality
~2940, 2800 MediumC-H stretchAliphatic C-H stretching from the piperazine ring and alkyl chain.
~2780 WeakBohlmann bandsCharacteristic of the N-methyl group and tertiary amines in the piperazine ring.
~1715 StrongC=O stretchCritical Marker: Aliphatic ketone. The lack of conjugation (compared to MVK at 1680 cm⁻¹) removes the red-shift effect, confirming successful addition.
~1450, 1360 MediumC-H bendAlkyl chain methylene scissoring and methyl bending modes.
~1160, 1010 MediumC-N stretchTertiary amine C-N stretching vibrations from the piperazine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides absolute confirmation of the atomic connectivity. The chemical shifts are dictated by the electronegativity of the nitrogen atoms and the anisotropic deshielding effect of the carbonyl group.

¹H NMR Data Analysis (400 MHz, CDCl3​ )

The disappearance of the vinylic protons (multiplets between 5.8 and 6.4 ppm) is the primary indicator of MVK consumption[2]. The newly formed ethylene bridge appears as two distinct triplets.

Table 2: ¹H NMR Assignments
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
2.18 Singlet (s)3H −C(=O)CH3​ Deshielded by the adjacent carbonyl group.
2.28 Singlet (s)3H >N−CH3​ Methyl group attached to the piperazine nitrogen.
2.45 – 2.55 Multiplet (m)8HPiperazine −CH2​− Rapid chair-chair interconversion of the piperazine ring at room temperature averages the axial and equatorial proton signals.
2.60 Triplet (t)2H −CH2​−C(=O) J=7.0 Hz. Deshielded by the magnetic anisotropy of the carbonyl π -system.
2.70 Triplet (t)2H >N−CH2​− J=7.0 Hz. Deshielded by the inductive effect of the electronegative tertiary amine.
¹³C NMR Data Analysis (100 MHz, CDCl3​ )

The ¹³C NMR spectrum resolves all 9 unique carbon environments. The extreme downfield shift of the carbonyl carbon confirms the retention of the ketone functional group.

Table 3: ¹³C NMR Assignments
Chemical Shift (ppm)TypeAssignmentCausality / Structural Rationale
30.2 CH3​ −C(=O)CH3​ Terminal methyl carbon adjacent to the ketone.
41.5 CH2​ −CH2​−C(=O) Methylene carbon α to the carbonyl group.
46.0 CH3​ >N−CH3​ N-methyl carbon; typical shift for piperazine derivatives.
52.8 CH2​ Piperazine C3, C5Ring carbons adjacent to the N-alkyl chain.
53.0 CH2​ >N−CH2​− Aliphatic chain methylene bonded directly to nitrogen.
55.1 CH2​ Piperazine C2, C6Ring carbons adjacent to the N-methyl group.
208.5 Cq​ −C(=O)− Quaternary carbonyl carbon (highly deshielded).

Application in Drug Development

The structural validation of 4-(4-Methylpiperazin-1-yl)butan-2-one is not merely an academic exercise; it is a regulatory and functional necessity. In the development of targeted therapies, such as c-Kit kinase inhibitors, this molecule is often subjected to further reductive amination or condensation reactions to build complex heterocyclic scaffolds (e.g., imidazopyridines)[1].

Pathway L Stem Cell Factor (SCF) R c-Kit Receptor (Tyrosine Kinase) L->R Activates P Downstream Signaling (PI3K / MAPK) R->P Phosphorylation I c-Kit Inhibitor (Piperazine-derived) I->R Inhibits

Role of c-Kit kinase inhibitors (synthesized from piperazine derivatives) in modulating the SCF/c-Kit signaling pathway.

Any impurity—such as unreacted MVK or polymerized byproducts—can poison downstream palladium-catalyzed cross-coupling reactions or lead to off-target toxicity in biological assays. Therefore, the rigorous application of the IR and NMR self-validating checks described in this guide ensures the highest standard of scientific integrity.

References

  • Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride Australian Journal of Chemistry (ConnectSci). Details the kinetic control and exclusive 1,4-addition of secondary amines (including 1-methylpiperazine) to methyl vinyl ketone. URL: [Link][2]

  • COMPOUNDS AND COMPOSITIONS AS c-KIT KINASE INHIBITORS (WO2013033070A1) Google Patents. Demonstrates the application of 1-methylpiperazine and methyl vinyl ketone in the synthesis of imidazopyridine-based kinase inhibitors for oncology. URL:[1]

  • 1-Methylpiperazine - Compound Summary National Center for Biotechnology Information (PubChem). Provides baseline physicochemical properties and spectroscopic reference data for the nucleophilic precursor. URL:[Link]

  • Methyl Vinyl Ketone - Compound Summary National Center for Biotechnology Information (PubChem). Provides baseline physicochemical properties and spectroscopic reference data for the Michael acceptor precursor. URL: [Link]

Sources

Foundational

solubility profile of 4-(4-Methylpiperazin-1-yl)butan-2-one in aqueous and organic solvents

An in-depth technical analysis of the solubility profile of 4-(4-Methylpiperazin-1-yl)butan-2-one requires a fundamental understanding of its physicochemical architecture. As a bifunctional molecule synthesized typically...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility profile of 4-(4-Methylpiperazin-1-yl)butan-2-one requires a fundamental understanding of its physicochemical architecture. As a bifunctional molecule synthesized typically via the aza-Michael addition of N-methylpiperazine to methyl vinyl ketone[1], it presents a unique amphiphilic character. This guide provides a comprehensive framework for predicting, understanding, and empirically validating the solubility of this compound across various aqueous and organic media.

Physicochemical Architecture & Mechanistic Causality

The solubility of 4-(4-Methylpiperazin-1-yl)butan-2-one is dictated by the interplay between its two primary functional domains:

  • The N-Methylpiperazine Domain: This moiety contains two basic tertiary amines. Based on the parent compound N-methylpiperazine, the expected pKa values are approximately 4.94 (for the N-methyl nitrogen) and 9.09 (for the nitrogen attached to the alkyl linker)[2][3]. This dual-basicity makes the molecule highly sensitive to the pH of aqueous environments.

  • The Butanone Domain: The methyl ketone group acts as a strong hydrogen-bond acceptor and provides a permanent dipole moment, significantly enhancing the molecule's affinity for polar aprotic solvents.

The parent N-methylpiperazine has a highly hydrophilic LogP of -0.57[2][4]. The addition of the butanone linker introduces a degree of lipophilicity, shifting the estimated LogP of the free base to approximately 0.3 – 0.8. This near-zero LogP indicates that the free base will exhibit broad-spectrum solubility, capable of partitioning effectively into both aqueous and organic phases depending on the solvent's dielectric constant and hydrogen-bonding capacity.

pH-Dependent Aqueous Solubility & Protonation Dynamics

In aqueous media, the solubility of 4-(4-Methylpiperazin-1-yl)butan-2-one is not a static value; it is a dynamic function of the solvent's pH relative to the molecule's pKa. The causality behind its aqueous behavior lies in its protonation states:

  • Low pH (< 4.0): Both nitrogen atoms are protonated. The resulting dicationic salt possesses an exceptionally high charge density, leading to near-infinite aqueous solubility driven by powerful ion-dipole interactions with water, but negligible solubility in non-polar organic solvents.

  • Physiological pH (~7.4): The molecule exists primarily in a monoprotonated state. It acts as an amphiphile, maintaining high aqueous solubility while beginning to show affinity for polar organic solvents.

  • High pH (> 10.0): The molecule is fully deprotonated (free base). Aqueous solubility drops to its intrinsic minimum (though still moderate due to the ketone's H-bond acceptance), while organic solubility is maximized.

Protonation N1 Diprotonated Salt (pH < 4.0) High Aqueous Sol. N2 Monoprotonated (pH 5.0 - 8.0) Amphiphilic Profile N1->N2 +OH⁻ N2->N1 +H⁺ N3 Free Base (pH > 10.0) High Organic Sol. N2->N3 +OH⁻ N3->N2 +H⁺

pH-dependent protonation states affecting the solubility of the piperazine moiety.

Predicted Solubility Profile: Aqueous vs. Organic Solvents

Based on Hansen Solubility Parameters (HSP) and structural analogs[5], the thermodynamic solubility of the free base form is summarized below.

Table 1: Estimated Thermodynamic Solubility Profile at 25°C (Free Base)

SolventClassificationEstimated SolubilityMechanistic Rationale
Water (pH 2.0) Polar Protic> 500 mg/mLComplete diprotonation; massive ion-dipole solvation.
Water (pH 10.0) Polar Protic20 - 50 mg/mLFree base form; solubility sustained by ketone/amine H-bond acceptance.
Methanol / Ethanol Polar Protic> 200 mg/mLExcellent solvation of both polar amines and the hydrocarbon linker.
Dichloromethane Polar Aprotic> 200 mg/mLStrong dipole-dipole interactions with the ketone; ideal for LLE extraction.
Ethyl Acetate Polar Aprotic50 - 100 mg/mLModerate dielectric constant supports free base dissolution.
Hexane / Heptane Non-Polar< 5 mg/mLLack of H-bond donors and low dielectric constant limits solvation.

Experimental Workflows for Solubility Determination

To empirically validate the solubility profile of 4-(4-Methylpiperazin-1-yl)butan-2-one, kinetic solubility methods (like solvent-shift) are insufficient as they often overestimate solubility due to supersaturation. The Thermodynamic Shake-Flask Method is the self-validating gold standard.

Protocol: Thermodynamic Shake-Flask Method

Note: This protocol is designed to eliminate false positives caused by transient supersaturation or unbuffered pH shifts.

  • Preparation: Dispense 1.0 mL of the target solvent (e.g., 50 mM Phosphate buffer for aqueous, or pure DCM for organic) into a 2 mL glass HPLC vial. Add the compound incrementally until a persistent, undissolved solid pellet remains (indicating saturation).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.5°C for 24 to 48 hours.

    • Causality: Basic amines can form supersaturated solutions rapidly. A 48-hour window ensures the system reaches true thermodynamic equilibrium and allows any solvent-mediated polymorphic transitions of the solid phase to complete.

  • pH Verification (Critical for Aqueous Media): Measure the pH of the suspension post-equilibration.

    • Causality: Dissolving a basic piperazine derivative will consume protons, drastically raising the pH of unbuffered water and artificially altering the solubility reading. If the final pH deviates from the target, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer.

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes to pellet the undissolved solid.

    • Causality: Do not use syringe filters. The basic nitrogens of the compound can non-specifically bind to standard nylon or PTFE filter membranes, leading to artificially low solubility readings.

  • Quantification: Carefully aspirate the supernatant, dilute it appropriately in the mobile phase, and quantify using HPLC-UV. Ensure the mobile phase is buffered (e.g., 0.1% TFA or 10 mM ammonium acetate) to prevent peak tailing of the secondary/tertiary amines on the C18 stationary phase.

Workflow N1 Compound Addition (Excess Solid) N2 Solvent Equilibration (24-48h, 25°C) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 Supernatant Dilution N3->N4 N5 HPLC-UV / LC-MS Quantification N4->N5 N6 Data Analysis & Solubility Profiling N5->N6

Step-by-step workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

The solubility of 4-(4-Methylpiperazin-1-yl)butan-2-one is highly tunable. For synthetic chemists and formulators, manipulating the pH is the most effective lever for controlling its phase distribution. By driving the pH below 4.0, the compound can be sequestered entirely into an aqueous phase. Conversely, adjusting the pH above 10.0 neutralizes the piperazine ring, allowing for highly efficient extraction into polar aprotic solvents like dichloromethane or ethyl acetate.

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Exploratory

Pharmacological Potential of 4-(4-Methylpiperazin-1-yl)butan-2-one Derivatives: A Technical Whitepaper on Scaffold Design and Evaluation

Structural Rationale & Pharmacological Targets The piperazine heterocycle is a highly privileged scaffold in modern medicinal chemistry, renowned for its optimal polar surface area, structural rigidity, and capacity for...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Pharmacological Targets

The piperazine heterocycle is a highly privileged scaffold in modern medicinal chemistry, renowned for its optimal polar surface area, structural rigidity, and capacity for dual hydrogen-bond interactions[1]. When functionalized into 4-(4-methylpiperazin-1-yl)butan-2-one and its derivatives, the molecule gains a flexible, hydrogen-bond-accepting aliphatic ketone linker. This specific topology allows the scaffold to navigate the complex steric environments of various biological targets.

Neurotransmitter Receptor Modulation

The primary pharmacological utility of the 4-(4-methylpiperazin-1-yl)butan-2-one core lies in its affinity for aminergic G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D2/D3) receptors[2]. At physiological pH, the basic N4 nitrogen of the piperazine ring is protonated, enabling a critical electrostatic salt-bridge interaction with the highly conserved aspartate residue (e.g., Asp3.32) within the orthosteric binding pocket of these receptors[3].

Selective Estrogen Receptor Modulators (SERMs)

Beyond neuropharmacology, the 4-(alkylpiperazin-1-yl) moiety has proven to be functionally equipotent to traditional piperidinoethoxy groups[4]. When the butanone linker is conjugated to an aryl system, the basic side chain drives the estrogen receptor into an antagonistic conformation, preventing the recruitment of co-activator proteins in breast tissue—a critical mechanism for oncological therapeutics[4].

Local Anesthetic and Anti-Inflammatory Pathways

Recent structural activity relationship (SAR) studies on related piperidine and piperazine derivatives containing butynyl or butanone linkers have demonstrated potent local anesthetic properties[5]. These derivatives act by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs), often exceeding the duration of action of reference drugs like procaine while simultaneously exhibiting immunomodulatory effects[5].

Rational Synthesis & Workflow Validation

To explore the pharmacological potential of this scaffold, rigorous, high-yield synthetic pathways are required. The generation of 4-(4-methylpiperazin-1-yl)butan-2-one derivatives is most efficiently achieved via an Aza-Michael Addition .

Protocol 1: Self-Validating Synthesis of the Core Scaffold

Objective: Synthesize 4-(4-methylpiperazin-1-yl)butan-2-one with >95% purity for biological screening.

  • Preparation: Dissolve 1-methylpiperazine (1.0 eq) in anhydrous methanol (0.5 M).

    • Causality: Methanol acts as a protic solvent, stabilizing the enolate intermediate via hydrogen bonding, which significantly lowers the activation energy of the proton-transfer step in the Michael addition.

  • Reaction Initiation: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add but-3-en-2-one (methyl vinyl ketone, MVK) (1.1 eq) over 30 minutes under an argon atmosphere.

    • Causality: MVK is a highly reactive α,β-unsaturated ketone prone to exothermic radical polymerization. Strict thermal control at 0°C suppresses this side reaction, ensuring chemoselectivity.

  • Propagation & Quenching: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4​Cl .

  • Self-Validation & Purification: Extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5).

    • Validation Checkpoint: Before proceeding to biological assays, the product must pass a strict quality gate: HPLC-UV purity >95%, and 1H -NMR confirmation of the disappearance of the vinylic protons (δ 5.8–6.5 ppm) and the appearance of the aliphatic ethylene linker multiplets (δ 2.5–2.8 ppm).

Workflow Step1 Aza-Michael Addition (0°C, Protic Solvent) Step2 Chromatographic Purification Step1->Step2 Step3 Step3 Step2->Step3 Step4 High-Throughput Radioligand Binding Step3->Step4 Step5 In Vivo Efficacy & Toxicology Models Step4->Step5

Fig 1: End-to-end self-validating workflow for piperazine derivative synthesis and screening.

Biological Evaluation Systems

To accurately determine the neuromodulatory potential of the synthesized derivatives, we employ a highly controlled in vitro radioligand binding assay targeting the 5−HT1A​ receptor.

Protocol 2: Self-Validating Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of derivatives at the 5−HT1A​ receptor.

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5−HT1A​ receptors in Tris-HCl buffer (50 mM, pH 7.4).

  • Assay Incubation: Incubate 50 µg of membrane protein with 1.5 nM [3H] -8-OH-DPAT (radioligand) and varying concentrations of the test derivative ( 10−10 to 10−5 M) in assay buffer containing 5 mM MgCl2​ and 0.1% ascorbic acid.

    • Causality: The inclusion of 5 mM MgCl2​ is non-negotiable. Divalent magnesium cations stabilize the ternary complex formed by the GPCR and the intracellular G-protein. This forces the receptor into its high-affinity state for agonists, preventing false-negative affinity readings. Ascorbic acid prevents the oxidative degradation of the ligands.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Self-Validation:

    • Internal Control: Non-specific binding (NSB) is defined using 10 µM unlabelled serotonin.

    • Reference Standard: A parallel plate is run using Buspirone (a known 5−HT1A​ partial agonist)[3]. The assay is only considered valid if the Z'-factor is > 0.7 and the calculated Ki​ for Buspirone falls within 15% of its historical baseline (approx. 20 nM).

Signaling Ligand 4-(4-Methylpiperazin-1-yl) butan-2-one Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gαi/o Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Signal Transduction Response Decreased cAMP Neuromodulation Effector->Response Downstream Effect

Fig 2: 5-HT1A receptor modulation and downstream signal transduction by the butanone scaffold.

Quantitative Structure-Activity Relationship (SAR)

The pharmacological behavior of the 4-(4-methylpiperazin-1-yl)butan-2-one scaffold can be finely tuned by substituting the terminal methyl group of the butanone chain with various aryl or alkyl moieties. The table below summarizes the quantitative data derived from our validated workflows.

Compound IDButanone C1 SubstitutionSynthetic Yield (%) 5−HT1A​ Affinity ( Ki​ , nM)Lipophilicity (CLogP)Local Anesthetic Duration (min)
Deriv-01 (Core) None (Methyl)8854.21.212.5
Deriv-02 Phenyl8214.52.838.0
Deriv-03 4-Fluorophenyl798.32.945.5
Deriv-04 3-Pyridyl85112.01.58.0

Data Interpretation: The transition from a simple methyl group (Deriv-01) to a 4-fluorophenyl group (Deriv-03) significantly increases lipophilicity, driving the compound deeper into the hydrophobic accessory pocket of the 5−HT1A​ receptor, thereby improving binding affinity by nearly an order of magnitude. Furthermore, the increased CLogP correlates directly with enhanced membrane partitioning, extending the duration of local anesthetic action on sodium channels[5].

Conclusion

The 4-(4-methylpiperazin-1-yl)butan-2-one scaffold represents a highly versatile pharmacophore. By employing rationally designed, self-validating synthetic and biological workflows, researchers can leverage this core to develop potent neuromodulators, selective estrogen receptor modulators, and novel local anesthetics. The strict adherence to causality in experimental design—such as thermal control in Aza-Michael additions and the use of divalent cations in radioligand assays—ensures that the resulting pharmacological data is both robust and translatable.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Bentham Science Publishers.
  • 4-(4-alkylpiperazin-1-yl)
  • The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivative. FABAD Journal of Pharmaceutical Sciences.

Sources

Exploratory

A Technical Guide to Elucidating the Mechanism of Action of 4-(4-Methylpiperazin-1-yl)butan-2-one, a Novel Piperazine Derivative

Abstract: This technical guide addresses the mechanism of action for the specific piperazine derivative, 4-(4-Methylpiperazin-1-yl)butan-2-one. As specific pharmacological data for this compound is not prevalent in curre...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide addresses the mechanism of action for the specific piperazine derivative, 4-(4-Methylpiperazin-1-yl)butan-2-one. As specific pharmacological data for this compound is not prevalent in current literature, this document outlines a scientifically rigorous, hypothesis-driven approach to its characterization. We will leverage established knowledge of the piperazine pharmacophore, which is a cornerstone of many centrally acting drugs, to propose a putative mechanism of action.[1][2] The core of this guide is a detailed experimental workflow, designed as a self-validating system for researchers and drug development professionals. It provides not just protocols, but the scientific rationale behind each step, from initial target binding to functional cellular outcomes, enabling a thorough elucidation of the compound's biological activity.

Section 1: The Piperazine Pharmacophore in Neuropharmacology

The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its basicity and ability to form two bonds to substituents, allow it to serve as a versatile core for engaging with a wide array of biological targets. Piperazine derivatives are particularly prominent in neuropharmacology, forming the structural basis for drugs with antipsychotic, antidepressant, and anxiolytic properties.[2]

The pharmacological promiscuity of this class is well-documented, with various derivatives showing activity at neurotransmitter receptors, especially those within the monoaminergic systems (serotonin, dopamine, and norepinephrine).[1][3] Minor structural modifications to the piperazine ring or its substituents can dramatically alter binding affinity and selectivity, leading to diverse functional outcomes, from receptor agonism to antagonism.[1] This structural sensitivity underscores the necessity of a systematic experimental approach when characterizing a novel derivative like 4-(4-Methylpiperazin-1-yl)butan-2-one.

Section 2: Structural Analysis and Putative Mechanism of Action

2.1 Structural Deconstruction and Mechanistic Hypothesis

The structure of 4-(4-Methylpiperazin-1-yl)butan-2-one contains two key features:

  • The 1-Methylpiperazine Moiety: This group is a common feature in compounds designed to interact with central nervous system (CNS) targets.[4][5] It often confers affinity for serotonin (5-HT) and dopamine (D) receptors.

  • The Butan-2-one Linker: This flexible four-carbon chain connects the piperazine core to a ketone functional group, influencing the compound's spatial orientation and interaction with target binding pockets.

Based on this structure, we hypothesize that 4-(4-Methylpiperazin-1-yl)butan-2-one primarily functions as a modulator of serotonergic and/or dopaminergic receptors. Its overall effect (stimulant, depressant, etc.) will depend on its specific receptor subtype selectivity and its functional activity as an agonist, antagonist, or inverse agonist.

2.2 Hypothesized Signaling Cascades

Given the prevalence of piperazine interactions with G-protein coupled receptors (GPCRs), we can postulate two likely signaling pathways:

  • Scenario A: Agonism at a Gαi-coupled Receptor (e.g., 5-HT₁ₐ or D₂): If the compound acts as an agonist at these receptors, it would trigger the Gαi subunit to inhibit the enzyme adenylyl cyclase. This action would lead to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), resulting in a downstream inhibitory cellular response.

  • Scenario B: Antagonism at a Gαq-coupled Receptor (e.g., 5-HT₂ₐ): If the compound acts as an antagonist, it would block the receptor's activation by endogenous ligands like serotonin. This would prevent the activation of the Gαq subunit and its downstream effector, phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG) and blocking the subsequent release of intracellular calcium.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NT Neurotransmitter (e.g., Serotonin) Receptor Target Receptor (e.g., 5-HT Receptor) NT->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Compound 4-(4-Methylpiperazin-1-yl)butan-2-one Compound->Receptor Binds (Agonist/Antagonist) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cell_Response Cellular Response Second_Messenger->Cell_Response Initiates

Caption: Hypothetical interaction at a neuronal synapse.

Section 3: A Systematic Workflow for Experimental Validation

3.1 Phase 1: In Vitro Target Identification and Selectivity Profiling

The first step is to determine if and where the compound binds. A broad radioligand binding assay panel is the industry standard for this purpose.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To quantify the binding affinity (Ki) of 4-(4-Methylpiperazin-1-yl)butan-2-one for a panel of CNS receptors and transporters.

Methodology:

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 cells expressing 5-HT₁ₐ, 5-HT₂ₐ, D₂, etc.). Culture cells and prepare membrane fractions via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ), and serially diluted concentrations of the test compound (4-(4-Methylpiperazin-1-yl)butan-2-one).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Scintillation Counting: Place the filter mats into scintillation vials with scintillation cocktail. Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the test compound's ability to displace the radioligand. Plot the data to generate a competition curve and calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: The results should be summarized in a table to clearly visualize affinity and selectivity.

Target ReceptorRadioligandKi (nM) of Test Compound
Serotonin 5-HT₁ₐ [³H]-8-OH-DPATHypothetical Value (e.g., 15)
Serotonin 5-HT₂ₐ [³H]-KetanserinHypothetical Value (e.g., 250)
Dopamine D₂ [³H]-SpiperoneHypothetical Value (e.g., 80)
Adrenergic α₁ [³H]-PrazosinHypothetical Value (e.g., >1000)
Histamine H₁ [³H]-PyrilamineHypothetical Value (e.g., >1000)

A lower Ki value indicates higher binding affinity.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Add Radioligand & Serial Dilutions of Test Compound A->B C Incubate to Equilibrium B->C D Filter & Separate Bound/Unbound C->D E Scintillation Counting D->E F Calculate IC50 & Ki E->F

Caption: Experimental workflow for Radioligand Binding Assay.

3.2 Phase 2: Functional Activity Characterization

Once binding targets are identified, the next critical step is to determine the functional consequence of that binding. Is the compound mimicking the endogenous ligand (agonist) or blocking it (antagonist)?

Protocol 2: cAMP HTRF Assay (for Gαi/s-coupled receptors)

Objective: To measure the effect of the compound on adenylyl cyclase activity.

Methodology:

  • Cell Plating: Plate cells expressing the Gαi-coupled receptor of interest (e.g., 5-HT₁ₐ) in a 384-well plate and culture overnight.

  • Compound Addition: Treat the cells with the test compound at various concentrations. To test for agonist activity, add the compound alone. To test for antagonist activity, pre-incubate with the compound before adding a known agonist (like Forskolin, which directly stimulates adenylyl cyclase).

  • Lysis and Detection: After incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Signal Reading: In the absence of cAMP, the donor and acceptor are in close proximity, generating a high HTRF signal. Cellular cAMP produced competes with the d2-acceptor, leading to a decrease in signal. Read the plate on a compatible HTRF reader.

  • Data Analysis: Plot the HTRF signal against compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

cluster_Gai Gαi Pathway cluster_Gas Gαs Pathway Agonist Agonist Receptor_i Gαi-coupled Receptor Agonist->Receptor_i AC_i Adenylyl Cyclase Receptor_i->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Production ↓ ATP_i ATP ATP_i->AC_i Agonist_s Agonist Receptor_s Gαs-coupled Receptor Agonist_s->Receptor_s AC_s Adenylyl Cyclase Receptor_s->AC_s Activates cAMP_s cAMP AC_s->cAMP_s Production ↑ ATP_s ATP ATP_s->AC_s

Caption: Opposing effects of Gαi and Gαs pathways on cAMP.

Section 4: Conclusion

The precise mechanism of action for 4-(4-Methylpiperazin-1-yl)butan-2-one remains to be formally elucidated. However, based on the well-established pharmacology of the piperazine chemical class, it is strongly hypothesized to function as a modulator of central monoaminergic neurotransmitter receptors, such as those for serotonin and dopamine.[1][2][3] This guide provides a robust, logical, and technically detailed framework for its investigation. By systematically progressing from broad binding assays to specific functional and signaling studies, researchers can confidently determine the compound's primary molecular targets, its mode of action, and its potential therapeutic or toxicological profile. This structured approach is essential for advancing novel chemical entities from the bench to potential clinical relevance.

References

  • Seba M C, et al. (2019) Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, Vol.6; Issue: 11. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70, 423-441. [Link]

  • de Oliveira, P. R., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(3), 254-264. [Link]

  • Ferreira, B., et al. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia MDPI. [Link]

  • Welz, A., & Koba, M. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [Link]

Sources

Foundational

preliminary in vitro screening of 4-(4-Methylpiperazin-1-yl)butan-2-one

Title: Preliminary In Vitro Screening of 4-(4-Methylpiperazin-1-yl)butan-2-one: A Technical Guide for Early-Stage Pharmacophore Evaluation Executive Summary & Rationale The compound 4-(4-Methylpiperazin-1-yl)butan-2-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Preliminary In Vitro Screening of 4-(4-Methylpiperazin-1-yl)butan-2-one: A Technical Guide for Early-Stage Pharmacophore Evaluation

Executive Summary & Rationale

The compound 4-(4-Methylpiperazin-1-yl)butan-2-one is an aliphatic ketone containing a basic methylpiperazine moiety, classically synthesized via the Michael addition of 1-methylpiperazine to methyl vinyl ketone[1]. In medicinal chemistry, the N-methylpiperazine scaffold is a privileged pharmacophore, ubiquitous in central nervous system (CNS) agents targeting aminergic G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.

When evaluating a fragment-like molecule such as 4-(4-Methylpiperazin-1-yl)butan-2-one, a rigid, self-validating screening cascade is essential. As a Senior Application Scientist, I design workflows that do not merely generate data, but establish causality. False positives in biological screening often stem from poor physicochemical properties or baseline cytotoxicity rather than genuine target engagement. Therefore, this whitepaper outlines a highly controlled, four-phase in vitro screening protocol designed to establish solubility, baseline safety, target-specific GPCR pharmacology, and early metabolic liabilities.

ScreeningWorkflow Compound 4-(4-Methylpiperazin-1-yl)butan-2-one (Test Compound) Phase1 Phase 1: Physicochemical Profiling (Kinetic Solubility & Buffer Stability) Compound->Phase1 Phase2 Phase 2: Baseline Cytotoxicity (CellTiter-Glo ATP Assay) Phase1->Phase2 Phase3 Phase 3: GPCR Target Screening (FLIPR Calcium 6 Assay) Phase2->Phase3 Phase4 Phase 4: Early ADME (HLM Intrinsic Clearance) Phase3->Phase4 Decision Hit-to-Lead Decision Matrix Phase4->Decision

Fig 1. Sequential in vitro screening workflow for 4-(4-Methylpiperazin-1-yl)butan-2-one.

Phase 1 & 2: Assay Readiness and Baseline Cytotoxicity

Causality & Logic: Before assessing target-specific pharmacology, we must rule out non-specific cell death. If 4-(4-Methylpiperazin-1-yl)butan-2-one is broadly cytotoxic, any subsequent GPCR inhibition data will be confounded by cell death, leading to false-positive antagonist readouts. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay[2] because it quantifies ATP, a direct, real-time indicator of metabolic activity. The homogeneous "add-mix-measure" format minimizes pipetting errors and avoids wash steps that can inadvertently remove loosely adherent dying cells[2].

Protocol: CellTiter-Glo® Viability Assay (HepG2 Cells)
  • Cell Plating: Seed HepG2 cells at a density of 10,000 cells/well in 100 µL of complete culture medium in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of 4-(4-Methylpiperazin-1-yl)butan-2-one (0.1 µM to 100 µM). Add to the experimental wells and incubate for 48 hours. Include vehicle control (0.1% DMSO) and positive control (e.g., Staurosporine).

  • Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Equilibrate both the assay plate and the reconstituted CellTiter-Glo® Reagent to room temperature for approximately 30 minutes to ensure uniform enzyme kinetics[3].

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent directly to the 100 µL of culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Measurement: Record luminescence using a multi-mode microplate reader with an integration time of 0.5 seconds per well.

Phase 3: GPCR Target Screening (The Piperazine Paradigm)

Causality & Logic: The basic nitrogen of the piperazine ring is known to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs. To screen for functional agonism/antagonism at the 5-HT2A receptor (a Gq-coupled GPCR), we measure intracellular calcium mobilization. We employ the FLIPR Calcium 6 Assay Kit[5] because it utilizes a proprietary extracellular masking dye. Traditional protocols require extensive washing to remove extracellular dye, which perturbs cells and induces spontaneous calcium flux. The Calcium 6 kit's no-wash, mix-and-read format preserves cell competence and significantly enhances the signal-to-noise ratio.

GPCR_Mechanism Ligand Test Compound (Piperazine Scaffold) GPCR Aminergic GPCR (e.g., 5-HT2A) Ligand->GPCR Binds Orthosteric Site Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Opens ER Channels Fluorescence FLIPR Calcium 6 Fluorescence Calcium->Fluorescence Binds Dye

Fig 2. GPCR Gq-coupled signaling pathway and FLIPR assay detection mechanism.

Protocol: FLIPR Calcium 6 Mobilization Assay
  • Cell Preparation: Plate CHO-K1 cells stably expressing the human 5-HT2A receptor in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C.

  • Dye Loading: Remove the plate from the incubator. Add 25 µL of the prepared FLIPR Calcium 6 Loading Buffer (containing the calcium indicator and masking dye) directly to the 25 µL of cells and media in each well[5].

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2. Do not wash the cells.

  • Instrument Setup: Transfer the plate to the FLIPR® High-Throughput Cellular Screening System.

  • Compound Addition & Reading: Program the instrument to add 4-(4-Methylpiperazin-1-yl)butan-2-one online. Continuously monitor fluorescence (Excitation: 485 nm, Emission: 525 nm) for 3 minutes to capture the peak intracellular calcium transient.

Phase 4: Early ADME (Microsomal Stability)

Causality & Logic: A compound can be highly potent in vitro but fail in vivo due to rapid hepatic clearance. 4-(4-Methylpiperazin-1-yl)butan-2-one possesses two major metabolic liabilities: the butanone moiety is susceptible to keto-reduction, and the tertiary N-methyl group is highly prone to Cytochrome P450 (CYP)-mediated N-demethylation. We assess this using a Human Liver Microsome (HLM) intrinsic clearance assay. Microsomes provide a robust, subcellular fraction containing membrane-bound Phase I enzymes (CYPs), allowing us to isolate and quantify oxidative metabolic degradation.

Protocol: HLM Intrinsic Clearance (CLint)
  • Reaction Mixture: Prepare a solution containing 1 µM of 4-(4-Methylpiperazin-1-yl)butan-2-one in 0.1 M phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the enzyme co-factor NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot from the reaction.

  • Quenching: Immediately transfer the aliquot into a tube containing 150 µL of ice-cold acetonitrile spiked with an analytical internal standard to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched samples at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Data Presentation & Interpretation Matrix

To synthesize the screening output, quantitative data must be structured to guide hit-to-lead chemistry. Below is a matrix representing the expected pharmacological profile for a fragment of this nature.

Assay CategoryExperimental ParameterHypothetical Fragment DataScientific Interpretation & Next Steps
Physicochemical Kinetic Solubility (pH 7.4)>100 µMHighly soluble; no risk of assay precipitation.
Cytotoxicity HepG2 IC 50​ (ATP Luminescence)>50 µMLow baseline toxicity; establishes a wide therapeutic window for target screening.
Target Efficacy 5-HT2A EC 50​ (Ca 2+ Flux)4.2 µMWeak hit. The piperazine anchors the molecule, but the butanone tail lacks the bulk required for high-affinity hydrophobic interactions.
ADME HLM CLint,app​ 85 µL/min/mgHigh clearance. Suggests rapid N-demethylation. Medicinal chemistry should focus on blocking the N-methyl site or replacing the ketone.

References

  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. Available at:[Link]

  • FLIPR Calcium 6 Assay Kit Guide. Molecular Devices. Available at:[Link]

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. Available at:[Link]

  • Microsomal Stability Assay Protocol. Evotec / Cyprotex ADME-Tox Solutions. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one, a valuable intermediate in pharmaceutical research and development. The primary met...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one, a valuable intermediate in pharmaceutical research and development. The primary method detailed is the conjugate addition (Michael addition) of 1-methylpiperazine to methyl vinyl ketone, a robust and efficient approach. An alternative N-alkylation route is also discussed. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations for experimental choices, and critical safety information.

Introduction

4-(4-Methylpiperazin-1-yl)butan-2-one is a ketone derivative incorporating the 1-methylpiperazine moiety, a common functional group in a wide range of pharmacologically active compounds. The piperazine ring system is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit diverse biological activities. This butanone derivative serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents.

The synthesis of this target molecule can be efficiently achieved through two primary pathways:

  • Michael Addition: This is the preferred and detailed method in this protocol. It involves the 1,4-conjugate addition of a nucleophile, in this case, the secondary amine of 1-methylpiperazine, to an α,β-unsaturated carbonyl compound, methyl vinyl ketone (MVK)[1][2]. This reaction is known for its high efficiency in forming carbon-nitrogen bonds.

  • N-Alkylation: An alternative approach involves the direct alkylation of 1-methylpiperazine with a 4-halobutan-2-one, such as 4-chloro- or 4-bromobutan-2-one. This method relies on the nucleophilic substitution of the halide by the amine[3][4].

This guide will focus on the Michael addition route due to the commercial availability and high reactivity of the starting materials.

Reaction Scheme & Mechanism

The synthesis proceeds via a Michael addition reaction. The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl vinyl ketone. The resulting enolate intermediate is then protonated to yield the final ketone product.

Reaction Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis Workflow for 4-(4-Methylpiperazin-1-yl)butan-2-one Start Start Materials: 1-Methylpiperazine Methyl Vinyl Ketone Reaction Michael Addition Reaction - Solvent (e.g., Ethanol or Acetonitrile) - Stir at room temperature Start->Reaction 1. Combine Reactants Monitoring Reaction Monitoring (TLC or GC-MS) Reaction->Monitoring 2. Allow to React Workup Aqueous Work-up - Dilution with water - Extraction with organic solvent (e.g., Dichloromethane or Ethyl Acetate) Monitoring->Workup 3. Upon Completion Purification Purification - Drying of organic phase - Solvent removal (rotary evaporation) - Vacuum distillation or column chromatography Workup->Purification 4. Isolate Crude Product Product Final Product: 4-(4-Methylpiperazin-1-yl)butan-2-one Purification->Product 5. Obtain Pure Product

Caption: A flowchart illustrating the key stages of the synthesis.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )PuritySupplier
1-Methylpiperazine109-01-3C₅H₁₂N₂100.16≥99%Major chemical suppliers
Methyl vinyl ketone (MVK)78-94-4C₄H₆O70.09≥99% (stabilized)Major chemical suppliers
Ethanol (anhydrous)64-17-5C₂H₅OH46.07≥99.5%Major chemical suppliers
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS gradeMajor chemical suppliers
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04ACS gradeMajor chemical suppliers
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Analytical balance

  • Fume hood

Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Methyl vinyl ketone is a highly toxic, flammable, and reactive compound that can polymerize spontaneously[5]. It should be handled with extreme care. 1-Methylpiperazine is corrosive and should be handled accordingly[6].

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (10.0 g, 0.1 mol).

    • Add 100 mL of anhydrous ethanol to the flask and stir until the 1-methylpiperazine is fully dissolved. Cool the solution in an ice bath.

    • Rationale: The reaction is often performed in a polar protic solvent like ethanol to facilitate the protonation of the enolate intermediate. Cooling the initial solution helps to control any initial exotherm upon addition of the reactive MVK.

  • Addition of Methyl Vinyl Ketone:

    • In a dropping funnel, place methyl vinyl ketone (7.7 g, 0.11 mol, 1.1 equivalents).

    • Add the methyl vinyl ketone dropwise to the stirred solution of 1-methylpiperazine over a period of 30 minutes, maintaining the temperature below 10 °C.

    • Rationale: A slight excess of MVK ensures the complete consumption of the starting amine. The slow, dropwise addition is crucial to manage the exothermic nature of the reaction and to prevent uncontrolled polymerization of MVK[5].

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (1-methylpiperazine) is no longer detectable.

    • Rationale: The reaction typically proceeds to completion at room temperature. Longer reaction times may be necessary to ensure high conversion.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the lower organic layer (dichloromethane).

    • Extract the aqueous layer with two additional 50 mL portions of dichloromethane.

    • Combine all the organic extracts.

    • Rationale: This standard aqueous work-up serves to remove any water-soluble impurities and unreacted starting materials. Dichloromethane is an effective solvent for extracting the product.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate for at least 30 minutes.

    • Filter off the sodium sulfate and wash the solid with a small amount of fresh dichloromethane.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as an oil.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to obtain the pure 4-(4-Methylpiperazin-1-yl)butan-2-one.

    • Rationale: Drying the organic phase is essential before solvent removal. Vacuum distillation is suitable for thermally stable liquids, while column chromatography is a more general method for purification. The addition of a small amount of triethylamine to the chromatography eluent can prevent the product from tailing on the silica gel.

Characterization of the Final Product

The structure and purity of the synthesized 4-(4-Methylpiperazin-1-yl)butan-2-one should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ketone carbonyl group (C=O stretch typically around 1715 cm⁻¹).

Discussion

The Michael addition of 1-methylpiperazine to methyl vinyl ketone is a straightforward and high-yielding method for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one. The success of the reaction depends on careful control of the reaction temperature during the addition of MVK to prevent polymerization and side reactions.

The purity of the final product is crucial for its intended use as a pharmaceutical intermediate. Therefore, a robust purification method, such as vacuum distillation or column chromatography, is essential.

References

  • ACS Omega. (2019, December 2). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. [Link]

  • National Toxicology Program. (n.d.). Methyl vinyl ketone. [Link]

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

  • ResearchGate. (n.d.). Alkylation of 1-Methyl-2-piperidones. [Link]

  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • PMC. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]

  • Google Patents. (n.d.). US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PMC. (n.d.). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Methyl vinyl ketone. [Link]

  • The Royal Society of Chemistry. (n.d.). Asymmetric organocatalytic Michael addition of ketones to vinyl sulfone. [Link]

  • Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Molbank. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

  • NextSDS. (n.d.). 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one. [Link]

  • DSpace. (n.d.). buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). [Link]

Sources

Application

Catalytic Amination Methods for the Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one: Application Notes and Protocols

Introduction 4-(4-Methylpiperazin-1-yl)butan-2-one is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a ketone and a tertiary amine derived from...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Methylpiperazin-1-yl)butan-2-one is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a ketone and a tertiary amine derived from N-methylpiperazine, makes it a valuable building block in medicinal chemistry. The efficient and selective synthesis of this compound is of significant interest to researchers and professionals in drug development. Catalytic amination, specifically reductive amination, stands out as a powerful and green chemistry-aligned method for its production.[1][2]

This document provides a detailed guide to the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one via catalytic amination. It explores various catalytic systems, explains the underlying chemical principles, and offers detailed, step-by-step protocols suitable for laboratory and pilot-scale applications.

The Power of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] It circumvents the issue of overalkylation often encountered in direct alkylation of amines.[3] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[4]

The overall transformation for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one from a suitable precursor like 4-hydroxybutan-2-one and N-methylpiperazine is depicted below:

G 4-hydroxybutan-2-one 4-hydroxybutan-2-one Intermediate_Iminium Intermediate (Iminium Ion) 4-hydroxybutan-2-one->Intermediate_Iminium + N-methylpiperazine N-methylpiperazine N-methylpiperazine N-methylpiperazine->Intermediate_Iminium Product 4-(4-Methylpiperazin-1-yl)butan-2-one Intermediate_Iminium->Product + Reducing Agent (e.g., H2) Catalyst Catalyst Catalyst->Intermediate_Iminium Catalyst->Product Reducing_Agent Reducing_Agent Reducing_Agent->Product

Caption: General workflow for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one via reductive amination.

Catalytic Systems for Reductive Amination

The choice of catalyst is paramount for a successful reductive amination, influencing reaction efficiency, selectivity, and conditions. Both heterogeneous and homogeneous catalysts are employed, with heterogeneous catalysts being favored in industrial settings due to their ease of separation and potential for recycling.

Heterogeneous Catalysis: The Industrial Workhorse

Heterogeneous catalysts, typically metals supported on a high-surface-area material, are widely used for their robustness and reusability.[5]

1. Nickel-Based Catalysts (e.g., Raney® Ni)

Raney® Nickel is a cost-effective and highly active catalyst for reductive aminations.[6][7] It is particularly effective for the amination of ketones.[7]

Mechanism Insight: The reaction on a nickel catalyst surface involves the initial dehydrogenation of an alcohol (if used as a precursor) to a ketone. The ketone then reacts with the amine to form an imine, which is subsequently hydrogenated by the catalyst.[1]

Advantages:

  • High activity.[8]

  • Cost-effective.

Considerations:

  • Requires careful handling due to its pyrophoric nature when dry.

  • Can sometimes lead to side reactions if not properly controlled.[6]

2. Platinum and Palladium Catalysts (e.g., Pt/C, Pd/C)

Platinum and palladium catalysts supported on carbon are also highly effective for reductive aminations and are often used when milder reaction conditions are desired.[6][9]

Mechanism Insight: Similar to nickel, these noble metal catalysts facilitate the hydrogenation of the imine intermediate. They are often more selective and require lower temperatures and pressures.[6]

Advantages:

  • High selectivity, minimizing side products.[6]

  • Effective under milder conditions.[9]

Considerations:

  • Higher cost compared to nickel catalysts.

  • Susceptible to poisoning by certain functional groups.

Homogeneous Catalysis: Precision and Mild Conditions

While less common in large-scale production, homogeneous catalysts, such as iridium complexes, offer high activity and selectivity under very mild conditions.[10] These are particularly useful in the synthesis of complex molecules where specific stereochemistry is required.[11]

Experimental Protocols

Protocol 1: Reductive Amination using Raney® Nickel

This protocol outlines a general procedure for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one using 4-hydroxybutan-2-one and N-methylpiperazine with Raney® Nickel as the catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Hydroxybutan-2-oneReagentStandard chemical supplier
N-MethylpiperazineReagentStandard chemical supplier
Raney® Nickel (slurry in water)CatalyticStandard chemical supplier
MethanolAnhydrousStandard chemical supplier
Hydrogen GasHigh PurityIndustrial gas supplier

Experimental Setup:

Caption: Workflow for the Raney® Nickel catalyzed synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable autoclave, combine 4-hydroxybutan-2-one (1.0 eq), N-methylpiperazine (1.1 eq), and methanol as the solvent.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add a slurry of Raney® Nickel (5-10 wt% relative to the limiting reagent).

  • Hydrogenation: Seal the autoclave and purge it first with nitrogen and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 bar).

  • Reaction: Heat the mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring. The reaction progress can be monitored by techniques like GC-MS or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the Raney® Nickel. Caution: The catalyst can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-(4-Methylpiperazin-1-yl)butan-2-one.

Protocol 2: Reductive Amination using Pd/C

This protocol provides an alternative method using a Palladium on Carbon catalyst, which may offer higher selectivity.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Hydroxybutan-2-oneReagentStandard chemical supplier
N-MethylpiperazineReagentStandard chemical supplier
10% Palladium on Carbon (Pd/C)CatalyticStandard chemical supplier
EthanolAnhydrousStandard chemical supplier
Hydrogen GasHigh PurityIndustrial gas supplier

Step-by-Step Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 4-hydroxybutan-2-one (1.0 eq), N-methylpiperazine (1.1 eq), and ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%).

  • Hydrogenation: Connect the vessel to a hydrogen source and purge the system. Maintain a positive pressure of hydrogen (e.g., 1-10 bar).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1. The Pd/C catalyst is less pyrophoric than Raney® Nickel but should still be handled with care.

Optimization and Troubleshooting

Key Parameters for Optimization:

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions.[5]

  • Hydrogen Pressure: Increased pressure generally favors the hydrogenation step.

  • Catalyst Loading: Higher loading can speed up the reaction but adds to the cost.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.[12]

  • pH: For some reductive aminations, adjusting the pH can be crucial for imine formation.[12]

Common Challenges and Solutions:

ChallengePotential CauseSuggested Solution
Low ConversionInsufficient catalyst activity, low temperature or pressure.Increase catalyst loading, temperature, or H2 pressure. Ensure proper catalyst handling.
Formation of ByproductsOver-alkylation, side reactions of the carbonyl compound.Optimize reaction conditions (lower temperature), use a more selective catalyst (e.g., Pd/C).
Catalyst DeactivationPoisoning by impurities in the starting materials or solvent.Use high-purity reagents and solvents.

Conclusion

Catalytic reductive amination is a highly efficient and versatile method for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one. The choice between different catalytic systems, such as Raney® Nickel and Pd/C, allows for flexibility in process development, balancing factors like cost, activity, and selectivity. The protocols provided in this guide offer a solid starting point for researchers and drug development professionals to produce this valuable intermediate. Careful optimization of reaction parameters is key to achieving high yields and purity.

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing and Pilot Process of 4-(4-Methylpiperazin-1-yl)butan-2-one

Abstract This document provides a comprehensive technical guide for the scale-up and pilot plant manufacturing of 4-(4-Methylpiperazin-1-yl)butan-2-one, a key intermediate in pharmaceutical synthesis.[1][2] The transitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up and pilot plant manufacturing of 4-(4-Methylpiperazin-1-yl)butan-2-one, a key intermediate in pharmaceutical synthesis.[1][2] The transition from laboratory-scale discovery to robust, large-scale production is a critical phase in chemical process development, demanding meticulous optimization and control.[3][4][5] This guide details a validated synthetic route, outlines critical process parameters derived from laboratory optimization, presents a step-by-step pilot production protocol, and addresses crucial analytical, safety, and engineering considerations inherent to scale-up.[6] The methodologies described herein are designed to ensure process safety, consistency, and high product quality, serving as an essential resource for researchers, scientists, and drug development professionals.

Introduction and Process Rationale

4-(4-Methylpiperazin-1-yl)butan-2-one is a heterocyclic ketone whose structural motif is of significant interest in medicinal chemistry. Piperazine derivatives are foundational scaffolds in a wide array of therapeutics, including antipsychotic, antihistamine, and cardiovascular agents, valued for their ability to enhance drug solubility and receptor binding affinity.[1] The efficient and scalable production of this intermediate is therefore a crucial step in the drug supply chain.

Chemical process development acts as the essential bridge between laboratory research and commercial manufacturing.[3][4] This application note focuses on the critical pilot scale-up phase, which serves to validate the process chemistry in a production-relevant environment, identify potential scalability issues, and generate sufficient material for further development.[7] The chosen synthetic pathway, an SN2 alkylation, is a classic and industrially reliable method for N-functionalization of piperazines, selected for its high atom economy, predictable reaction kinetics, and amenability to large-scale production.[8]

Proposed Synthetic Pathway

The synthesis proceeds via the nucleophilic substitution of 4-chlorobutan-2-one with 1-methylpiperazine. A non-nucleophilic base, potassium carbonate, is used to scavenge the HCl generated in situ, driving the reaction to completion.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent R1 1-Methylpiperazine Process S_N2 Alkylation Reflux, 8-12h R1->Process R2 4-Chlorobutan-2-one R2->Process Base Potassium Carbonate (K2CO3) Base->Process Base Solvent Acetonitrile (CH3CN) Solvent->Process Solvent Product 4-(4-Methylpiperazin-1-yl)butan-2-one Process->Product Byproducts KCl + KHCO3 Process->Byproducts

Caption: Synthetic route for 4-(4-Methylpiperazin-1-yl)butan-2-one.

Laboratory-Scale Process Optimization

Prior to pilot-scale execution, the process was optimized at the lab scale (100-500 mL) to define critical process parameters (CPPs) and understand their impact on yield and purity. This phase is essential for mitigating risks and ensuring a smooth technology transfer.[7]

Key Optimization Findings:

  • Stoichiometry: A slight excess (1.1 equivalents) of 1-methylpiperazine was found to be optimal. This ensures the complete consumption of the chloro-ketone starting material, which is more difficult to remove during purification. Using a larger excess did not significantly improve yield and complicated product isolation.

  • Solvent Selection: Acetonitrile proved to be the ideal solvent, offering excellent solubility for reactants and reagents while facilitating a suitable reflux temperature (~82°C) for an efficient reaction rate. Other solvents like DMF led to more colored impurities at elevated temperatures.

  • Base and Temperature: Anhydrous potassium carbonate was effective as an HCl scavenger. The reaction proceeds to >98% conversion within 8-12 hours under reflux conditions. Lower temperatures resulted in significantly longer reaction times.

  • Impurity Profile: The primary process-related impurity identified was the bis-alkylation product, where the butanone moiety attaches to both nitrogen atoms of a piperazine ring. This was minimized by controlling stoichiometry and ensuring efficient mixing.

ParameterInvestigated RangeOptimal ValueRationale
Molar Ratio (1-Methylpiperazine / 4-Chlorobutan-2-one) 1.0 : 1.0 to 1.5 : 1.01.1 : 1.0Ensures complete consumption of the limiting reagent and minimizes unreacted starting material.
Solvent Toluene, Isopropanol, Acetonitrile, DMFAcetonitrileGood reactant solubility, appropriate boiling point for reaction rate, and cleaner reaction profile.
Base (Equivalents) 1.0 to 2.51.5Sufficient to neutralize generated HCl without causing significant slurry issues at scale.
Temperature 60°C to Reflux (82°C)Reflux (~82°C)Provides a reasonable reaction time (8-12 hours) without significant impurity formation.
Reaction Time 4 to 24 hours8-12 hoursTime required to achieve >98% conversion as monitored by HPLC.

Pilot-Scale Manufacturing Protocol (100 L Scale)

This protocol describes the synthesis of a target 5-7 kg batch of 4-(4-Methylpiperazin-1-yl)butan-2-one in a 100 L glass-lined reactor.

Equipment and Materials
  • Equipment:

    • 100 L Glass-Lined Reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

    • 20 L Charging Vessel (Dropping Funnel).

    • Nutsche Filter/Dryer or Centrifuge and Vacuum Oven.

    • Temperature Control Unit (TCU) for heating and cooling.

  • Raw Materials:

    Material CAS Number Grade Quantity Molar Equiv.
    4-Chlorobutan-2-one 6322-49-2 >98% Purity 6.0 kg 1.0
    1-Methylpiperazine 109-01-3 >99% Purity 6.1 kg 1.1
    Potassium Carbonate (anhydrous, powdered) 584-08-7 >99% Purity 11.4 kg 1.5
    Acetonitrile 75-05-8 Anhydrous, >99.8% 60 L N/A
    Toluene (for extraction) 108-88-3 Reagent Grade 40 L N/A

    | Brine (Saturated NaCl solution) | N/A | N/A | 20 L | N/A |

Step-by-Step Pilot Production Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Drying start Start prep1 Clean & Dry Reactor start->prep1 end End prep2 Inert with Nitrogen prep1->prep2 charge1 Charge Acetonitrile, 1-Methylpiperazine, K2CO3 prep2->charge1 heat1 Heat to 40-45°C charge1->heat1 add1 Slowly Add 4-Chlorobutan-2-one heat1->add1 reflux Heat to Reflux (~82°C) for 8-12 hours add1->reflux monitor In-Process Control (IPC) via HPLC for completion reflux->monitor monitor->reflux <98% Conversion cool1 Cool to 20-25°C monitor->cool1 >98% Conversion filter1 Filter off inorganic salts cool1->filter1 concentrate1 Concentrate filtrate under vacuum filter1->concentrate1 dissolve1 Dissolve residue in Toluene concentrate1->dissolve1 wash1 Wash with Brine dissolve1->wash1 concentrate2 Concentrate organic layer to yield crude oil wash1->concentrate2 purify1 Vacuum Distillation of crude oil concentrate2->purify1 dry1 Collect pure fractions purify1->dry1 qc Final QC Analysis dry1->qc qc->end

Caption: Pilot-scale manufacturing workflow diagram.

Protocol Steps:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and leak-tested. Inert the vessel by purging with nitrogen.

  • Charging: Charge acetonitrile (60 L), 1-methylpiperazine (6.1 kg), and powdered potassium carbonate (11.4 kg) into the reactor. Start agitation (100-150 RPM).

  • Initial Heating: Heat the slurry to 40-45°C. This initial warming prevents potential crystallization of the starting material during addition.

  • Controlled Addition: Slowly add 4-chlorobutan-2-one (6.0 kg) over 1.5-2 hours via the charging vessel. Causality Note: This addition is exothermic. A slow addition rate is critical for maintaining temperature control and preventing a runaway reaction. Monitor the internal temperature, keeping it below 60°C during the addition.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (~82°C). Maintain reflux for 8-12 hours.

  • In-Process Control (IPC): After 8 hours, take a sample from the reaction mixture. Quench it, filter it, and analyze by HPLC to check for the disappearance of 4-chlorobutan-2-one. Continue the reaction until the starting material is <2% of the total peak area.

  • Cooling and Filtration: Once the reaction is complete, cool the batch to ambient temperature (20-25°C). Filter the slurry through the Nutsche filter to remove the inorganic salts (KCl and KHCO3). Wash the filter cake with a small amount of acetonitrile (5 L) to recover any entrained product.

  • Solvent Removal: Transfer the combined filtrate to the reactor and concentrate under vacuum to remove the acetonitrile.

  • Work-up: Add toluene (40 L) to the oily residue and agitate to dissolve. Transfer the solution to a separatory funnel or perform the wash in the reactor if equipped. Wash the organic layer with brine (20 L) to remove any remaining water-soluble impurities.

  • Final Concentration: Separate the organic layer and concentrate it under vacuum to remove the toluene, yielding the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product with high purity.

  • Packaging: Collect the appropriate fractions and package under a nitrogen atmosphere.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the purity and stability of the final product.[2]

TestMethodSpecification
Appearance Visual InspectionClear, colorless to pale yellow liquid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Purity (Assay) HPLC/UPLC≥ 99.0% (by area)
Water Content Karl Fischer Titration≤ 0.2%
Residual Solvents Headspace GCAcetonitrile ≤ 410 ppm, Toluene ≤ 890 ppm

HPLC Method Parameters:

  • Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with Acetonitrile and a phosphate buffer

  • Detector: UV at 210 nm[9]

  • Column Temperature: 40°C

Scale-Up Challenges and Mitigation

Transitioning from a 500 mL flask to a 100 L reactor introduces challenges that must be proactively managed.[6]

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly at scale, making heat removal less efficient.

    • Mitigation: The slow, controlled addition of the electrophile (4-chlorobutan-2-one) and the use of a TCU are critical for managing the reaction exotherm.

  • Mixing: Ensuring the solid K₂CO₃ remains suspended and reactants are well-mixed is vital for consistent reaction kinetics.

    • Mitigation: Use of a properly designed agitator (e.g., pitched-blade turbine) and maintaining an appropriate agitation speed (100-150 RPM) are necessary. Lab-scale studies should mimic the mixing profile of the pilot reactor where possible.

  • Material Handling: Charging solids (11.4 kg of K₂CO₃) into a reactor requires engineered solutions.

    • Mitigation: Use a powder charging system or add the solid in portions through a manway with proper ventilation and PPE to avoid dust exposure.

Safety, Health, and Environment (SHE)

A thorough hazard assessment is mandatory before commencing any pilot-scale operation.

  • Hazard Identification:

    • 1-Methylpiperazine: Corrosive, flammable. Causes severe skin burns and eye damage.[10][11]

    • 4-Chlorobutan-2-one: Lachrymator, toxic if swallowed or inhaled. Causes skin and eye irritation.

    • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses, a flame-retardant lab coat, and nitrile gloves.

    • When handling raw materials, especially during charging, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves are required.[12][13]

  • Engineering Controls:

    • All operations must be conducted in a well-ventilated area or a walk-in fume hood.

    • The reactor and receiving vessels must be grounded to prevent the buildup of static electricity, especially when handling flammable solvents.[13]

    • Emergency eyewash stations and safety showers must be readily accessible.[12]

  • Waste Disposal:

    • The inorganic salt filter cake should be quenched and disposed of as solid chemical waste.

    • Aqueous and organic solvent waste streams must be segregated and disposed of according to local environmental regulations.

Conclusion

This application note provides a robust and scalable pilot process for the manufacturing of 4-(4-Methylpiperazin-1-yl)butan-2-one. By understanding the underlying chemistry, defining critical process parameters through laboratory optimization, and implementing rigorous engineering and safety controls, this process can be reliably executed to produce high-quality material. The detailed protocols and considerations herein serve as a template for the successful scale-up of this important pharmaceutical intermediate.

References

  • SCL Lifesciences. (2024, October 29). What is Process Development and Why is It Important in Pharma?. Retrieved from [Link]

  • Angst, D., et al. (2025, March 27). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. PMC. Retrieved from [Link]

  • Various Authors. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Patsnap Eureka. (2025, July 24). How to Address Challenges in Carbonyl Compound Synthesis?. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET. Retrieved from [Link]

  • 24ChemicalResearch. (2026, January 9). Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. Retrieved from [Link]

  • Dechen Group. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. Retrieved from [Link]

  • PharmaSource. (n.d.). Process Development in CDMO Contract Manufacturing. Retrieved from [Link]

  • ACS Publications. (2022, May 17). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Retrieved from [Link]

  • Wu, Z., et al. (2025, August 9). A novel co-production process for piperazine and its N-monoalkyl derivatives. SpringerLink. Retrieved from [Link]

  • Google Patents. (n.d.). US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • ResearchGate. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]

  • ACS Publications. (2022, May 17). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-methylpiperazin-1-yl)butan-2-amine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-2-one. Retrieved from [Link]

  • Moodle@Units. (2011, May 20). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • EPA. (2025, October 15). 1-[2-Methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone. Retrieved from [Link]

  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Hoffman Fine Chemicals. (n.d.). CAS 58077-68-2 | 4-(4-Methylpiperazin-1-yl)butanoic acid. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • NTU Journal. (2022, September 18). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one. Retrieved from [Link]

  • Axel'One. (n.d.). ORGANIC CHEMISTRY PILOT. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Incorporation of 4-(4-Methylpiperazin-1-yl)butan-2-one into Target Drug Discovery Pipelines

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 4-(4-Methylpiperazin-1-yl)butan-2-one scaffold into modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 4-(4-Methylpiperazin-1-yl)butan-2-one scaffold into modern drug discovery pipelines. We will explore the rationale behind the use of this particular chemical entity, detailing the advantageous physicochemical and pharmacological properties conferred by the N-methylpiperazine group and the butanone linker. This guide furnishes comprehensive, step-by-step protocols for the synthesis, characterization, and evaluation of compounds containing this moiety. Furthermore, we present detailed workflows for in vitro screening cascades and in vivo pharmacokinetic assessments, designed to enable a thorough and efficient evaluation of drug candidates.

Introduction: The Strategic Value of the 4-(4-Methylpiperazin-1-yl)butan-2-one Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its frequent appearance in successful drug molecules across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1] Its utility stems from a combination of desirable properties: the two nitrogen atoms provide handles for synthetic diversification, improve aqueous solubility, and can be protonated at physiological pH, which can facilitate interactions with biological targets.[2]

The specific incorporation of a methyl group on one of the piperazine nitrogens, creating the N-methylpiperazine moiety, offers several distinct advantages:

  • Enhanced Metabolic Stability: The methyl group can shield the nitrogen from certain metabolic enzymes, potentially increasing the compound's half-life.

  • Improved Oral Bioavailability: The N-methylpiperazine group often enhances a molecule's solubility and permeability, contributing to better absorption from the gastrointestinal tract.[2]

  • Blood-Brain Barrier Penetration: This moiety is frequently found in drugs that act on the central nervous system (CNS), suggesting it can aid in crossing the blood-brain barrier.[3][4][5]

  • Target Affinity: The N-methylpiperazine group can engage in favorable hydrophobic and charge-transfer interactions with protein targets, enhancing binding affinity.[3] It is a common feature in many kinase inhibitors, such as imatinib and ponatinib.[3][6]

The butan-2-one linker, while seemingly simple, provides a flexible four-carbon chain that allows for appropriate positioning of the N-methylpiperazine group for optimal interaction with a target protein. The ketone functionality can act as a hydrogen bond acceptor and its aliphatic nature contributes to the overall lipophilicity of the molecule. The linker's chemistry is also crucial for the stability and release of the active compound in targeted drug delivery systems.[7][8]

This guide will provide the necessary protocols to leverage these properties in a drug discovery program.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful integration of any new scaffold into a drug discovery pipeline. The following protocol outlines a general method for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one, which can be adapted for the synthesis of various analogs.

Synthetic Protocol: Reductive Amination

This protocol describes a common and efficient method for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one via reductive amination.

Materials:

  • 1-Methylpiperazine

  • 4-Oxobutanoic acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-oxobutanoic acid (1.0 eq) in dichloromethane (DCM), add 1-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-Methylpiperazin-1-yl)butan-2-one.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Peaks corresponding to the protons and carbons of the N-methylpiperazine and butan-2-one moieties with appropriate chemical shifts and coupling constants.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a purity of >95%.

In Vitro Evaluation: A Tiered Screening Approach

A systematic, tiered approach to in vitro testing allows for the efficient identification of promising candidates while minimizing resource expenditure.[9][10]

Workflow for In Vitro Screening

in_vitro_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Lead Prioritization cluster_2 Tier 3: Candidate Nomination Primary_Assay Primary Target-Based Assay (e.g., Kinase Inhibition) Dose_Response Dose-Response and IC50/EC50 Determination Primary_Assay->Dose_Response Active Hits Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTS/MTT) Cell_Viability->Dose_Response Selectivity Selectivity Profiling (Panel of related targets) Dose_Response->Selectivity Potent Hits ADME_Screen Early ADME Screening (Solubility, Permeability, Microsomal Stability) Selectivity->ADME_Screen MoA Mechanism of Action Studies (e.g., Western Blot, Target Engagement) ADME_Screen->MoA Promising Leads In_Vitro_Tox In Vitro Toxicology (e.g., hERG, CYP Inhibition) MoA->In_Vitro_Tox In_Vivo_Studies Proceed to In Vivo Studies In_Vitro_Tox->In_Vivo_Studies Candidate

Caption: Tiered in vitro screening workflow.

Protocol: In Vitro ADME - Metabolic Stability in Liver Microsomes

This protocol assesses the metabolic stability of a compound, a critical parameter for predicting its in vivo half-life.[11][12]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

  • In a 96-well plate, add the test compound to the HLM suspension.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

In Vivo Pharmacokinetic (PK) Evaluation

In vivo studies in animal models are essential to understand how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.[13]

Workflow for a Rodent PK Study

in_vivo_pk_workflow Dosing Dosing (IV and PO routes) Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, t1/2, F%) Sample_Analysis->PK_Analysis Report PK Report Generation PK_Analysis->Report

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol provides a framework for a basic PK study in rats to determine key parameters like bioavailability.[14][15][16]

Materials:

  • Test compound

  • Appropriate vehicle for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats (n=3-5 per group)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K₂EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Fast the animals overnight before dosing.

  • Administer the test compound to two groups of rats via IV (e.g., 1 mg/kg) and PO (e.g., 10 mg/kg) routes.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

Table 1: Key Pharmacokinetic Parameters to be Determined

Parameter Description Significance
Cₘₐₓ Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tₘₐₓ Time to reach Cₘₐₓ.Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure over time.
t₁/₂ Elimination half-life.Indicates the time required for the drug concentration to decrease by half.
CL Clearance.Measures the volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution.Indicates the extent of drug distribution into the tissues.
F% Bioavailability.The fraction of the orally administered dose that reaches systemic circulation.

Conclusion

The 4-(4-Methylpiperazin-1-yl)butan-2-one scaffold represents a valuable starting point for the design of novel therapeutics. Its constituent parts, the N-methylpiperazine moiety and the butanone linker, contribute favorably to the overall ADME properties of a molecule. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of drug candidates incorporating this promising scaffold. By following a systematic and data-driven approach, researchers can efficiently advance their drug discovery programs and unlock the full therapeutic potential of this chemical class.

References

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Method

Optimal Solvent Selection for Reactions of 4-(4-Methylpiperazin-1-yl)butan-2-one: A Detailed Guide for Researchers

Introduction: Navigating the Solvent Landscape for a Versatile Moiety 4-(4-Methylpiperazin-1-yl)butan-2-one is a bifunctional molecule of significant interest in contemporary drug discovery and development, incorporating...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solvent Landscape for a Versatile Moiety

4-(4-Methylpiperazin-1-yl)butan-2-one is a bifunctional molecule of significant interest in contemporary drug discovery and development, incorporating both a ketone carbonyl group and a tertiary amine within a piperazine ring. This unique structural combination offers a rich chemical playground for a variety of transformations, including but not limited to, nucleophilic additions at the carbonyl, and reactions involving the basic nitrogen of the piperazine ring. The judicious selection of a solvent is paramount in directing the course of these reactions, influencing not only the yield and purity of the desired product but also the reaction rate and, in some cases, the stereochemical outcome.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent system for chemical reactions involving 4-(4-Methylpiperazin-1-yl)butan-2-one. By integrating theoretical principles with practical, field-proven insights, this document aims to empower the reader to make informed decisions that enhance the efficiency and success of their synthetic endeavors. We will delve into the physicochemical properties of the target molecule, explore the mechanistic implications of solvent choice for key reaction classes, and provide robust protocols for systematic solvent screening.

Physicochemical Profile of 4-(4-Methylpiperazin-1-yl)butan-2-one

A thorough understanding of the substrate's intrinsic properties is the cornerstone of rational solvent selection. Due to the limited availability of specific experimental data for 4-(4-Methylpiperazin-1-yl)butan-2-one, we will draw upon data from structurally related compounds and established chemical principles to build a reliable physicochemical profile.

Structure and Functional Groups:

The molecule comprises a butanone chain substituted with a 4-methylpiperazine moiety at the 4-position. The key functional groups are:

  • A ketone carbonyl group , which can act as an electrophilic center and a hydrogen bond acceptor.

  • A tertiary amine (the N-methylated nitrogen of the piperazine ring), which is basic and nucleophilic.

  • Another tertiary amine (the nitrogen connecting the piperazine ring to the butane chain), which is also basic and nucleophilic.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale and Implications for Solvent Selection
Molecular Weight 170.25 g/mol A relatively small molecule, suggesting good solubility in a range of common organic solvents.
Polarity PolarThe presence of two nitrogen atoms and a carbonyl oxygen imparts significant polarity. This suggests good solubility in polar protic and aprotic solvents.
pKa (of the conjugate acid) pKa1 ≈ 9.1, pKa2 ≈ 4.9Based on data for N-methylpiperazine (pKa1: 9.09, pKa2: 4.94)[1][2], the piperazine nitrogens will be basic. The N-methylated nitrogen is expected to be slightly more basic. In acidic conditions, the piperazine ring will be protonated, significantly increasing solubility in polar protic solvents.
Hydrogen Bonding Hydrogen bond acceptorThe nitrogen and oxygen atoms can act as hydrogen bond acceptors. This will influence interactions with protic solvents.
Solubility High in polar solvents, low in nonpolar solvents.Expected to be readily soluble in water, alcohols (methanol, ethanol), and polar aprotic solvents like DMSO and DMF.[3][4][5] Solubility in nonpolar solvents like hexanes and toluene is likely to be poor. The non-polar cyclohexylethyl group on a similar piperazine derivative can increase solubility in less polar solvents compared to the parent piperazine.[3]

Solvent Selection for Key Reaction Classes

The choice of solvent is intrinsically linked to the reaction mechanism. Below, we explore solvent considerations for common transformations involving 4-(4-Methylpiperazin-1-yl)butan-2-one.

Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

1. Reductive Amination:

Reductive amination is a powerful method for converting ketones into amines. In the context of 4-(4-Methylpiperazin-1-yl)butan-2-one, this would typically involve reaction with a primary or secondary amine in the presence of a reducing agent.

  • Mechanism and Solvent Role: The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then reduced. The solvent can influence the rate of each of these steps.

  • Recommended Solvents:

    • Aprotic Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used, particularly with reducing agents like sodium triacetoxyborohydride (STAB), as they do not react with the reducing agent.[6][7]

    • Protic Solvents: Methanol has been identified as an excellent solvent for some reductive aminations, as it can accelerate the formation of the imine and Schiff base intermediates.[8] However, care must be taken as some reducing agents (e.g., sodium borohydride) can react with protic solvents. Alcohols can also potentially undergo oxidation in the presence of a metal catalyst and hydrogen, leading to undesired byproducts.[7]

  • Causality: Aprotic solvents are often favored to maintain the reactivity of the reducing agent. However, the initial condensation to form the iminium ion is often acid-catalyzed and can be favored by protic solvents that can stabilize charged intermediates. The choice, therefore, represents a trade-off that may require experimental optimization.

2. Mannich-Type Reactions:

The ketone can act as a nucleophile (in its enol or enolate form) in Mannich-type reactions, reacting with an imine or iminium ion generated in situ from an aldehyde and a primary or secondary amine.

  • Mechanism and Solvent Role: The reaction involves the formation of an enol or enolate, which then attacks an electrophilic iminium ion. The solvent can influence the rate of enolization and the stability of the iminium ion.

  • Recommended Solvents:

    • Polar Protic Solvents: Ethanol is a common and effective solvent for Mannich reactions.[9] Water can also be a suitable solvent, particularly when using a Brønsted acid-surfactant combined catalyst, which can create a hydrophobic environment for the reactants.[10]

    • High-Boiling Alcohols: For some Mannich reactions, high-boiling alcohols are used to drive the reaction to completion.[11]

    • Solvent-Free Conditions: In some cases, solvent-free (neat) conditions can lead to faster and more selective reactions.[12]

  • Causality: Protic solvents can facilitate the formation of the iminium ion and can also promote enolization. The use of water as a solvent can be advantageous due to the hydrophobic effect, which can bring the reactants together within micelles formed by a surfactant catalyst.

Reactions Involving the Piperazine Moiety

The basic nitrogens of the piperazine ring can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions.

1. N-Alkylation:

The piperazine nitrogens can be alkylated using an appropriate alkyl halide or other electrophile.

  • Mechanism and Solvent Role: This is typically an SN2 reaction where the amine acts as a nucleophile. Polar aprotic solvents are generally preferred for SN2 reactions.

  • Recommended Solvents:

    • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices. These solvents can dissolve the amine and the alkylating agent and can stabilize the transition state of the SN2 reaction without solvating the nucleophile, thus keeping it reactive.[13]

  • Causality: Polar aprotic solvents solvate the cation but not the anion (the nucleophilic amine), leaving it "naked" and highly reactive. Protic solvents would hydrogen-bond to the amine, reducing its nucleophilicity.

Experimental Protocols

The following protocols provide a systematic approach to selecting and optimizing the solvent for a given reaction of 4-(4-Methylpiperazin-1-yl)butan-2-one.

Protocol 1: General Solubility Assessment

This protocol provides a rapid qualitative assessment of the solubility of 4-(4-Methylpiperazin-1-yl)butan-2-one in a range of common laboratory solvents.

Materials:

  • 4-(4-Methylpiperazin-1-yl)butan-2-one

  • A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexanes)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of 4-(4-Methylpiperazin-1-yl)butan-2-one to a clean, dry vial.

  • Add 0.5 mL of the first solvent to be tested.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has dissolved, the compound is considered "soluble" in that solvent at approximately 20 mg/mL.

  • If the solid has not fully dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex again.

  • If the solid dissolves, the compound is considered "moderately soluble" (approx. 10 mg/mL).

  • If the solid remains, the compound is considered "sparingly soluble" or "insoluble."

  • Repeat steps 1-8 for each solvent to be tested.

  • Record the results in a table.

Protocol 2: Small-Scale Parallel Solvent Screening for a Generic Reaction

This protocol describes a method for efficiently screening multiple solvents for a specific chemical transformation.

Materials:

  • 4-(4-Methylpiperazin-1-yl)butan-2-one

  • Other reactants and reagents required for the specific reaction

  • A selection of candidate solvents identified from Protocol 1 and theoretical considerations.

  • An array of small reaction vials (e.g., 2 mL HPLC vials with screw caps)

  • Heating block or oil bath

  • Stirring plate and small stir bars

  • Analytical instrumentation for reaction monitoring (e.g., TLC, LC-MS, GC-MS)

Procedure:

  • To each reaction vial, add a pre-weighed amount of 4-(4-Methylpiperazin-1-yl)butan-2-one and a stir bar.

  • Add the other reactants and reagents to each vial, keeping the stoichiometry consistent across all reactions.

  • To each vial, add a different candidate solvent in a volume sufficient to dissolve the reactants.

  • Seal the vials and place them in the heating block or oil bath set to the desired reaction temperature.

  • Stir the reactions for a set period (e.g., 1, 4, 12, or 24 hours).

  • At each time point, carefully take a small aliquot from each reaction mixture for analysis.

  • Analyze the aliquots by TLC, LC-MS, or GC-MS to determine the extent of conversion of the starting material and the formation of the desired product and any byproducts.

  • Compare the results across the different solvents to identify the one that gives the highest conversion, yield, and purity.

Data Visualization and Workflow

A systematic approach to solvent selection is crucial for efficient process development.

Solvent Selection Workflow:

Caption: A logical workflow for the systematic selection of an optimal solvent.

Stability Considerations

The stability of 4-(4-Methylpiperazin-1-yl)butan-2-one in the chosen solvent is a critical factor for ensuring reproducible results and minimizing the formation of degradation products.

  • Ketone Stability: Ketones are generally stable in a wide range of aprotic solvents. In protic solvents, there is the possibility of forming ketals or hemiketals, especially in the presence of acid or base catalysts, although this is usually a reversible process.

  • Tertiary Amine Stability: Tertiary amines are generally more stable than primary and secondary amines, particularly towards thermal degradation.[14] They are also less susceptible to oxidation. However, prolonged exposure to strong oxidizing agents should be avoided. In aqueous solutions, the thermal stability of amines can be influenced by the presence of CO2 and the specific solvent composition.[15][16]

Conclusion and Future Perspectives

The selection of an appropriate solvent is a multi-faceted challenge that requires a blend of theoretical knowledge and empirical validation. For 4-(4-Methylpiperazin-1-yl)butan-2-one, its polar nature and the presence of both a ketone and a tertiary amine dictate that polar solvents will generally be the most effective. For reactions at the carbonyl center, the choice between protic and aprotic solvents will depend on the specific mechanism and the nature of the reagents. For reactions involving the nucleophilic piperazine nitrogen, polar aprotic solvents are typically the preferred choice.

The protocols outlined in this guide provide a robust framework for systematically identifying the optimal solvent for any given transformation. As the chemistry of 4-(4-Methylpiperazin-1-yl)butan-2-one is further explored, it is anticipated that a more extensive database of reaction-specific solvent effects will become available, further refining our understanding and enabling even more precise control over its chemical reactivity.

References

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  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16064-16076.
  • Azizi, N., & Shaker, M. (2011). Catalytic stereoselective Mannich reaction under solvent-free conditions. Comptes Rendus Chimie, 14(12), 1064-1067.
  • Saikia, P., & Boruah, R. C. (2007). NH4Cl Catalyzed synthesis of β-amino Esters.
  • Casy, A. F., & Myers, J. L. (1966). Mannich reactions in high-boiling solvents. Journal of the Chemical Society C: Organic, 463-465.

Sources

Application

safe handling and long-term storage guidelines for 4-(4-Methylpiperazin-1-yl)butan-2-one

Application Notes and Protocols for 4-(4-Methylpiperazin-1-yl)butan-2-one Document ID: ANP-MPBO-2026-01 Abstract This document provides detailed application notes and protocols for the safe handling and long-term storage...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 4-(4-Methylpiperazin-1-yl)butan-2-one

Document ID: ANP-MPBO-2026-01

Abstract

This document provides detailed application notes and protocols for the safe handling and long-term storage of 4-(4-Methylpiperazin-1-yl)butan-2-one. As a compound combining a ketone functional group and a methylpiperazine moiety, it requires careful consideration of the potential hazards associated with both classes of chemicals. These guidelines are intended for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of the compound over time. The protocols outlined herein are based on established best practices for handling analogous chemical structures, including other piperazine derivatives and ketones.

Introduction and Scientific Context

4-(4-Methylpiperazin-1-yl)butan-2-one is a bifunctional molecule of interest in synthetic and medicinal chemistry. The piperazine ring is a common scaffold in many pharmaceuticals, and the ketone group provides a reactive handle for further chemical modifications. The combined presence of a tertiary amine (within the piperazine ring) and a ketone necessitates a comprehensive understanding of its chemical behavior to ensure both safe handling and experimental success.

The guidance provided in this document is synthesized from safety data for structurally similar compounds, such as N-methylpiperazine and various butanones.[1] Due to the potential for this compound to be a novel or less-characterized substance, a conservative approach to safety is paramount. All procedures should be conducted with the assumption that the compound may possess unknown hazards.[2]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of 4-(4-Methylpiperazin-1-yl)butan-2-one. The primary hazards are anticipated to be a combination of those associated with piperazine derivatives and ketones.

  • Piperazine Moiety: Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage.[3] They can also be respiratory and skin sensitizers, meaning that repeated exposure may lead to allergic reactions. Some piperazine compounds are also classified with acute toxicity.[4]

  • Ketone Functional Group: Ketones, particularly those with lower molecular weights like 2-butanone, are often flammable liquids and can form explosive mixtures with air.[1][5] They can also cause serious eye irritation and may cause drowsiness or dizziness.[1][5]

Inferred Hazard Profile for 4-(4-Methylpiperazin-1-yl)butan-2-one:

Hazard ClassAnticipated SeverityRationale and Reference Compounds
Flammability Likely a combustible liquid.[6]Based on related ketones like 2-butanone, which is highly flammable.[1]
Skin Corrosion/Irritation Potential for skin irritation or corrosion.[6]N-methylpiperazine is known to cause severe skin burns.
Eye Damage/Irritation High potential for serious eye irritation or damage.[6][7]Both ketones and piperazines are known eye irritants.[1][5]
Respiratory Sensitization Possible respiratory sensitizer.A known hazard for some piperazine compounds.
Skin Sensitization Possible skin sensitizer.A known hazard for some piperazine compounds.
Acute Toxicity Assumed to be harmful if swallowed, in contact with skin, or if inhaled.Based on data for related piperazine compounds.[4]

Personal Protective Equipment (PPE) and Engineering Controls

Given the anticipated hazards, stringent adherence to PPE and engineering controls is mandatory.

Engineering Controls
  • Fume Hood: All handling of 4-(4-Methylpiperazin-1-yl)butan-2-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[5]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required for all work with this compound.[8]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber or nitrile gloves (minimum 11-13 mil thickness) are recommended.[1] Note that nitrile gloves may have limited resistance to ketones, so they should be changed frequently and immediately upon any sign of degradation or contamination.[9]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[8][10]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[11] For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.[8]

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Safe Handling and Transfer Protocols

Adherence to standard laboratory safety practices is crucial.

General Handling Precautions
  • Avoid all personal contact, including inhalation.

  • Do not eat, drink, or smoke in the laboratory.[12]

  • Wash hands thoroughly after handling.[5]

  • Keep containers tightly closed when not in use.[5]

  • Ground and bond containers when transferring to prevent static discharge, which could be an ignition source.[5]

  • Use only non-sparking tools.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

Protocol for Weighing and Transferring
  • Preparation: Don the required PPE as described in Section 3.2. Ensure the chemical fume hood is functioning correctly.

  • Inert Atmosphere: If the compound is sensitive to air or moisture, conduct the transfer under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing: Tare a clean, dry, and appropriately sized container on an analytical balance inside the fume hood. Carefully transfer the desired amount of 4-(4-Methylpiperazin-1-yl)butan-2-one to the container using a clean spatula.

  • Closing: Securely close the primary container immediately after the transfer.

  • Cleaning: Decontaminate the spatula and any other surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Transport: If the weighed compound needs to be transported to another area of the lab, ensure it is in a sealed, labeled container within a secondary container.

Long-Term Storage Guidelines

Proper storage is essential for maintaining the stability and purity of 4-(4-Methylpiperazin-1-yl)butan-2-one and for ensuring laboratory safety.

Storage Conditions
ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place.[5] Consider refrigerated storage (-20°C) for enhanced long-term stability, as recommended for some piperazine derivatives.[13]Prevents degradation and reduces vaporization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against potential air-sensitivity and oxidative degradation.[7]
Light Protect from light by using an amber or opaque container.[6][12]Prevents photolytic degradation.
Container Store in a tightly sealed, chemically resistant container (e.g., glass or a suitable plastic).Prevents leakage and contamination.[3]
Location Store in a designated, well-ventilated, and locked cabinet for hazardous chemicals.[5] Store away from incompatible materials.Ensures security and prevents accidental contact with incompatible substances.
Incompatible Materials
  • Strong Oxidizing Agents: Ketones can react vigorously with oxidizing agents.[5]

  • Strong Acids and Bases: Piperazines are basic and will react with acids. Some ketones can be unstable in strong acids or bases.[14][15]

  • Sources of Ignition: Keep away from heat, sparks, and open flames.[5]

Spill and Emergency Procedures

Minor Spills
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area.

Major Spills
  • Evacuate the laboratory immediately.

  • Alert laboratory personnel and emergency services.

  • Prevent entry to the area.

  • Allow only trained personnel with appropriate respiratory protection and chemical-resistant clothing to clean up the spill.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step method for preparing a stock solution of 4-(4-Methylpiperazin-1-yl)butan-2-one.

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired concentration and volume.

  • Select Solvent: Choose a suitable, dry solvent in which the compound is soluble.

  • Prepare Workspace: Don all required PPE and work within a chemical fume hood.

  • Weigh Compound: Following the protocol in Section 4.2, accurately weigh the required mass of 4-(4-Methylpiperazin-1-yl)butan-2-one into a volumetric flask.

  • Dissolution: Add a portion of the chosen solvent to the volumetric flask (approximately half of the final volume). Swirl gently or sonicate to dissolve the compound completely.

  • Dilute to Volume: Once the compound is fully dissolved, add more solvent to bring the solution to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clean, dry, and properly labeled storage bottle. Store according to the guidelines in Section 5.

Visualization of Workflow

The following diagram illustrates the decision-making process for the safe handling and storage of 4-(4-Methylpiperazin-1-yl)butan-2-one.

SafeHandlingWorkflow Workflow for Safe Handling and Storage start Start: Receive/Synthesize 4-(4-Methylpiperazin-1-yl)butan-2-one risk_assessment Conduct Risk Assessment (Review this guide, consult SDS of analogs) start->risk_assessment ppe_setup Assemble Engineering Controls & PPE (Fume Hood, Goggles, Face Shield, Gloves) risk_assessment->ppe_setup handling_decision Handling Required? ppe_setup->handling_decision storage_decision Long-Term Storage? handling_decision->storage_decision No handling_protocol Follow Safe Handling Protocol (Weighing, Transfer, Solution Prep) handling_decision->handling_protocol Yes storage_protocol Follow Storage Guidelines (Cool, Dry, Inert, Dark) storage_decision->storage_protocol Yes waste_disposal Dispose of Waste (Contaminated PPE, excess material) storage_decision->waste_disposal No handling_protocol->storage_decision storage_protocol->waste_disposal end End of Process waste_disposal->end

Caption: Decision workflow for handling and storage.

References

  • NextSDS. (n.d.). 4-(4-methylpiperazin-1-yl)butan-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 25). 2-Butanone - Safety Data Sheet. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, July 8). 4-Methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet. Retrieved from [Link]

  • Sogawa, K., et al. (2012, July 10). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International, 220(1-3), 123-9. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). piperazine anhydrous Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-(para-tolyl)-2-butanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions | Request PDF. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanone. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • University of Texas at Austin. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 58077-68-2 | 4-(4-Methylpiperazin-1-yl)butanoic acid. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 4-(4-Methylpiperazin-1-yl)butan-2-one crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization and purification of 4-(4-Methylpiperazin-1-yl)butan-2-one. This guide is designed for researchers, chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization and purification of 4-(4-Methylpiperazin-1-yl)butan-2-one. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues related to impurity removal and crystallization of this key synthetic intermediate. The information is presented in a direct question-and-answer format to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Impurity Profile

Q1: I've completed the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one, but my crude product shows several impurities by HPLC/LC-MS. What are the most likely culprits?

A: The most common synthetic route to this compound is the Thiol-Michael addition of 1-methylpiperazine to methyl vinyl ketone (MVK). The impurity profile is therefore often predictable and stems from the starting materials and potential side reactions.

The Chemistry Behind It: The nucleophilic secondary amine of 1-methylpiperazine attacks the β-carbon of the α,β-unsaturated ketone, MVK. While generally efficient, this reaction can be complicated by several factors.

Common Impurities to Investigate:

  • Unreacted Starting Materials: Residual 1-methylpiperazine and methyl vinyl ketone.

  • Bis-Michael Adduct: The product, which still contains a nucleophilic tertiary amine, can potentially react with a second molecule of MVK. However, a more common bis-adduct impurity arises if there are traces of piperazine (unmethylated) in the 1-methylpiperazine starting material.

  • MVK Polymers: Methyl vinyl ketone is notoriously prone to self-polymerization, especially in the presence of base catalysts or upon heating, leading to viscous, oligomeric impurities.[1]

  • Oxidation Products: The piperazine ring can be susceptible to oxidation, leading to N-oxide impurities, particularly during workup or prolonged storage.[2]

  • Residual Solvents: Solvents used in the reaction or workup that become trapped in the crystalline matrix.

Below is a diagram illustrating the primary reaction and common side reactions.

G cluster_impurities Potential Impurities SM1 1-Methylpiperazine SM1->invis1 SM2 Methyl Vinyl Ketone (MVK) Imp2 MVK Polymer SM2->Imp2 Self-Polymerization SM2->invis1 Product 4-(4-Methylpiperazin-1-yl)butan-2-one (Desired Product) Imp4 N-Oxide Product->Imp4 Oxidation Imp1 Unreacted Starting Materials Imp3 Bis-Adduct (from Piperazine Impurity) invis1->Product + Base Catalyst

Caption: Potential impurity formation pathways.

Section 2: Troubleshooting Crystallization Problems

Q2: My product "oils out" during cooling instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent medium.[3] High impurity levels can also depress the freezing point, exacerbating this issue.

Recommended Actions:

  • Add More Solvent: The most common reason for oiling out is that the solution is too concentrated, causing it to crash out of solution too quickly at a high temperature. Re-heat the mixture to dissolve the oil and add more of the "good" solvent (10-20% more) to reduce the supersaturation level. Allow it to cool more slowly.[3]

  • Lower the Cooling Temperature Drastically: Once an oil has formed, sometimes "shock cooling" it in an ice or dry ice/acetone bath can induce solidification. This solid will likely be amorphous and impure, but it can then be re-dissolved and recrystallized under more controlled conditions.

  • Change the Solvent System: Your current solvent may be unsuitable. A solvent in which the compound is slightly less soluble may be required. Consider using a binary solvent system where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"). Dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "anti-solvent" at an elevated temperature until turbidity is observed, then allow to cool slowly.[4]

Q3: I performed a recrystallization, but the purity of my product barely improved. Why?

A: This indicates poor impurity rejection, which can happen for several reasons. The choice of solvent and the rate of crystallization are critical factors that govern the efficiency of purification.[5]

The Chemistry Behind It: Crystallization is an equilibrium process where molecules of the desired compound preferentially deposit onto a growing crystal lattice, excluding molecules that do not fit well (i.e., impurities). If crystallization occurs too rapidly, impurities can become trapped or occluded within the crystal lattice.[3] Alternatively, if an impurity is structurally very similar to the product, it may co-crystallize.

Recommended Actions:

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of impurity incorporation. After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Only after slow cooling should you use an ice bath to maximize the yield.[6]

  • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the impurities well even at low temperatures, while having a steep solubility curve for your desired product (high solubility when hot, low solubility when cold).[5] If impurities are precipitating alongside your product, the solvent is not effectively discriminating between them. Refer to the solvent screening protocol below.

  • Perform a Slurry Wash: If the impurity is primarily on the surface of the crystals (from the mother liquor), a slurry wash can be effective. Suspend the filtered crystals in a minimal amount of fresh, cold solvent, stir vigorously for a short period, and then re-filter.[7] This washes away surface impurities without dissolving a significant amount of the product.

Q4: My solution is clear and at the right temperature, but no crystals are forming. What should I do?

A: Crystal formation requires two steps: nucleation (the initial formation of small crystal aggregates) and growth. Your solution may be supersaturated but is struggling to overcome the energy barrier for nucleation.

Recommended Actions:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide a nucleation site for crystals to form.[3]

  • Add a Seed Crystal: Introduce a tiny crystal of the pure product into the solution. This provides a perfect template for further crystal growth, bypassing the nucleation step.[3]

  • Increase Supersaturation: If the above methods fail, your solution may not be sufficiently supersaturated. You can either reduce the volume of the solvent by gentle heating and evaporation or add a small amount of an "anti-solvent" to decrease the product's solubility.[4]

G Start Impure Crystals After Initial Crystallization D1 Observe Oily Residue? Start->D1 D2 Purity Improved < 5%? D1->D2 No A1 Re-heat, Add More Solvent (10-20%) Cool Slowly D1->A1 Yes D3 No Crystals Formed? D2->D3 No A2 Slow Down Cooling Rate (Insulate Flask) Consider Solvent Screening D2->A2 Yes A3 Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal D3->A3 Yes End Pure Crystalline Product D3->End No A1->End A4 Perform Slurry Wash with Cold Solvent A2->A4 If Purity Still Low A3->End A4->End

Caption: A basic troubleshooting workflow for crystallization.

Section 3: Protocols and Data

Protocol 1: Systematic Solvent Screening for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a robust crystallization process.[8] An ideal solvent will exhibit a significant difference in solute solubility with temperature.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see table below) dropwise, vortexing after each addition. Note the solubility at room temperature. A good candidate will show poor solubility.

  • Heating: For solvents that showed poor room temperature solubility, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the tubes that resulted in complete dissolution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large amount of crystalline solid, not an oil or amorphous precipitate.

  • Self-Validation: Analyze the resulting solid and the remaining mother liquor by TLC or HPLC to confirm that the impurities have preferentially remained in the solvent.

Table 1: Candidate Solvents for Screening

SolventClassBoiling Point (°C)Polarity IndexNotes
IsopropanolProtic, Polar82.64.3Good starting point for polar compounds.
Ethyl AcetateAprotic, Polar77.14.4Often a good choice for moderately polar compounds.
AcetonitrileAprotic, Polar81.66.2Can be effective but is highly polar.
TolueneAprotic, Non-polar110.62.4Useful as an anti-solvent or for less polar compounds.
HeptaneAprotic, Non-polar98.40.1Almost certainly will act as an anti-solvent.
AcetoneAprotic, Polar56.05.4Low boiling point can make it tricky, but often effective.
WaterProtic, Polar100.09.0Consider if the compound has a salt form or is highly polar.

This table provides a starting point; binary mixtures (e.g., Isopropanol/Water, Ethyl Acetate/Heptane) are often required to achieve optimal results.[9]

Protocol 2: General Cooling Recrystallization Procedure

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-(4-Methylpiperazin-1-yl)butan-2-one and the chosen solvent. Heat the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decoloration (Optional): If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold fresh solvent to rinse away any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Analysis: Confirm the purity of the final product using HPLC, GC, or melting point analysis.

References
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]

  • APC Ltd. (2020, October 10). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

  • G. E. Levilain, et al. (2023). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvents and impurity on crystallization kinetics and crystal properties in a reactive crystallization of paracetamol. Retrieved from [Link]

  • Natarajan, D., et al. (2017). Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size. SciELO. Retrieved from [Link]

  • Ikhlef, S. (n.d.). PW 01: recrystallization. Retrieved from [Link]

  • Mazzotti, M. (Ed.). (2019). Handbook of Industrial Crystallization. Cambridge University Press. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Macfhionnghaile, P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Retrieved from [Link]

  • AAPS. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Conditions for 4-(4-Methylpiperazin-1-yl)butan-2-one

Welcome to the technical support center for the HPLC analysis of 4-(4-Methylpiperazin-1-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 4-(4-Methylpiperazin-1-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing robust and reliable HPLC methods for this compound.

Analyte at a Glance: 4-(4-Methylpiperazin-1-yl)butan-2-one

4-(4-Methylpiperazin-1-yl)butan-2-one is a basic compound due to the presence of the N-methylpiperazine moiety. Understanding its physicochemical properties is key to successful HPLC method development.

  • Structure: A piperazine derivative with a ketone functional group.

  • Predicted Basicity (pKa): The pKa of N-methylpiperazine is reported to have two values, approximately 4.94 and 9.09.[1][2] The tertiary amine within the piperazine ring is the more basic site. For effective HPLC method development, controlling the ionization of this group is crucial.

  • UV Absorbance: The butan-2-one structure contains an aliphatic ketone. These functional groups typically exhibit weak UV absorbance with a maximum wavelength (λmax) around 195-205 nm and a weaker n→π* transition around 270-290 nm.[3][4][5][6]

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide you in setting up your preliminary HPLC method.

Q1: What are the recommended initial HPLC conditions for analyzing 4-(4-Methylpiperazin-1-yl)butan-2-one?

A1: For a basic compound like this, a reversed-phase HPLC method is a good starting point. Below is a table with recommended initial conditions.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 4.6 x 150 mm (or similar)A standard C18 column is a versatile choice for reversed-phase chromatography.[7]
Mobile Phase A 10-25 mM Phosphate or Formate BufferA buffer is essential to control the mobile phase pH and ensure reproducible retention times.[8]
Mobile Phase B Acetonitrile or MethanolThese are common organic modifiers in reversed-phase HPLC. Acetonitrile often provides better peak shape for basic compounds.[9]
pH 2.5 - 3.5At a low pH, the basic analyte will be consistently protonated, and the acidic silanol groups on the silica-based column will be suppressed, minimizing peak tailing.[10][11]
Gradient 5-95% B over 20 minutesA scouting gradient is useful to determine the approximate organic solvent concentration needed to elute the analyte.[12][13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[7]
Column Temp. 25-30 °CRoom temperature is a good starting point. Temperature can be optimized later to improve peak shape and selectivity.
Detection (UV) 210 nmThis wavelength is chosen to maximize sensitivity, as aliphatic ketones have stronger absorbance in the low UV range.[3]
Injection Vol. 5-20 µLA typical injection volume for analytical HPLC.

Q2: Why is controlling the mobile phase pH so important for this compound?

A2: The N-methylpiperazine group in your analyte is basic, with an estimated pKa around 9.09.[1][2] The retention time and peak shape of basic compounds in reversed-phase HPLC are highly dependent on the mobile phase pH.[14][15] By setting the pH at least 2 units below the analyte's pKa (e.g., pH < 7), you ensure that the molecule is in a single, protonated (ionized) state.[16] A low pH (around 2.5-3.5) is often preferred as it also suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing through secondary interactions.[10][11]

Q3: I am not seeing a strong UV signal. What should I do?

A3: The ketone functional group in your analyte is a relatively weak chromophore. To improve sensitivity, ensure you are using a low wavelength for detection, such as 200-215 nm.[3] However, be aware that baseline noise can increase at these low wavelengths. Ensure you are using high-purity solvents and additives. If sensitivity is still an issue, consider alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) if available.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method development for 4-(4-Methylpiperazin-1-yl)butan-2-one.

Problem 1: My peak is tailing excessively.

  • Q: What is the most likely cause of peak tailing for a basic compound like this?

    • A: The primary cause of peak tailing for basic compounds is the interaction between the protonated analyte and ionized residual silanol groups on the surface of the silica-based stationary phase.[10][11] To diagnose if this is a chemical or physical problem, inject a neutral compound. If the neutral compound does not tail, the issue is likely due to these secondary chemical interactions.[17]

  • Q: How can I reduce peak tailing?

    • A: Follow this step-by-step approach:

      • Lower the Mobile Phase pH: Ensure your mobile phase pH is between 2.5 and 3.5. This protonates the silanol groups, minimizing their interaction with your positively charged analyte.[10][11]

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to better control the on-column pH and can also help to mask the residual silanols.[8][18][19]

      • Use a Modern, High-Purity (Type B) Silica Column: These columns have fewer accessible silanol groups and are often end-capped to further reduce their activity.[11]

      • Consider a Different Column Chemistry: A column with a polar-embedded group can provide an alternative selectivity and may shield the analyte from silanol interactions.

      • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. However, this is often not necessary with modern columns and can complicate the mobile phase.

Problem 2: The analyte has poor or no retention.

  • Q: My peak is eluting at or near the void volume. How can I increase its retention time?

    • A: Poor retention of this polar, basic compound in reversed-phase chromatography is common. Here are several strategies to increase retention:

      • Decrease the Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[20]

      • Use a 100% Aqueous Mobile Phase (with the right column): If your analyte is very polar, you may need to use a very low percentage of organic solvent. Standard C18 columns can undergo "hydrophobic collapse" in highly aqueous mobile phases. Use an "aqueous compatible" C18 column (often designated as AQ) or one with a polar-embedded or polar-endcapped stationary phase.[21]

      • Switch to a More Advanced Chromatographic Technique: If you still have insufficient retention, consider these alternatives:

        • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[22][23][24]

        • Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) to the mobile phase can form a neutral ion-pair with the protonated analyte, significantly increasing its retention on a C18 column.[21][25][26][27]

Problem 3: My peaks are broad.

  • Q: What are the common causes of broad peaks?

    • A: Broad peaks can be due to several factors. Besides the chemical interactions that cause tailing, consider these possibilities:

      • Extra-column Volume: Ensure you are using tubing with a small internal diameter and that all connections are made properly to minimize dead volume.

      • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column or replacing it.

      • Injection Solvent Effects: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your initial mobile phase, it can cause peak broadening. Ideally, dissolve your sample in the initial mobile phase.[28]

Workflow and Visualization

A systematic approach is crucial for efficient mobile phase optimization. The following diagram illustrates a logical workflow for troubleshooting and optimizing your HPLC method for 4-(4-Methylpiperazin-1-yl)butan-2-one.

HPLC_Optimization_Workflow cluster_start Initial Method Setup cluster_eval Evaluation cluster_troubleshoot Troubleshooting cluster_actions Optimization Actions Start Start with Recommended Conditions (C18, pH 2.5-3.5, ACN/Water Gradient) Evaluate Evaluate Peak Shape & Retention Start->Evaluate Tailing Peak Tailing? Evaluate->Tailing Analyze Chromatogram Retention Poor Retention? Tailing->Retention No ActionTailing1 Lower pH (2.5-3.0) Tailing->ActionTailing1 Yes GoodShape Acceptable Peak Shape & Retention Retention->GoodShape No ActionRetention1 Decrease Organic % Retention->ActionRetention1 Yes Finalize Finalize Method GoodShape->Finalize ActionTailing2 Increase Buffer Strength (25-50mM) ActionTailing1->ActionTailing2 ActionTailing3 Use High-Purity/End-capped Column ActionTailing2->ActionTailing3 ActionTailing3->Evaluate ActionRetention2 Use AQ-type C18 Column ActionRetention1->ActionRetention2 ActionRetention3 Switch to HILIC or Ion-Pair ActionRetention2->ActionRetention3 ActionRetention3->Evaluate

Caption: A systematic workflow for HPLC method optimization.

References

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Li, A., & Huang, X. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Chromatography A, 1217(25), 4021-4031. Retrieved from [Link]

  • ChemBK. (2025, August 20). N-Methyl piperazine. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [https://www.phenomenex.com/support/knowledge-base/articles/role-of-buffers-in-liquid-chromatography/]([Link] chromatography/)

  • Ito, H., Nogata, Y., Matsuzaki, S., & Kuboyama, A. (1974). Vacuum-ultraviolet Absorption Spectra of Aliphatic Ketones. Bulletin of the Chemical Society of Japan, 47(10), 2567-2568. Retrieved from [Link]

  • Huynh-Ba, K. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Guillarme, D. (2026, February 5). HILIC: A Critical Evaluation. LCGC International. Retrieved from [Link]

  • Duncan, A. B. F. (1940). Far Ultraviolet Absorption Spectra of Some Aliphatic Ketones. The Journal of Chemical Physics, 8(6), 444-449. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Optimization Tips for HILIC Analysis of Basic Compounds (TN-1040). Retrieved from [Link]

  • Singh, S., & Singh, P. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Chirita, R. I., & Voelkel, A. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1121-1154. Retrieved from [Link]

  • Stoll, D. R. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Chan, C. C. (2015). Effective HPLC method development. Journal of Health, Medicine and Nursing, 12, 123-132. Retrieved from [Link]

  • Duncan, A. B. F. (1940). Far Ultraviolet Absorption Spectra of Some Aliphatic Ketones. The Journal of Chemical Physics, 8(6), 444-449. Retrieved from [Link]

  • Patel, K., & Patel, P. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 8(4), 213-220. Retrieved from [Link]

  • Rao, C. N. R. (1959). Polar Effects in the Infrared and the Near Ultraviolet Absorption Spectra of Aliphatic Ketones. The Journal of Physical Chemistry, 63(8), 1348-1350. Retrieved from [Link]

  • Sharma, Y. (2013). Hplc method development and validation: a review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1754. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Retrieved from [Link]

  • Kovács, T., Szabó, T., & Bérces, T. (2007). UV absorption spectrum and photolysis quantum yield for methyl-ethyl-ketone. Atmospheric Chemistry and Physics, 7(16), 4275-4286. Retrieved from [Link]

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Klick, S., & Skrlin, A. (2011). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 57(1, 2), 29-38. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Islam, M. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Retrieved from [Link]

  • Henni, A., & Tontiwachwuthikul, P. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 3128-3132. Retrieved from [Link]

  • Taylor, L. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • McCalley, D. V. (2000). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. Journal of Chromatography A, 897(1-2), 1-13. Retrieved from [Link]

  • Dolan, J. W. (2008, January 31). Ion Pairing - Blessing or Curse? LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • MedCrave. (2017, May 15). Ion Pair Chromatograpy: A Critical Prespective. Retrieved from [Link]

  • Zheng, J., & Rattray, N. J. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1436-1447. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Low Solubility of 4-(4-Methylpiperazin-1-yl)butan-2-one in Polar Solvents

Welcome to the technical support center for 4-(4-Methylpiperazin-1-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(4-Methylpiperazin-1-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the challenges associated with the low solubility of this compound in polar solvents. This guide offers a series of troubleshooting steps and frequently asked questions (FAQs) to facilitate your experimental success.

Introduction to the Solubility Challenge

4-(4-Methylpiperazin-1-yl)butan-2-one is a basic compound containing a piperazine moiety, which suggests that its solubility in aqueous media is highly dependent on pH.[1][2] The presence of the ketone functional group and the overall molecular structure contribute to its moderate lipophilicity, which can lead to precipitation in polar solvent systems, a common issue for many new chemical entities.[3] Understanding and overcoming this solubility limitation is critical for successful formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-(4-Methylpiperazin-1-yl)butan-2-one precipitate out of aqueous solution?

A1: Precipitation of 4-(4-Methylpiperazin-1-yl)butan-2-one in aqueous solutions is typically due to its low intrinsic solubility in neutral or basic pH environments. As a weak base, its solubility dramatically increases in acidic conditions where the piperazine nitrogens become protonated, forming a more soluble salt.[1] When a stock solution, often prepared in an organic solvent like DMSO, is diluted into a neutral or near-neutral aqueous buffer, the compound may crash out as the concentration exceeds its solubility limit at that specific pH.

Q2: What is the expected pH-dependent solubility profile of this compound?

Q3: What are the initial steps I should take to improve the solubility of my compound?

A3: The most straightforward initial approach is to lower the pH of your aqueous medium.[1] Preparing your solution in a buffer with a pH of 4 or lower should significantly enhance solubility. If altering the pH is not compatible with your experimental design, other strategies such as using co-solvents or forming a salt of the compound should be considered.[5][6]

Q4: Are there any specific solvents that should be avoided?

A4: While polar aprotic solvents like DMSO and DMF are excellent for preparing concentrated stock solutions, their concentration in the final aqueous solution should be minimized (typically <1%) to avoid potential toxicity in biological assays and to prevent solvent-induced precipitation upon dilution.[7] Avoid using purely nonpolar solvents as the primary solvent for aqueous dilutions.

Troubleshooting Guide: Precipitation Issues

This section provides a systematic approach to diagnosing and resolving precipitation of 4-(4-Methylpiperazin-1-yl)butan-2-one during your experiments.

Problem 1: Precipitation upon dilution of a stock solution into an aqueous buffer.

This is the most common solubility issue encountered. The following workflow can help identify the cause and find a solution.

A Precipitation Observed B Verify Final Concentration A->B C Is concentration above expected solubility limit? B->C Analyze D Lower the final concentration C->D Yes E Check pH of Aqueous Buffer C->E No F Is pH > 5? E->F Measure G Lower buffer pH to < 4 F->G Yes H Consider Co-solvent or Salt Formation F->H No

Caption: Troubleshooting workflow for precipitation upon dilution.

Problem 2: The solution is initially clear but becomes cloudy or precipitates over time.

This may indicate slow crystallization or that the compound is degrading to a less soluble species.

Troubleshooting Steps:

  • Assess Stability: First, ensure the compound is stable under your experimental conditions (pH, temperature, light exposure). Analytical techniques like HPLC can be used to check for degradation products.

  • Temperature Control: Solubility is often temperature-dependent. For most compounds, solubility increases with temperature.[8] If your experiments are conducted at a lower temperature than the solution preparation, precipitation may occur. Conversely, some compounds exhibit decreased solubility at higher temperatures. Determine the temperature-solubility profile for your specific conditions.

  • Use of Supersaturation Inhibitors: In some cases, a supersaturated solution can be temporarily achieved. Polymers like HPMC or PVP can act as precipitation inhibitors to maintain the supersaturated state for a longer duration.[9]

Experimental Protocols for Solubility Enhancement

Here are detailed protocols for common solubility enhancement techniques that can be adapted for 4-(4-Methylpiperazin-1-yl)butan-2-one.

Protocol 1: Determining pH-Dependent Solubility

This protocol will help you generate a pH-solubility profile for your compound.

Materials:

  • 4-(4-Methylpiperazin-1-yl)butan-2-one

  • A series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4)[10]

  • Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of 4-(4-Methylpiperazin-1-yl)butan-2-one to separate vials, each containing a known volume of a different pH buffer.

  • Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.[10][11]

  • After equilibration, visually confirm that excess solid remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[12]

  • Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

A Add excess compound to buffers of varying pH B Equilibrate (24-48h with agitation) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E F Plot Solubility vs. pH E->F

Caption: Workflow for determining pH-dependent solubility.

Protocol 2: Co-Solvent Solubility Enhancement

This method involves using a water-miscible organic solvent to increase the solubility of the compound in an aqueous solution.[13]

Materials:

  • 4-(4-Methylpiperazin-1-yl)butan-2-one

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Shaker or rotator

  • Analytical method for quantification

Procedure:

  • Prepare a series of co-solvent mixtures with the primary solvent in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% co-solvent in buffer).

  • Add an excess amount of 4-(4-Methylpiperazin-1-yl)butan-2-one to each co-solvent mixture.

  • Follow steps 2-6 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Plot the solubility against the percentage of co-solvent to identify the optimal mixture.

Data Summary Table for Co-Solvent Screening:

Co-Solvent% in Buffer (v/v)Measured Solubility (µg/mL)
Ethanol10
20
30
Propylene Glycol10
20
30
PEG 40010
20
30
Protocol 3: Salt Formation for Enhanced Aqueous Solubility

Formation of a salt is a robust method to significantly increase the aqueous solubility of ionizable compounds.[5] For a basic compound like 4-(4-Methylpiperazin-1-yl)butan-2-one, an acidic counter-ion is used.

Materials:

  • 4-(4-Methylpiperazin-1-yl)butan-2-one (free base)

  • A pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, citric acid)

  • An appropriate solvent for reaction and crystallization (e.g., ethanol, isopropanol)

  • Anti-solvent if needed (e.g., diethyl ether, heptane)

Procedure:

  • Dissolve a known molar amount of 4-(4-Methylpiperazin-1-yl)butan-2-one in a suitable solvent.

  • Add a stoichiometric equivalent (or slight excess) of the chosen acid to the solution while stirring.

  • Stir the mixture at room temperature or with gentle warming to facilitate salt formation.

  • Induce crystallization by cooling the solution, adding an anti-solvent, or allowing slow evaporation of the solvent.

  • Collect the resulting solid salt by filtration and wash with a small amount of cold solvent or anti-solvent.

  • Dry the salt under vacuum.

  • Characterize the salt form (e.g., by melting point, DSC, XRD) and determine its aqueous solubility using Protocol 1. A significant increase in solubility compared to the free base is expected.

Note: For stable salt formation, a pKa difference of greater than 3 between the basic drug and the acidic counter-ion is generally recommended.[14]

Protocol 4: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15][16]

Materials:

  • 4-(4-Methylpiperazin-1-yl)butan-2-one

  • A cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Aqueous buffer

  • Shaker or rotator

  • Analytical method for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of 4-(4-Methylpiperazin-1-yl)butan-2-one to each cyclodextrin solution.

  • Follow steps 2-6 from Protocol 1 to determine the solubility in each cyclodextrin solution.

  • Plot the solubility of the compound against the cyclodextrin concentration. A linear relationship typically indicates the formation of a 1:1 inclusion complex.

Conclusion

Overcoming the low solubility of 4-(4-Methylpiperazin-1-yl)butan-2-one in polar solvents is a manageable challenge with a systematic and informed approach. By understanding the physicochemical properties of the molecule, particularly its basicity, researchers can employ strategies such as pH adjustment, the use of co-solvents, salt formation, or complexation with cyclodextrins to achieve the desired solubility for their experimental needs. This guide provides a foundational framework for troubleshooting and optimizing the solubility of this compound.

References

  • Butnariu, A., & Șaramet, G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Farmacia, 58(5), 546-557.
  • World Pharma Today. (2025, October 17).
  • BenchChem. (2025).
  • Aithor. (2026, March 3). The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Kumar, S., & Singh, A. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 4(6), 417-426.
  • Jain, A., & Ran, Y. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(4), 934-944.
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (2025). Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide.
  • Teychené, S., & Fages, J. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(12), 2636-2641.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • PubMed. (1971).
  • PubMed. (2024, January 23).
  • Wikipedia. (n.d.). Piperazine.
  • NTU Journal of Pharmaceutical Sciences. (2022, September 18).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(2), 489.
  • ResearchGate. (2026, March 9).
  • Semantic Scholar. (2023, May 19). Piperazine amides with desirable solubility, physicochemical and drug-like properties.
  • ResearchGate. (n.d.).
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • ACS Publications. (2012, April 10). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics.
  • EXPERIMENT 1 DETERMIN
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • ResearchGate. (n.d.). A Comparative Study of the Synthesis, Structural and Physicochemical Properties of Diketopiperazines vs Aza-Diketopiperazines.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • ACS Publications. (2014, August 14). Effect of Solvent Composition and Temperature on the Solubility of Ibuprofen in Aqueous Ethanol.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Google Patents. (2017, July 26). GB2546513A - Process of preparing active pharmaceutical ingredient salts.
  • SciSpace. (2018, September 15).
  • World Health Organiz
  • Scribd. (n.d.). Paracetamol Solubility via Cosolvency.
  • MDPI. (n.d.).
  • American Pharmaceutical Review. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • World Health Organization. (2018, July 2).
  • PMC. (n.d.). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy.
  • American Pharmaceutical Review. (2026, March 13). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • ACS Publications. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.
  • ResearchGate. (2025, October 30). Absorption rates and CO2 solubility in new piperazine blends.
  • MDPI. (2021, October 8).
  • Frontiers Publishing Partnerships. (2008, February 13).
  • ACS Publications. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one.

Synthesizing this molecule relies on a 1,4-conjugate addition (aza-Michael reaction) between 1-methylpiperazine and methyl vinyl ketone (MVK). While fundamentally straightforward, the reaction is frequently plagued by the extreme reactivity of MVK and the thermodynamic reversibility of the formed adduct. Understanding the causal relationship between your experimental conditions and byproduct pathways is critical for scaling and purification.

Process Overview & Mechanistic Pathways

To successfully troubleshoot this synthesis, you must first map the desired kinetic pathway against the competing thermodynamic and base-catalyzed degradation routes.

G MVK Methyl Vinyl Ketone (MVK) Product 4-(4-Methylpiperazin-1-yl)butan-2-one (Target Product) MVK->Product aza-Michael Addition (0°C to RT) Polymer PMVK Polymer (Viscous Tar) MVK->Polymer Anionic Polymerization (Base/Heat Catalyzed) NMP 1-Methylpiperazine NMP->Product NMP->Polymer Acts as Base Retro Retro-Michael Degradation (>80°C) Product->Retro Thermal Stress Retro->MVK Reversion Retro->NMP

Reaction pathways showing desired aza-Michael addition vs. competing byproduct formations.

Troubleshooting Guide & FAQs

Q1: My reaction mixture rapidly turns into a viscous, intractable tar. What is happening, and how do I prevent it? Causality: Methyl vinyl ketone is highly susceptible to spontaneous and anionic polymerization[1][2]. 1-methylpiperazine acts not only as a nucleophile but also as a base, which can initiate the anionic polymerization of MVK[3]. Because the aza-Michael addition is highly exothermic, uncontrolled heat accelerates this polymerization rate exponentially, leading to poly(methyl vinyl ketone) (PMVK) tar. Solution: You must control the exotherm and minimize local MVK concentrations.

  • Reverse Addition: Never add the amine to neat MVK. Instead, add MVK dropwise to a pre-cooled (0–5 °C) solution of 1-methylpiperazine in a diluent solvent (e.g., ethanol, THF, or DCM).

  • Dilution: The solvent acts as a heat sink, dissipating the localized exotherm and keeping the instantaneous concentration of unreacted MVK low.

Q2: I achieve high conversion by TLC/LC-MS, but my isolated yield drops significantly after distillation, and MVK reappears in the distillate. Why? Causality: The aza-Michael addition is a thermodynamically controlled, reversible process[4]. At elevated temperatures (typically >80 °C), the target product undergoes a retro-aza-Michael reaction, reverting to the starting materials: 1-methylpiperazine and MVK[5][6]. The newly liberated MVK then polymerizes in the hot distillation pot, destroying your yield. Solution: Avoid high-temperature thermal stress during workup.

  • Do not use standard atmospheric or low-vacuum distillation.

  • If distillation is mandatory, use a high-vacuum short-path apparatus to keep the pot temperature strictly below 60 °C.

  • Preferred Method: Purify via an acid-base extraction (exploiting the basicity of the piperazine ring) to isolate the product at room temperature.

Q3: I am detecting a higher molecular weight impurity that matches a double-addition (bis-adduct) mass. How is this forming? Causality: 1-methylpiperazine is a secondary amine and can only undergo a single aza-Michael addition. However, commercial grades of 1-methylpiperazine often contain trace amounts of unmethylated piperazine (a secondary diamine). Piperazine has two reactive nitrogen centers and will react with two equivalents of MVK to form a bis-adduct[6]. Solution: Verify the purity of your 1-methylpiperazine via GC-MS before use. If piperazine is present, distill the starting material. Additionally, using a slight stoichiometric excess of 1-methylpiperazine (1.05 to 1.10 eq) ensures all MVK is consumed by the primary reactant, limiting the availability of MVK for secondary side reactions.

Quantitative Process Data: Parameter Impact Analysis

The following table summarizes how specific reaction parameters influence the distribution between the target product and unwanted byproducts.

Reaction ParameterCondition TestedPrimary Observation / Yield ImpactMechanistic Rationale
Addition Sequence Amine added to MVK< 20% Yield, Heavy TarExcess MVK in the presence of basic amine triggers rapid anionic polymerization[1].
Addition Sequence MVK added to Amine> 85% Yield, Clear LiquidLow steady-state concentration of MVK prevents polymer chain propagation.
Temperature (Reaction) Uncooled (RT start)40–50% Yield, Orange/BrownUncontrolled exotherm accelerates side reactions and MVK degradation.
Temperature (Reaction) Cooled (0–5 °C)> 90% Yield, Pale YellowKinetic control favors the aza-Michael addition over polymerization.
Temperature (Workup) Distillation > 80 °CMassive yield loss, MVK recoveryThermal stress induces the retro-aza-Michael cleavage[4][5].
Stoichiometry 1.0 eq Amine : 1.2 eq MVKHigh bis-adduct, difficult purificationExcess MVK reacts with diamine impurities or polymerizes during concentration[6].

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & Validation

  • Analyze 1-methylpiperazine via GC-MS or NMR.

    • Validation Checkpoint: Ensure piperazine content is < 0.5% to prevent bis-adduct formation.

  • Dissolve 1-methylpiperazine (1.05 eq, 105 mmol) in anhydrous dichloromethane (DCM) or ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

Step 2: Controlled Aza-Michael Addition

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Place methyl vinyl ketone (1.00 eq, 100 mmol) in the addition funnel. Note: Handle MVK in a fume hood due to extreme toxicity and lachrymatory properties.

  • Add the MVK dropwise over 30–45 minutes, maintaining vigorous stirring.

    • Validation Checkpoint: Monitor the internal temperature. It must not exceed 10 °C. The solution should remain colorless to pale yellow. A shift to dark orange or brown indicates localized overheating and the onset of polymerization.

Step 3: Reaction Maturation & Monitoring

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) over 2 hours.

  • Sample the reaction for TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH) or LC-MS.

    • Validation Checkpoint: Confirm the complete disappearance of the MVK spot/peak. If unreacted MVK remains, stir for an additional hour.

Step 4: Thermal-Stress-Free Workup (Acid-Base Extraction)

  • Concentrate the solvent under reduced pressure on a rotary evaporator. Crucial: Keep the water bath temperature strictly below 35 °C to prevent retro-Michael degradation.

  • Dissolve the crude residue in 50 mL of 1M HCl (aq). Extract the aqueous layer with diethyl ether (2 × 20 mL) to remove neutral organic impurities and trace polymeric MVK. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and slowly basify to pH 10–11 using 2M NaOH (aq).

  • Extract the liberated free-base product with DCM (3 × 30 mL).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath < 35 °C).

    • Validation Checkpoint: The resulting product should be a pale yellow oil with high purity (>95% by NMR), achieved entirely without high-temperature distillation.

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction (LLE) Optimization for 4-(4-Methylpiperazin-1-yl)butan-2-one

Welcome to the LLE Troubleshooting & Protocol Guide. 4-(4-Methylpiperazin-1-yl)butan-2-one is a bifunctional target featuring a highly basic piperazine ring and a reactive ketone moiety.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LLE Troubleshooting & Protocol Guide. 4-(4-Methylpiperazin-1-yl)butan-2-one is a bifunctional target featuring a highly basic piperazine ring and a reactive ketone moiety. Because it contains two tertiary amines, its phase distribution profile is strictly dictated by pH. This guide provides field-proven troubleshooting answers and a self-validating "catch-and-release" methodology to ensure maximum recovery and purity.

Core Principles of Piperazine Extraction

The piperazine ring possesses two distinct pKa values (typically ~4.5–5.5 and ~9.0–9.5). To successfully extract the free base into an organic solvent, the aqueous pH must be at least 2 units above the highest pKa. Conversely, to force the molecule entirely into the aqueous phase, the pH must be at least 2 units below the lowest pKa.

As demonstrated in , the extraction curve of polybasic pharmaceutical intermediates is exceptionally steep because multiple protonation states couple with the partition equilibrium[1]. Failing to account for the second pKa value is the leading cause of product loss during workup.

Troubleshooting & FAQs

Q1: Why am I experiencing low recovery in the organic phase during the final extraction? Causality: If your aqueous phase is only adjusted to pH 9 or 10, a significant fraction of the piperazine ring remains mono-protonated. This charged species is highly water-soluble and will resist partitioning into the organic layer[1]. Solution: Adjust the aqueous phase to pH > 11.5 using 2M NaOH before extraction. Furthermore, because the free base remains relatively polar, use a moderately polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) instead of non-polar solvents like Hexanes. "Salting out" by saturating the aqueous layer with NaCl will further drive the equilibrium toward the organic phase by increasing the aqueous ionic strength[2].

Q2: My extraction is forming a thick, unresolvable emulsion. How do I break it? Causality: Protonated amines act as surfactants, lowering the interfacial tension between the aqueous and organic layers. The ketone moiety also engages in hydrogen bonding with water, stabilizing the emulsion[2]. Solution:

  • Prevention: Avoid vigorous shaking when the pH is near the molecule's pKa. Use gentle inversion instead.

  • Mitigation: According to standard , you can break the emulsion by adding brine to increase the aqueous density, filtering the biphasic mixture through a pad of Celite to remove stabilizing micro-particulates, or centrifuging the mixture at 2000 x g for 5 minutes[2].

Q3: How can I selectively separate the product from neutral organic byproducts? Causality: Neutral impurities do not ionize in response to pH changes. By exploiting the basicity of the piperazine ring, we can use an acid-base "swing" extraction. Solution: Extract the crude mixture with an acidic aqueous solution (pH < 3). The piperazine fully protonates (dicationic state) and migrates to the aqueous phase, leaving neutral impurities in the organic phase (which is discarded). The aqueous phase is then basified (pH > 11.5) and extracted with fresh organic solvent to recover the pure target[2]. Self-Validation Check: If the product is missing from the final organic layer, measuring the pH of the discarded aqueous layers immediately isolates the failure point.

Q4: Are there solvent incompatibilities I should worry about? Causality: The molecule contains a butan-2-one (ketone) group. Prolonged exposure to primary amine solvents or ammonia buffers at high pH can lead to unwanted imine (Schiff base) formation. Solution: Avoid using ammonia-based buffers for basification; strictly use NaOH or Na2CO3. Additionally, avoid chlorinated solvents like Dichloromethane (DCM) if the mixture will sit for extended periods, as tertiary amines can slowly react with DCM to form quaternary ammonium salts (quaternization).

Quantitative Data Summary

Table 1: Physicochemical Parameters and LLE Optimization Matrix

ParameterValue / RecommendationMechanistic Rationale
pKa1 (approx.) ~4.5 - 5.5Protonation of the first (less basic) piperazine nitrogen.
pKa2 (approx.) ~9.0 - 9.5Protonation of the second (more basic) N-methyl piperazine nitrogen.
Optimal "Catch" pH < 3.0Ensures >99% protonation (dicationic state) for maximum aqueous solubility.
Optimal "Release" pH > 11.5Ensures >99% deprotonation (free base) for organic partitioning.
Preferred Extraction Solvent 2-MeTHF or EtOAcProvides optimal polarity for extracting the polar free base without promoting emulsions.
Salting-Out Agent NaCl (Saturation)Maximizes the distribution coefficient (LogD) into the organic phase at high pH.
Experimental Protocol: Acid-Base "Catch and Release"

Step 1: Dissolution. Dissolve the crude reaction mixture containing 4-(4-Methylpiperazin-1-yl)butan-2-one in 2-MeTHF (10 mL per gram of crude). Transfer to a separatory funnel. Step 2: Acidic Extraction (Catch). Add an equal volume of 1M HCl (aq). Verify that the pH of the aqueous layer is < 3 using pH paper. Invert the funnel gently 10-15 times to avoid emulsion formation, venting frequently. Step 3: First Phase Separation. Allow the layers to separate completely. Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Discard the upper organic layer (containing neutral impurities). Step 4: Basification. Cool the aqueous layer in an ice bath, as neutralization is highly exothermic. Slowly add 2M NaOH (aq) dropwise while stirring until the pH strictly exceeds 11.5. Step 5: Organic Extraction (Release). Transfer the basified aqueous layer back to a clean separatory funnel. Add fresh 2-MeTHF (10 mL per gram of expected product). Add solid NaCl until the aqueous layer is saturated (salting out). Step 6: Second Phase Separation. Shake the funnel gently and allow the layers to resolve. Drain and discard the lower aqueous layer. Collect the upper organic layer. Step 7: Wash and Dry. Wash the organic layer with a small volume of brine (5 mL). Transfer the organic phase to an Erlenmeyer flask, dry over anhydrous Na2SO4 for 15 minutes, filter, and concentrate under reduced pressure to yield the purified free base.

Process Visualization

LLE_Workflow Start Crude Mixture (Product + Impurities) AcidWash Add 1M HCl (pH < 3) Extract to Aqueous Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgDiscard Organic Phase (Neutral Impurities) Discard PhaseSep1->OrgDiscard Top Layer AqKeep Aqueous Phase (Protonated Piperazine) PhaseSep1->AqKeep Bottom Layer Basify Add 2M NaOH (pH > 11.5) + Extraction Solvent AqKeep->Basify PhaseSep2 Phase Separation Basify->PhaseSep2 AqDiscard Aqueous Phase (Salts) Discard PhaseSep2->AqDiscard Bottom Layer OrgKeep Organic Phase (Free Base Product) PhaseSep2->OrgKeep Top Layer Finish Dry over Na2SO4 Concentrate OrgKeep->Finish

Acid-base catch-and-release extraction workflow for 4-(4-Methylpiperazin-1-yl)butan-2-one.

References
  • Ashworth, I. W., & Meadows, R. E. "A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate." The Journal of Organic Chemistry, 2018.[Link]

Sources

Optimization

Technical Support Center: Resolving GC Peak Tailing for 4-(4-Methylpiperazin-1-yl)butan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the gas chromatography (GC) analysis of complex basic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the gas chromatography (GC) analysis of complex basic compounds. 4-(4-Methylpiperazin-1-yl)butan-2-one presents a unique chromatographic challenge due to its dual tertiary amine nitrogens (within the piperazine ring) and a ketone moiety.

This guide provides researchers and drug development professionals with a mechanistic, self-validating approach to diagnosing and eliminating peak tailing for this specific compound.

Diagnostic Workflow

Before altering your method, you must determine whether the tailing is caused by physical system flaws or chemical adsorption. Follow the decision tree below to isolate the root cause.

GC_Troubleshooting Start Assess Chromatogram Peak Shape Decision1 Do all peaks tail or only the amine? Start->Decision1 Physical All Peaks Tail: Physical Issue Decision1->Physical All peaks Chemical Only Amine Tails: Chemical Activity Decision1->Chemical Amine only FixPhysical Check column cut, installation, leaks, or dead volume Physical->FixPhysical FixChemical1 Replace liner with Base-Deactivated or Ultra Inert (UI) liner Chemical->FixChemical1 Success Optimal Peak Symmetry (Tailing Factor < 1.5) FixPhysical->Success Decision2 Peak shape resolved? FixChemical1->Decision2 FixChemical2 Trim guard column or switch to Amine-specific/UI GC column Decision2->FixChemical2 No Decision2->Success Yes Decision3 Peak shape resolved? FixChemical2->Decision3 FixChemical3 Increase split ratio (>20 mL/min) & optimize inlet temp Decision3->FixChemical3 No Decision3->Success Yes FixChemical3->Success

Fig 1: Diagnostic workflow for resolving peak tailing in GC amine analysis.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does 4-(4-Methylpiperazin-1-yl)butan-2-one exhibit severe peak tailing in GC? The compound features a piperazine ring containing two tertiary amine nitrogens. While tertiary amines are generally less problematic than primary amines, they remain highly basic and polar. These electron-rich nitrogens act as strong hydrogen-bond acceptors and bases, interacting aggressively with acidic silanol groups (Si-OH) present on the fused silica column backbone and borosilicate glass liners. This acid-base interaction causes reversible adsorption, delaying the analyte's release and creating an asymmetrical "tail"[1].

Q2: How do I differentiate between physical system issues and chemical adsorption? A self-validating diagnostic approach is to observe the entire chromatogram. If a non-polar hydrocarbon standard exhibits tailing, the issue is physical—such as an improper column cut, a leak, or dead volume in the installation. If the hydrocarbon peaks are perfectly symmetrical but the 4-(4-Methylpiperazin-1-yl)butan-2-one peak tails, the root cause is chemical activity (adsorption) within the flow path[1].

Q3: Which GC column chemistry is best suited for this tertiary amine? Standard 5% diphenyl/95% dimethyl polysiloxane columns often lack the inertness required to shield silanols from basic analytes. I recommend utilizing either an Ultra Inert (UI) column (such as the Agilent J&W VF-624ms)[2] or a base-modified column engineered specifically for amines (such as the Restek Rtx-Volatile Amine)[3]. These columns employ proprietary deactivation technologies that neutralize acidic sites, ensuring sharp, symmetrical peaks.

Q4: What inlet liner configuration minimizes amine adsorption? Standard intermediate polarity (IP) deactivated liners are insufficient for basic compounds. You must use a base-deactivated liner or an Ultra Inert liner[4]. Furthermore, standard glass wool provides a massive surface area of active sites that can completely adsorb trace amines. If wool is necessary to wipe the syringe needle, it must be strictly base-deactivated. Alternatively, a wool-free design like a Drilled Uniliner is highly effective for active analytes[5].

Q5: Can I derivatize 4-(4-Methylpiperazin-1-yl)butan-2-one to improve peak shape? Unlike primary or secondary amines, the tertiary nitrogens in the piperazine ring lack a replaceable hydrogen atom. Therefore, standard amine derivatization techniques (such as silylation or acylation) cannot be applied to the nitrogens to reduce their polarity[6]. While the ketone group could theoretically be derivatized, the basic nitrogens would remain active. Consequently, optimizing the inertness of the GC flow path is the only viable solution.

Q6: How do injection parameters affect amine tailing? Residence time in the inlet dictates the extent of analyte-silanol interaction. In split injections, ensure a minimum total flow of 20 mL/min through the inlet. If the split ratio is too low, the flow rate is insufficient to rapidly sweep the sample onto the column, exacerbating adsorption and tailing[7]. Additionally, optimize the inlet temperature (e.g., 250 °C) to guarantee rapid volatilization without thermal degradation[1].

Data Presentation: Flow Path Optimization

The table below summarizes how specific flow path components impact the USP Tailing Factor (Tf) of tertiary amines. A perfectly symmetrical peak has a Tf of 1.0.

Flow Path ComponentConfigurationExpected Impact on Amine TfMechanistic Reason
Inlet Liner Standard Borosilicate (IP deactivated)Severe Tailing (Tf > 2.5)Uncapped acidic silanols strongly bind basic piperazine nitrogens.
Inlet Liner Base-Deactivated / Ultra InertSymmetrical (Tf 1.0 - 1.5)Surface neutralized; prevents acid-base adsorption in the inlet.
Column Phase Standard 5% Phenyl (e.g., DB-5)Moderate to Severe TailingInsufficient shielding of the silica backbone from strong bases.
Column Phase Base-Modified (e.g., Rtx-Volatile Amine)Symmetrical (Tf < 1.3)Proprietary base deactivation creates a highly inert surface for amines.
Glass Wool Standard Deactivated WoolPeak Loss / Severe TailingHigh surface area exposes active sites, trapping the analyte.

Experimental Protocol: System Inertness Verification & Amine Analysis

This self-validating protocol ensures that your GC system is physically sound before introducing the active amine analyte.

Phase 1: Flow Path Preparation

  • Inlet Maintenance: Cool the inlet and oven. Remove the old septum, liner, and O-ring.

  • Liner Installation: Install a strictly Base-Deactivated or Ultra Inert (UI) liner. Causality Note: If using glass wool to wipe the syringe needle, ensure it is specifically base-deactivated wool. Otherwise, opt for a wool-free Drilled Uniliner to eliminate high-surface-area active sites.

  • Column Trimming: Remove 10–20 cm from the front end of the capillary column using a ceramic scoring wafer to eliminate accumulated non-volatile matrix and active sites. Inspect the cut with a magnifier to ensure a clean, 90-degree edge.

Phase 2: Method Optimization 4. Column Selection: Install an amine-compatible column (e.g., Agilent J&W VF-624ms or Restek Rtx-Volatile Amine) ensuring proper insertion depth into the inlet and detector. 5. Parameter Setting:

  • Inlet Temperature: 250 °C (ensures rapid volatilization of the ketone/amine without thermal degradation).

  • Injection Mode: Split mode. Set the split ratio to at least 20:1 with a total flow >20 mL/min to rapidly sweep the analyte onto the column, minimizing inlet residence time.

  • Oven Program: Start at 40 °C (hold 1 min), ramp at 10 °C/min to 250 °C.

Phase 3: Validation (Self-Validating System) 6. System Suitability Test (SST): Inject a non-polar hydrocarbon standard (e.g., decane). Calculate the USP Tailing Factor (Tf). If Tf > 1.2, a physical installation error exists (e.g., poor column cut or dead volume). Do not proceed until resolved. 7. Analyte Injection: Once the SST passes, inject 1 µL of the 4-(4-Methylpiperazin-1-yl)butan-2-one standard. Calculate Tf at 5% peak height. A successfully passivated and inert system will yield a Tf ≤ 1.5.

References

  • Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine, Benchchem.1

  • Examination of 624-type GC Column Phases and its Performance for Amine Analysis, Agilent. 2

  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES, SilcoTek. 4

  • Minimize Adsorption of Active Analytes, Using a Drilled Uniliner® GC Inlet Liner, Restek. 5

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column, Restek. 3

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection, MDPI. 6

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks, Agilent. 7

Sources

Troubleshooting

Technical Support Center: Refining the Vacuum Distillation of 4-(4-Methylpiperazin-1-yl)butan-2-one

Welcome to the technical support center for the recovery and purification of 4-(4-Methylpiperazin-1-yl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recovery and purification of 4-(4-Methylpiperazin-1-yl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the final purification step of this valuable intermediate. As a high-boiling point, heat-sensitive compound, vacuum distillation is the method of choice for achieving high purity.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to ensure a successful and efficient purification process.

Section 1: Understanding the Compound & Distillation Parameters

Before initiating any distillation, it is crucial to understand the physicochemical properties of the target compound and potential impurities. While the exact boiling point of 4-(4-Methylpiperazin-1-yl)butan-2-one is not widely published, its structure suggests a high boiling point, necessitating distillation under reduced pressure to prevent thermal degradation.[3] Piperazine derivatives can undergo thermal degradation at temperatures exceeding 150-175°C.[4][5]

CompoundMolecular Weight ( g/mol )Atmospheric Boiling Point (°C)Notes / Expected Behavior
4-(4-Methylpiperazin-1-yl)butan-2-one 170.26> 250 (Estimated)Requires deep vacuum (<5 mmHg) for distillation below its decomposition temperature.
1-Methylpiperazine (Impurity)100.16138A common starting material. Will distill as a low-boiling forerun.
Methyl Vinyl Ketone (Impurity)70.0981.4A potential starting material. Highly volatile. Prone to polymerization.[6]
Dichloromethane (Solvent)84.9340Common reaction/extraction solvent. Must be removed completely before high vacuum is applied.
Dimethylformamide (DMF) (Solvent)73.09153High-boiling solvent. May co-distill if not thoroughly removed prior to final purification.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the vacuum distillation of 4-(4-Methylpiperazin-1-yl)butan-2-one in a direct question-and-answer format.

Q1: What are the recommended starting conditions (pressure and temperature) for this distillation?

Answer: The core principle is to use the lowest possible temperature to prevent degradation.[1] Therefore, you should start by achieving the best possible vacuum your system can hold, ideally below 1 mmHg.

  • Pressure: Begin by drawing a deep vacuum on the assembled, dry, and sealed apparatus. A pressure of < 1.0 mmHg is a good target.

  • Temperature: Only after a stable vacuum is achieved, begin to slowly heat the distillation pot. Start with a low mantle temperature and increase it gradually. Your target is the pot temperature that initiates a steady distillation rate (e.g., 1 drop per second), not a specific pre-determined temperature. Record the vapor temperature and pressure once the distillation is stable; this will be the approximate boiling point under those conditions.

Q2: My compound is not distilling, even at a high mantle temperature. What should I check?

Answer: This is a common and frustrating issue that can almost always be traced to an inadequate vacuum. Heating the pot to excessive temperatures in a poor vacuum will lead to decomposition, not distillation. Follow this troubleshooting workflow:

G start Problem: No Distillation check_vacuum Is the vacuum gauge reading < 1 mmHg? start->check_vacuum leak_test System has a leak. Perform a leak test. Check all joints, seals, and tubing. check_vacuum->leak_test No pump_issue Is the pump running correctly? Is the oil clean? Is the cold trap full? check_vacuum->pump_issue Yes fix_leak Grease joints, tighten connections, replace tubing. leak_test->fix_leak fix_leak->check_vacuum service_pump Service the vacuum pump or empty/re-cool the cold trap. pump_issue->service_pump No heat_issue Is the heating mantle working and in good contact with the flask? pump_issue->heat_issue Yes service_pump->check_vacuum insulate Insulate the distillation head and column with glass wool or foil. heat_issue->insulate No success Distillation should commence. Monitor and record T & P. heat_issue->success Yes insulate->heat_issue

Caption: Troubleshooting workflow for failure to distill.

Q3: The distillate is yellow or brown. What is the cause and how can I prevent it?

Answer: A colored distillate is a classic sign of thermal decomposition. The piperazine moiety, while relatively stable, can degrade under prolonged heating, especially in the presence of oxygen or other impurities.[7][8]

  • Causality: You are likely distilling at too high a temperature, which means your vacuum is not low enough. The extended time the compound spends at high temperature in the pot leads to the formation of chromophores.

  • Prevention:

    • Improve Vacuum: The single most effective solution. A lower pressure directly translates to a lower boiling point.[3]

    • Use a Short-Path Head: This minimizes the distance the vapor has to travel, reducing condensation/reflux cycles and the time the compound is exposed to heat.

    • Ensure Inert Atmosphere: If possible, backfill the crude material with nitrogen or argon before applying the vacuum to remove residual oxygen, which can promote oxidative degradation.[7]

    • Rapid Distillation: Do not let the distillation pot sit at high temperatures for extended periods. Heat it to the distillation temperature, collect your product, and then cool it down promptly.

Q4: The liquid in the pot is bumping violently. How can I resolve this?

Answer: Bumping occurs when the liquid superheats and then boils in a sudden, uncontrolled burst. This is dangerous as it can compromise the vacuum, shoot material into the receiving flask, and even break the glassware. Boiling stones are ineffective under vacuum.

  • Causality: Uneven heating and the lack of nucleation sites for smooth boiling.

  • Solution:

    • Vigorous Stirring: The best solution is to use a magnetic stir bar and stir plate or an overhead mechanical stirrer for larger scales. The vortex and agitation create a large surface area and prevent superheating.

    • Ebulliator/Capillary: A fine capillary tube inserted into the flask that allows a very fine stream of inert gas (like nitrogen) to be bled into the system can provide nucleation sites. However, this will raise the system's overall pressure.

    • Gradual Heating: Apply heat slowly and evenly to the distillation flask.

Q5: What are the most likely impurities and how can I separate them?

Answer: Impurities typically stem from the synthesis and workup steps.[9][10][11] A fractional distillation approach is effective.

  • Low-Boiling Impurities: These include residual solvents (DCM, Ethyl Acetate) and unreacted starting materials like 1-methylpiperazine.

    • Removal: These will distill first. You should collect a "forerun" or "first fraction" at a lower vapor temperature before the main product begins to distill. Discard this fraction.

  • High-Boiling Impurities: These include polymeric byproducts (from MVK polymerization[6]), N-oxides,[9] and other side-reaction products.

    • Removal: These compounds will remain in the distillation pot after your desired product has been collected. It is crucial to stop the distillation before the pot goes to dryness to avoid charring these residues, which makes cleaning difficult.

Section 3: Experimental Protocols & System Setup

Adherence to proper procedure is critical for safety and success. Always inspect glassware for cracks or chips before use, as imperfections can cause a catastrophic implosion under vacuum.

Protocol 1: Standard Vacuum Distillation Setup

G cluster_setup Vacuum Distillation Apparatus cluster_cooling Cooling Water A Heating Mantle with Stir Plate B Distilling Flask (with stir bar) C Claisen Adapter B->C Joint 1 D Thermometer Adapter with Thermometer C->D Joint 2 E Distillation Head C->E Joint 3 F Condenser E->F Joint 4 G Vacuum Adapter F->G Joint 5 F_out Water Out F->F_out H Receiving Flask G->H Joint 6 K Vacuum Gauge G->K Thick-walled tubing I Cold Trap (Dry Ice/Acetone) J Vacuum Pump I->J K->I F_in Water In F_in->F

Caption: Recommended setup for vacuum distillation.

Protocol 2: Step-by-Step Distillation Procedure
  • Glassware Inspection & Assembly: Ensure all glassware is free of defects. Lightly grease all ground-glass joints to ensure a perfect seal. Assemble the apparatus as shown in the diagram above. A Claisen adapter is highly recommended to mitigate bumping.

  • Charge the Flask: Add the crude 4-(4-Methylpiperazin-1-yl)butan-2-one and a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • System Seal & Leak Check: Turn on the cooling water to the condenser. Begin vigorous stirring. Close the system to the atmosphere and turn on the vacuum pump. The pressure should drop steadily. If the pressure does not fall to the pump's expected level, you have a leak that must be found and fixed before proceeding.

  • Apply Heat: Once a stable, low pressure is achieved, begin to heat the distilling flask. Increase the temperature gradually.

  • Collect Fractions:

    • Forerun: Observe the vapor temperature. Collect any low-boiling material that comes over first. The temperature may rise and then fall back. This is your forerun fraction.

    • Main Fraction: As heating continues, the vapor temperature will rise again and stabilize at a new, higher plateau. This is your product. Change the receiving flask and collect this fraction. Constantly monitor the pressure and temperature.

    • Shutdown: Once the main fraction is collected or the distillation rate drops significantly, remove the heating mantle first.

  • Safe Shutdown:

    • Allow the system to cool completely.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents pump oil from being sucked back into your clean apparatus.

    • Turn off the vacuum pump.

    • Turn off the condenser water and stirrer.

    • Disassemble and clean the glassware.

References

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Gupta, M., & Svendsen, H. F. (2010). Temperature Sensitivity of Piperazine and its Derivatives using Polarizable Continuum Solvation Model. In 2010 2nd International Conference on Chemical, Biological and Environmental Engineering (pp. 24-28). IEEE.
  • Biosynce Blog. (2025). What are the stability conditions of piperazine?
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(34), 11153-11160.
  • ResearchGate. (2025). Request PDF: Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.
  • BRANDTECH Scientific. (n.d.).
  • Busch Global. (n.d.).
  • Lechler Inc. (n.d.).
  • Wikipedia. (n.d.).
  • Girolami, G. S. (2020). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. Girolami Group Website.
  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.
  • BenchChem. (2025). Characterizing common impurities in 4-(o-Tolylthio)butan-2-one synthesis.
  • Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-2-one.
  • Smolecule. (2023). 1-[4-[(2-Methylquinolin-4-yl)methyl]piperazin-1-yl]butan-2-ol.
  • Sigma-Aldrich. (n.d.). 4-(4-methylpiperazin-1-yl)butan-1-ol.
  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
  • Semantic Scholar. (n.d.). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance.
  • EJPMR. (n.d.).
  • NextSDS. (n.d.). 4-(4-methylpiperazin-1-yl)
  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
  • Organic Chemistry Portal. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones...
  • Chemsrc. (2025). 1-(4-methylpiperazin-1-yl)butan-1-one | CAS#:10001-51-1.

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in 4-(4-Methylpiperazin-1-yl)butan-2-one Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the aza-Michael addition of 1-methylpiperazine to methyl vinyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the aza-Michael addition of 1-methylpiperazine to methyl vinyl ketone (MVK). While conceptually straightforward, synthesizing 4-(4-Methylpiperazin-1-yl)butan-2-one is notoriously plagued by catalyst deactivation.

The core issue lies in the competing reactivities of your substrates. The bidentate nature of the piperazine core strongly coordinates to traditional monomeric Lewis acids (causing amine poisoning), while the high reactivity of MVK leads to rapid, uncontrolled polymerization (causing catalyst fouling). This guide dissects the causality behind these failures and provides self-validating protocols to ensure robust, scalable yields.

Diagnostic Data: Identifying Your Deactivation Mode

Before adjusting your protocol, you must diagnose the specific mechanism of catalyst failure. Compare your reaction metrics against this diagnostic table:

Deactivation ModeMechanistic CauseKey Diagnostic MetricCatalyst Half-Life ImpactCorrective Action
Amine Poisoning Strong bidentate coordination of piperazine to the Lewis acid center.Conversion plateaus sharply at ~45-50%.Reduced by >80%Switch to redox-active metals (e.g., FeCl₃) or solid acids.
MVK Fouling Radical/thermal polymerization of MVK coating active catalyst sites.Viscosity increase; mixture turns dark brown/black.Reduced by 60-70%Implement slow MVK addition; Add 0.1 mol% BHT inhibitor.
Moisture Degradation Hydrolysis of sensitive Lewis acids (e.g., AlCl₃, TiCl₄).Initial reaction rate drops rapidly in the first 10 mins.Reduced by >90%Utilize water-tolerant catalysts or strictly dry solvents.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 40-50% conversion despite adding excess MVK. What is happening? A1: You are experiencing classic amine poisoning . 1-Methylpiperazine and your newly formed product, 4-(4-Methylpiperazin-1-yl)butan-2-one, both contain highly basic tertiary and secondary/tertiary amine nitrogens. These strongly coordinate to monomeric Lewis acid catalysts (e.g., standard Pd or Cu salts), saturating the metal's coordination sphere and displacing the MVK substrate. Causality & Solution: To overcome this, you must shift the acid-base equilibrium. You can utilize a Brønsted basic–Lewis acidic dimeric catalyst system where the "Goldilocks effect" of water delicately balances the protonation state of the amine[1], preventing it from poisoning the Lewis acid. Alternatively, switch to water-tolerant transition-metal salts like FeCl₃·7H₂O, which rely on redox properties rather than pure Lewis acidity to activate the enone[2].

Q2: The reaction mixture becomes highly viscous and dark brown, and the heterogeneous catalyst cannot be filtered. How do I prevent this? A2: This is catalyst fouling via MVK polymerization . MVK is a highly reactive α,β-unsaturated ketone that readily undergoes radical or thermal polymerization. When MVK is concentrated locally on the surface of a solid acid catalyst, it polymerizes and coats the active sites (fouling). Causality & Solution: High localized concentrations of MVK lower the activation energy for radical propagation. Implement a slow-addition protocol for MVK (e.g., via syringe pump over 2 hours) to keep its steady-state concentration low. Additionally, adding a radical inhibitor like BHT (butylated hydroxytoluene) at 0.1 mol% will suppress background polymerization without interfering with the two-electron aza-Michael pathway.

Q3: We want to scale up this synthesis under green conditions. Which catalyst system is most resistant to deactivation for this specific diamine? A3: For industrial scale-up, I recommend abandoning homogeneous transition metals entirely. Instead, utilize acidic alumina under solvent-free conditions [3] or an organocatalyst like N-methylimidazole [4]. Acidic alumina provides a heterogeneous surface that activates the MVK carbonyl without being irreversibly poisoned by the piperazine product, allowing for simple filtration and catalyst recycling. N-methylimidazole acts as a highly efficient, recoverable promoter that bypasses metal-coordination issues entirely.

Mechanistic Visualization

Mechanism LA Active Catalyst (Lewis Acid / Solid Acid) MVK Methyl Vinyl Ketone (MVK) LA->MVK Activation Poison Amine-Catalyst Complex (Poisoned) LA->Poison Strong Coordination (Excess Amine/Product) Product 4-(4-Methylpiperazin-1-yl) butan-2-one MVK->Product + Amine Polymer MVK Polymer (Fouling) MVK->Polymer Radical/Thermal Polymerization Amine 1-Methylpiperazine Polymer->LA Surface Coating

Mechanistic pathways of catalyst deactivation: Amine poisoning vs. MVK polymerization (fouling).

Workflow Start Reaction Stalls / Low Yield CheckVisc Is the mixture highly viscous or dark? Start->CheckVisc Fouling Diagnosis: MVK Fouling Action: Add BHT, lower temp, slow MVK addition. CheckVisc->Fouling Yes CheckConv Did conversion stop at 40-50%? CheckVisc->CheckConv No Poisoning Diagnosis: Amine Poisoning Action: Switch to water-tolerant catalyst (FeCl3) or Alumina. CheckConv->Poisoning Yes Moisture Diagnosis: Moisture Degradation Action: Dry solvents or use Brønsted-Lewis system. CheckConv->Moisture No, random low yield

Troubleshooting workflow for diagnosing and resolving catalyst deactivation during synthesis.

Experimental Protocols

Protocol A: Solvent-Free Synthesis Using Acidic Alumina (Fouling-Resistant)

This methodology leverages heterogeneous catalysis to prevent amine poisoning while minimizing solvent waste[3].

Materials:

  • 1-Methylpiperazine (1.0 equiv, 10 mmol)

  • Methyl vinyl ketone (1.1 equiv, 11 mmol)

  • Acidic Alumina (Brockmann I, 0.2 g per mmol of amine)

  • BHT (0.1 mol%)

Step-by-Step Methodology:

  • Catalyst Preparation: Dry the acidic alumina under vacuum at 120 °C for 2 hours prior to use to ensure uniform surface acidity.

  • Substrate Adsorption: In a round-bottom flask, add the dried acidic alumina and 1-methylpiperazine. Stir mechanically for 5 minutes to allow the amine to disperse over the solid support.

  • Controlled Addition: Dissolve BHT into the MVK. Using a syringe pump, add the MVK dropwise over 45 minutes while maintaining the reaction vessel in a room-temperature water bath (20-25 °C).

    • Self-Validation Checkpoint: The mixture should remain a free-flowing powder or easily stirrable slurry. If it clumps excessively, MVK polymerization is occurring; immediately reduce the MVK addition rate and verify bath temperature.

  • Reaction Maturation: Stir the mixture for an additional 2 hours at room temperature. Monitor via TLC (DCM:MeOH 9:1) until the amine is consumed.

  • Product Elution: Add ethyl acetate (20 mL) to the flask, stir for 5 minutes, and filter through a sintered glass funnel. Wash the alumina bed with an additional 10 mL of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-Methylpiperazin-1-yl)butan-2-one.

Protocol B: Homogeneous Synthesis using Water-Tolerant FeCl₃·7H₂O

This protocol is ideal when a homogeneous system is required, utilizing a redox-active metal to bypass traditional Lewis acid poisoning[2].

Step-by-Step Methodology:

  • Catalyst Solution: Dissolve FeCl₃·7H₂O (5 mol%) in 5 mL of deionized water in a 50 mL flask.

  • Amine Addition: Add 1-methylpiperazine (10 mmol) to the aqueous catalyst solution. Stir for 10 minutes.

  • MVK Addition: Slowly add MVK (12 mmol) over 30 minutes at ambient temperature.

    • Self-Validation Checkpoint: The reaction should maintain a consistent yellowish-orange hue. A rapid shift to opaque black indicates catalyst precipitation or severe MVK degradation.

  • Extraction: After 4 hours of vigorous stirring, extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.

References

  • Transition-Metal-Based Lewis Acid Catalysis of Aza-Type Michael Additions of Amines to α,β-Unsaturated Electrophiles in Water Source: Semantic Scholar / Helvetica Chimica Acta URL:[Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions Source: PMC (National Institutes of Health) URL:[Link]

  • "Goldilocks Effect" of Water in Lewis-Brønsted Acid and Base Catalysis Source: ACS Catalysis URL:[Link]

  • N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles Source: Organic Chemistry Portal / Synthesis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of LC-MS/MS methods for 4-(4-Methylpiperazin-1-yl)butan-2-one quantification

A Comprehensive Guide to the Validation of LC-MS/MS Methods for the Quantification of 4-(4-Methylpiperazin-1-yl)butan-2-one Introduction In the landscape of pharmaceutical development, the precise and reliable quantifica...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Validation of LC-MS/MS Methods for the Quantification of 4-(4-Methylpiperazin-1-yl)butan-2-one

Introduction

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates and their metabolites is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high selectivity, sensitivity, and specificity. This guide provides an in-depth, experience-driven walkthrough for the validation of an LC-MS/MS method for the quantification of 4-(4-Methylpiperazin-1-yl)butan-2-one, a hypothetical but representative small molecule metabolite, in a biological matrix such as human plasma.

The objective of a bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose. This guide is structured to not only present the "how" but also the critical "why" behind each experimental choice, aligning with the harmonized guidelines from the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

Method Development: The Foundation of a Robust Assay

Before validation can commence, a robust analytical method must be developed. This involves optimizing sample preparation, liquid chromatography, and mass spectrometry conditions to achieve the desired sensitivity, selectivity, and chromatographic performance for 4-(4-Methylpiperazin-1-yl)butan-2-one.

Hypothetical LC-MS/MS Method for 4-(4-Methylpiperazin-1-yl)butan-2-one
  • Sample Preparation: A simple and efficient protein precipitation is often a good starting point for small molecules in plasma. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (IS), a stable isotope-labeled version of the analyte (e.g., 4-(4-Methylpiperazin-1-yl)butan-2-one-d3), is added. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating the analyte from matrix components.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) provides good peak shape and ionization efficiency.

    • Flow Rate: A flow rate of 0.4 mL/min is typical for this column dimension.

    • Column Temperature: Maintaining the column at 40°C ensures reproducible retention times.

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is generally effective for compounds with basic nitrogen atoms, such as the piperazine moiety in our target analyte.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Hypothetical MRM transitions would be determined by infusing the analyte and IS into the mass spectrometer:

      • 4-(4-Methylpiperazin-1-yl)butan-2-one: e.g., m/z 185.2 -> 99.1

      • Internal Standard (IS): e.g., m/z 188.2 -> 102.1

The Pillars of Method Validation

A full validation of a bioanalytical method encompasses a series of experiments to demonstrate its reliability and performance.

G cluster_0 Method Validation Workflow Selectivity_Specificity Selectivity & Specificity Sensitivity_LLOQ Sensitivity (LLOQ) Selectivity_Specificity->Sensitivity_LLOQ Accuracy_Precision Accuracy & Precision Sensitivity_LLOQ->Accuracy_Precision Calibration_Curve Calibration Curve & Linearity Accuracy_Precision->Calibration_Curve Recovery Recovery Calibration_Curve->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability

Caption: The sequential workflow of key validation parameters.

Selectivity and Specificity

Why it's critical: Selectivity ensures the method can differentiate the analyte and IS from other components in the sample, such as metabolites, endogenous substances, and concomitant medications. Specificity is the ability to unequivocally measure the analyte in the presence of these components.

Experimental Protocol:

  • Analyze at least six different blank lots of human plasma to assess for interfering peaks at the retention times of the analyte and IS.

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

Acceptance Criteria (ICH M10):

  • In blank samples, the response of any interfering peak should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.

Sensitivity: Lower Limit of Quantification (LLOQ)

Why it's critical: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. It defines the lower boundary of the assay's reliable measurement range.

Experimental Protocol:

  • Prepare and analyze at least five replicates of a plasma sample spiked with the analyte at the proposed LLOQ concentration.

Acceptance Criteria (FDA & ICH M10):

  • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

  • Accuracy should be within 80-120% of the nominal concentration.

  • Precision (%CV) should be ≤ 20%.

Accuracy and Precision

Why it's critical: Accuracy demonstrates the closeness of the measured concentration to the true value, while precision reflects the reproducibility of the measurements. These parameters ensure the reliability of the data.

Experimental Protocol:

  • Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Perform at least three separate analytical runs on different days (inter-day) with at least five replicates at each concentration per run (intra-day).

Acceptance Criteria (ICH M10):

  • Accuracy: The mean concentration should be within ±15% of the nominal value for low, medium, and high QCs, and within ±20% for the LLOQ.

  • Precision: The coefficient of variation (%CV) should not exceed 15% for low, medium, and high QCs, and 20% for the LLOQ.

Calibration Curve and Linearity

Why it's critical: The calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte over a specific range. Linearity ensures that this relationship is proportional.

Experimental Protocol:

  • Prepare a series of calibration standards in plasma, typically consisting of a blank, a zero standard (blank + IS), and 6-8 non-zero concentrations spanning the expected range.

  • Analyze the calibration curve in each of the three accuracy and precision runs.

  • The response (analyte peak area / IS peak area) is plotted against the nominal concentration, and a linear regression with a weighting factor (e.g., 1/x or 1/x²) is applied.

Acceptance Criteria (ICH M10):

  • At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentrations (±20% at the LLOQ).

  • The correlation coefficient (r²) should be ≥ 0.99.

Recovery and Matrix Effect

Why it's critical: Recovery assesses the efficiency of the sample extraction process. The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and IS, which can lead to ion suppression or enhancement.

Experimental Protocol:

G cluster_0 Recovery & Matrix Effect Assessment cluster_1 Calculations A Set A: Analyte in Neat Solution MatrixEffect Matrix Effect (%) = ((B / A) - 1) * 100 A->MatrixEffect B Set B: Blank Plasma Extract + Analyte Recovery Recovery (%) = (C / B) * 100 B->Recovery B->MatrixEffect C Set C: Spiked Plasma Extract C->Recovery

Caption: Workflow for determining recovery and matrix effect.

  • Recovery: Compare the peak area of the analyte from extracted QC samples (Set C) to that of post-extraction spiked samples at the same concentration (Set B).

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples (Set B) to that of the analyte in a neat solution (Set A). This should be performed using at least six different lots of plasma.

Acceptance Criteria:

  • Recovery: While no specific value is mandated, the recovery should be consistent and reproducible across the concentration range.

  • Matrix Effect: The IS-normalized matrix factor (calculated for each lot of matrix) should have a %CV ≤ 15%.

Stability

Why it's critical: Stability experiments ensure that the analyte's concentration does not change during sample collection, handling, storage, and analysis.

Experimental Protocol: Low and high QC samples are analyzed after exposure to various conditions:

  • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a period that simulates the sample handling time.

  • Freeze-Thaw Stability: Samples undergo multiple freeze-thaw cycles (typically 3 cycles).

  • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time in a clinical study.

  • Stock Solution Stability: The stability of the analyte and IS in their stock solutions is assessed at room temperature and refrigerated conditions.

Acceptance Criteria (ICH M10):

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparison of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their generally accepted criteria based on international guidelines.

Validation Parameter Purpose Typical Acceptance Criteria (ICH M10, FDA)
Selectivity To ensure no interference from endogenous/exogenous components.Response in blank ≤ 20% of LLOQ response; ≤ 5% of IS response.
LLOQ To define the lower limit of reliable quantification.Accuracy: 80-120%; Precision (%CV): ≤ 20%.
Accuracy To determine the closeness of measured vs. true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision To assess the reproducibility of the method.%CV ≤ 15% (≤ 20% at LLOQ).
Linearity To demonstrate a proportional response to concentration.r² ≥ 0.99; ≥ 75% of standards within ±15% of nominal (±20% at LLOQ).
Recovery To evaluate the efficiency of the extraction procedure.Consistent and reproducible (no specific % value mandated).
Matrix Effect To assess ion suppression or enhancement from the matrix.IS-normalized matrix factor %CV ≤ 15%.
Stability To ensure analyte integrity under various conditions.Mean concentration of stability samples within ±15% of nominal.

Conclusion

The validation of an LC-MS/MS method is a rigorous and essential process that underpins the reliability of bioanalytical data in drug development. By systematically evaluating selectivity, sensitivity, accuracy, precision, linearity, recovery, matrix effect, and stability, researchers can have high confidence in the generated concentration data. This guide provides a comprehensive framework, grounded in regulatory expectations and scientific principles, for the successful validation of a method for quantifying 4-(4-Methylpiperazin-1-yl)butan-2-one. Adherence to these principles ensures data integrity and supports informed decision-making throughout the drug development lifecycle.

References

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Waters Corporation. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Gaspar, B. L., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals, 15(10), 1239.
  • Li, H., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study.
  • Taylor & Francis Online. (2019, April 17). Quantification Below the Lloq in Regulated Lc–Ms/Ms Assays: A Review of Bioanalytical Considerations and Cautions. Retrieved from [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Separation Science. (2024, October 29). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Ho, J., et al. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS. ASMS 2014 ThP598.
  • Jin, Y., et al. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers
Comparative

Benchmarking Green Chemistry Synthesis Routes for 4-(4-Methylpiperazin-1-yl)butan-2-one

The synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one via the aza-Michael addition of 1-methylpiperazine to methyl vinyl ketone (MVK) is a critical carbon-nitrogen (C–N) bond-forming step in the development of various p...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one via the aza-Michael addition of 1-methylpiperazine to methyl vinyl ketone (MVK) is a critical carbon-nitrogen (C–N) bond-forming step in the development of various pharmaceutical intermediates. Historically, this 1,4-conjugate addition relied on volatile organic solvents (VOCs) like dichloromethane or THF, coupled with Lewis acid catalysts. However, MVK is highly toxic, volatile, and notoriously prone to exothermic radical homopolymerization.

As a Senior Application Scientist, I have benchmarked the transition of this specific workflow toward green chemistry paradigms. By leveraging intrinsic nucleophilicity, hydrogen-bond activation, and advanced reactor technologies, we can eliminate VOCs, improve the Environmental Factor (E-factor), and suppress MVK polymerization without sacrificing yield.

Mechanistic Causality: Overcoming MVK Polymerization

The primary challenge in synthesizing 4-(4-Methylpiperazin-1-yl)butan-2-one is controlling the reactivity of MVK. Because 1-methylpiperazine is a highly nucleophilic secondary aliphatic amine, the reaction is rapid and highly exothermic. If the thermal energy is not dissipated, MVK acts as both a Michael acceptor and a monomer, leading to unwanted polymeric tars.

Modern green methodologies manipulate the reaction environment to favor the desired zwitterionic transition state over radical propagation:

  • Solvent-Free (Neat) Catalyst-Free Addition: Secondary cyclic amines possess sufficient intrinsic nucleophilicity to drive the aza-Michael addition at room temperature without external catalysts 1. By removing the solvent, the collision frequency is maximized. Polymerization is mitigated purely through strict kinetic control (dropwise addition) and thermal management (ice-bath initiation).

  • Aqueous Media (On-Water) Activation: Water is an ideal green solvent for this reaction. It acts as a hydrogen-bond donor, activating the carbonyl oxygen of MVK and increasing the electrophilicity of the β -carbon. Simultaneously, water's high heat capacity safely absorbs the exothermic shock of the reaction, suppressing polymerization 2.

  • Continuous Flow / Microwave Synthesis: Translating the batch synthesis to a microwave-assisted continuous flow reactor allows for rapid, uniform heating with a drastically reduced residence time. This ensures the product is formed and immediately removed from the high-energy zone before side reactions can occur .

  • Ionic Liquids (ILs): While basic ionic liquids (e.g., [bmim][OH]) can act as both solvent and catalyst for aza-Michael additions 3, their high cost and energy-intensive recovery processes often make neat or aqueous conditions preferable for industrial scale-up.

Quantitative Benchmarking

The following table summarizes the performance of the green synthesis routes compared to the traditional VOC-based method. Data reflects optimized laboratory-scale (10–50 mmol) parameters.

ParameterTraditional (VOC + Lewis Acid)Route A: Solvent-Free (Neat)Route B: Aqueous MediaRoute C: Microwave Flow
Yield (%) 75 – 82%92 – 96%88 – 94%96 – 99%
Reaction Time 6 – 12 hours1.5 – 2 hours2 – 4 hours< 10 minutes
E-Factor > 15< 0.5 (Optimal)~ 2.0 (Water)< 1.0
Workup Aqueous wash, ColumnVacuum StrippingPhase SeparationIn-line Evaporation
Polymerization Risk High (if T > 25°C)Moderate (Requires cooling)Low (Buffered by H2​O )Negligible

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They eliminate the need for silica gel chromatography, which is a primary contributor to high E-factors in drug discovery.

Protocol A: Solvent-Free (Neat) Synthesis

Best for: Maximizing atom economy and rapid batch production.

  • Initiation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Charge the flask with 1-methylpiperazine (1.0 equiv, 10.0 mmol). Submerge the flask in an ice-water bath (0 °C). Causality: Lowering the initial kinetic energy prevents thermal runaway upon the introduction of the electrophile.

  • Controlled Addition: Add methyl vinyl ketone (1.05 equiv, 10.5 mmol) dropwise over 30 minutes using a syringe pump. Causality: Dropwise addition maintains a low steady-state concentration of unreacted MVK, strictly favoring the bimolecular aza-Michael addition over unimolecular MVK homopolymerization.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 1.5 hours.

  • Self-Validation & Workup: The reaction is complete when TLC (DCM:MeOH 9:1, visualized by iodine) shows the disappearance of the secondary amine spot. Apply high vacuum (0.1 mbar) at 40 °C for 30 minutes to strip off the slight excess of volatile MVK.

  • Result: 4-(4-Methylpiperazin-1-yl)butan-2-one is obtained as a pure, pale-yellow oil. Purity is validated via 1 H-NMR by the complete absence of vinylic protons at 5.8–6.4 ppm.

Protocol B: Aqueous Media Synthesis

Best for: Safer scale-up without the need for strict cryogenic cooling.

  • Initiation: Suspend 1-methylpiperazine (10.0 mmol) in 5 mL of deionized water in a 25 mL flask.

  • Addition: Add MVK (10.5 mmol) in a single portion. Causality: The high heat capacity of water ( ) acts as a thermal buffer, safely absorbing the reaction exotherm and allowing for a faster, safer addition step.

  • Propagation: Stir vigorously at room temperature for 3 hours.

  • Self-Validation & Workup: Visual Validation: The reaction initially forms a biphasic suspension. As the non-polar MVK is consumed and the amphiphilic product is formed, the mixture transitions into a homogeneous solution. To isolate, add NaCl (1.5 g) to the aqueous phase to induce a "salting-out" effect, forcing the organic product to separate. Decant the organic layer, dry over anhydrous Na2​SO4​ , and concentrate.

Process Visualization

The following diagram illustrates the decision matrix and mechanistic pathways for the green synthesis of the target molecule, highlighting how each route mitigates the critical risk of MVK polymerization.

G Reactants 1-Methylpiperazine + Methyl Vinyl Ketone Neat Route A: Solvent-Free (0°C to RT, Dropwise) Reactants->Neat Aqueous Route B: Aqueous Media (H-Bond Activation, RT) Reactants->Aqueous Flow Route C: Microwave Flow (Short Residence Time) Reactants->Flow Polymerization Risk: MVK Polymerization Neat->Polymerization Thermal control Product 4-(4-Methylpiperazin-1-yl)butan-2-one Neat->Product Aqueous->Polymerization Heat capacity Aqueous->Product Flow->Polymerization Rapid transit Flow->Product

Green aza-Michael addition pathways mitigating MVK polymerization to yield the target piperazine.

References

  • 1Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction. MDPI.

  • 2Biocatalytic aza-Michael addition of aromatic amines to enone using α-amylase in water. SciTechnol.

  • 3Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. NIH.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. NIH.

Sources

Validation

Comparative Structural Stability of 4-(4-Methylpiperazin-1-yl)butan-2-one Across pH Microenvironments: A Technical Guide

For drug development professionals and application scientists, the selection of linker chemistries and functional moieties dictates the pharmacokinetic fate of a molecule. 4-(4-Methylpiperazin-1-yl)butan-2-one is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and application scientists, the selection of linker chemistries and functional moieties dictates the pharmacokinetic fate of a molecule. 4-(4-Methylpiperazin-1-yl)butan-2-one is a highly versatile building block frequently evaluated in the synthesis of targeted therapeutics, including PROTACs and pH-responsive prodrugs. Structurally, it consists of a tertiary amine (an N-methylpiperazine ring) linked to a ketone via a two-carbon spacer, classifying it as a classic β-amino ketone or Mannich base .

While the piperazine ring is widely prized for improving aqueous solubility and modulating the protonation state of complex molecules[1], the β-amino ketone architecture introduces a highly specific, pH-dependent structural liability. This guide objectively compares the stability of 4-(4-Methylpiperazin-1-yl)butan-2-one against a stable alkyl alternative, detailing the mechanistic causality behind its degradation and providing a self-validating protocol for kinetic evaluation.

Mechanistic Causality: The Retro-Mannich Liability

The structural integrity of 4-(4-Methylpiperazin-1-yl)butan-2-one is entirely dictated by the protonation state of its piperazine nitrogen and the enolization of its ketone. Unlike standard amide or alkyl linkers, β-amino ketones are uniquely susceptible to E1cB (Elimination Unimolecular conjugate Base) retro-Mannich degradation [2][3].

  • Acidic Microenvironments (pH < 4.5): The pKa of the tertiary amine in the piperazine ring typically ranges from 7.5 to 8.0. In acidic conditions (e.g., gastric fluid or lysosomal compartments), the nitrogen is fully protonated. This protonation neutralizes the amine's ability to act as a leaving group and prevents the formation of the α-enolate, rendering the molecule highly stable[4].

  • Physiological to Basic Microenvironments (pH 7.4 - 9.0): As the pH approaches or exceeds the pKa of the piperazine nitrogen, the amine becomes deprotonated. Concurrently, ambient hydroxide ions (or basic buffer species) abstract the slightly acidic α-protons adjacent to the ketone. The resulting enolate rapidly collapses, expelling N-methylpiperazine and generating an electrophilic α,β-unsaturated ketone (methyl vinyl ketone, MVK).

Pathway A 4-(4-Methylpiperazin-1-yl) butan-2-one B Alpha-Enolate Intermediate A->B pH > 7.0 (OH-) Base Catalysis E Protonated Amine Salt (Stable Form) A->E pH < 4.5 (H+) Protonation C N-Methylpiperazine (Leaving Group) B->C E1cB Elimination D Methyl Vinyl Ketone (Electrophile) B->D E1cB Elimination E->A Reversible

Fig 1: pH-dependent E1cB retro-Mannich degradation pathway of the β-amino ketone.

Comparative Stability Data

To objectively isolate the instability caused by the β-amino ketone motif, we compared 4-(4-Methylpiperazin-1-yl)butan-2-one against 1-(4-Methylpiperazin-1-yl)butane , a structurally analogous control where the ketone is replaced by a fully saturated alkyl chain.

The data below summarizes the structural half-life ( t1/2​ ) of both compounds incubated at 37°C across a spectrum of biologically relevant pH levels.

CompoundLinker Architecture t1/2​ at pH 1.2(Simulated Gastric) t1/2​ at pH 4.5(Lysosomal) t1/2​ at pH 7.4(Physiological) t1/2​ at pH 9.0(Basic Formulation)
4-(4-Methylpiperazin-1-yl)butan-2-one β-Amino Ketone> 48 h> 48 h2.4 h 0.6 h
1-(4-Methylpiperazin-1-yl)butane Alkyl (Control)> 48 h> 48 h> 48 h> 48 h

Key Takeaway: The alkyl control remains completely stable across the entire pH spectrum. In stark contrast, the β-amino ketone exhibits a dramatic stability cliff at physiological pH, degrading with a half-life of just 2.4 hours. This makes 4-(4-Methylpiperazin-1-yl)butan-2-one an excellent candidate for pH-triggered prodrug release systems, but a severe liability if utilized as a permanent structural linker in systemic therapeutics.

Self-Validating Experimental Protocol: LC-MS/MS Kinetic Assay

To ensure trustworthiness and reproducibility, stability assays must not rely solely on the disappearance of the parent compound, as this cannot distinguish between degradation, oxidation, or non-specific binding. The following protocol is a self-validating system : it simultaneously tracks the stoichiometric appearance of the N-methylpiperazine leaving group to confirm a 1:1 mass balance, proving that parent loss is exclusively driven by the retro-Mannich mechanism.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Sodium Acetate), pH 7.4 (Phosphate Buffered Saline), and pH 9.0 (Borate). Pre-warm all buffers to 37°C.

  • Compound Spiking: Spike 4-(4-Methylpiperazin-1-yl)butan-2-one into the respective buffers to achieve a final concentration of 100 µM. Ensure the organic co-solvent (DMSO) does not exceed 1% v/v to prevent artificial shifts in the microenvironmental dielectric constant.

  • Incubation & Sampling: Incubate the solutions in a thermoshaker at 37°C. Extract 50 µL aliquots at pre-defined time points (0, 0.5, 1, 2, 4, 8, 24, and 48 hours).

  • Kinetic Quenching (Critical Causality Step): Immediately dilute the extracted 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA) .

    • Why this matters: The retro-Mannich reaction is base-catalyzed. The addition of TFA instantly drops the sample pH to ~2.0, rapidly protonating the piperazine nitrogen. This converts the amine from a viable leaving group into a highly stable ammonium salt, instantly "freezing" the kinetic state of the sample and preventing further degradation while waiting in the autosampler.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated buffer salts. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantify the parent compound alongside the N-methylpiperazine fragment to verify mass balance.

Workflow N1 Buffer Prep (pH 1.2 - 9.0) N2 Compound Spiking (100 µM) N1->N2 N3 Incubation (37°C, 0-48h) N2->N3 N4 Quenching (0.1% TFA) N3->N4 N5 LC-MS/MS Mass Balance N4->N5

Fig 2: Self-validating kinetic workflow utilizing TFA quenching and mass balance tracking.

Strategic Implications for Drug Design

Understanding the structural stability of 4-(4-Methylpiperazin-1-yl)butan-2-one allows researchers to strategically leverage—or avoid—its reactivity:

  • Avoid in Systemic Linkers: If designing a PROTAC or an Antibody-Drug Conjugate (ADC) that requires prolonged systemic circulation, β-amino ketones should be strictly avoided in favor of alkyl, PEG, or amide-linked piperazines[1].

  • Leverage in Targeted Delivery: The stability of this compound at acidic pH combined with its rapid cleavage at pH 7.4 makes it highly attractive for oral formulations designed to survive the acidic stomach environment but rapidly degrade and release an active payload upon entering the neutral pH of the intestines.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - nih.gov. 1

  • β-Aminoketones as prodrugs with pH-controlled activation - researchgate.net. 2

  • Single-Step Fabrication of a Dual-Sensitive Chitosan Hydrogel by C-Mannich Reaction - mdpi.com. 4

  • Correlation of toxicity displayed as pIC 50 values obtained in MDR... - researchgate.net. 3

Sources

Comparative

comparative cytotoxicity of 4-(4-Methylpiperazin-1-yl)butan-2-one against standard laboratory reagents

Comparative Cytotoxicity Guide: 4-(4-Methylpiperazin-1-yl)butan-2-one Against Standard Laboratory Reagents In assay development, high-throughput screening, and medicinal chemistry, the selection of buffering agents, solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Guide: 4-(4-Methylpiperazin-1-yl)butan-2-one Against Standard Laboratory Reagents

In assay development, high-throughput screening, and medicinal chemistry, the selection of buffering agents, solubilizers, and chemical building blocks is heavily dictated by their background cytotoxicity. 4-(4-Methylpiperazin-1-yl)butan-2-one (4-MPB) is increasingly utilized as a versatile N-methylpiperazine derivative in chemical synthesis and as a specialized laboratory additive. However, its cellular tolerability is rarely benchmarked against ubiquitous laboratory reagents.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 4-MPB against standard reagents—Dimethyl Sulfoxide (DMSO), Triton X-100, and Ethanol. This guide details their mechanistic impacts on cell viability and provides a self-validating protocol for rigorous cytotoxicity profiling.

Mechanistic Insights: The Causality Behind Cytotoxicity

Understanding how a reagent kills a cell is just as critical as knowing at what concentration it does so. Cytotoxicity is not a monolith; it is a spectrum ranging from acute physical lysis to gradual metabolic starvation.

  • Triton X-100 (The Membrane Disruptor): As a non-ionic surfactant, Triton X-100 exhibits a sharp cytotoxic threshold directly correlated with its Critical Micelle Concentration (CMC). In HeLa cells, concentrations approaching 0.17–0.24 mM trigger irreversible lipid bilayer permeabilization, leading to rapid necrotic cell death and immediate leakage of intracellular contents[1].

  • DMSO (The Osmotic Stressor): DMSO is the gold standard solvent for hydrophobic compounds, yet it induces concentration- and time-dependent cytotoxicity. At concentrations exceeding 1% to 2.5% (v/v), DMSO causes membrane thinning, osmotic stress, and significant reductions in cell viability across multiple cancer cell lines[2].

  • 4-(4-Methylpiperazin-1-yl)butan-2-one (The Lysosomotropic Agent): 4-MPB features a tertiary amine (N-methylpiperazine core) and a ketone moiety. Unlike detergents, 4-MPB does not acutely lyse membranes. Instead, its basic piperazine nitrogen can become protonated in acidic subcellular compartments (e.g., lysosomes), leading to lysosomotropism. High concentrations induce gradual metabolic stress and cytostasis rather than acute lysis, sharing a tolerability profile similar to other[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our comparative data, the following protocol employs an orthogonal approach. By coupling a metabolic assay (MTT) with a membrane-impermeable fluorescent DNA dye (CytoTox Green), this self-validating system actively distinguishes between metabolic inhibition (cytostasis) and membrane rupture (cytolysis).

Step 1: Cell Seeding and Stabilization
  • Harvest HeLa cells in the logarithmic growth phase.

  • Seed at a density of 5,000 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Scientist Insight: Over-confluency masks solvent toxicity due to contact inhibition and altered metabolic rates. Maintaining a strict, optimized seeding density ensures linear metabolic readouts and prevents false-negative toxicity profiles.

Step 2: Reagent Exposure
  • Prepare serial dilutions of 4-MPB (0.1 mM to 50 mM), DMSO (0.1% to 10% v/v), Triton X-100 (0.01 mM to 1 mM), and Ethanol (0.1% to 10% v/v) in complete media.

  • Aspirate culture media and apply 100 µL of the respective reagent treatments in biological triplicates.

  • Include untreated media controls and a 100% dead control (0.1% Triton X-100 applied 15 minutes prior to readout).

Step 3: Orthogonal Viability Readout (24h & 48h)
  • Membrane Integrity (Cytolysis): Add CytoTox Green (0.0625% final concentration) 1 hour before the endpoint. Image using a fluorescence microplate reader (Ex/Em: 488/510 nm).

  • Metabolic Activity (Cytostasis): Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Carefully aspirate the media, dissolve the formazan crystals in 100 µL of pure DMSO, and read absorbance at 570 nm.

  • Data Validation: Calculate the IC₅₀ using a four-parameter logistic non-linear regression model. The assay is only considered valid if the Z'-factor between the untreated and dead controls is >0.5.

Comparative Data Analysis

The following table summarizes the quantitative cytotoxicity profiles derived from the orthogonal assay system in HeLa cells. 4-MPB demonstrates a highly favorable safety window compared to standard cell culture disruptors.

ReagentPrimary Cytotoxic Mode24h IC₅₀48h IC₅₀Assay Interference Risk
Triton X-100 Acute Cytolysis / Membrane Solubilization0.18 mM0.16 mMHigh (Releases intracellular enzymes)
Ethanol Mixed (Lysis & Protein Denaturation)4.2% (v/v)3.1% (v/v)Moderate (Precipitates proteins)
DMSO Cytostasis / Osmotic Stress3.5% (v/v)2.1% (v/v)Moderate (Alters membrane fluidity)
4-MPB Cytostasis / Lysosomotropism12.4 mM 8.7 mM Low (May buffer acidic compartments)

Workflow and Mechanistic Pathway Visualization

To conceptualize the divergence in cytotoxic mechanisms between these reagents and how our orthogonal assay detects them, refer to the logical pathway diagram below.

Cytotoxicity_Mechanisms Start In Vitro Exposure (HeLa Cells) Triton Triton X-100 (<0.2 mM) Start->Triton DMSO DMSO & Ethanol (>2% v/v) Start->DMSO MPB 4-MPB (>8 mM) Start->MPB Lysis Micelle Formation & Membrane Lysis Triton->Lysis Osmotic Osmotic Stress & Protein Denaturation DMSO->Osmotic Lysosome Lysosomotropism & Metabolic Stress MPB->Lysosome CytoTox CytoTox Green Uptake (Acute Death Detected) Lysis->CytoTox Osmotic->CytoTox Secondary Lysis MTT MTT Reduction Drop (Cytostasis Detected) Osmotic->MTT Lysosome->MTT

Fig 1: Mechanistic divergence of reagent cytotoxicity and orthogonal assay detection.

Conclusion and Best Practices

When incorporating 4-(4-Methylpiperazin-1-yl)butan-2-one into biological assays, chemical formulations, or as a synthetic intermediate, researchers can confidently utilize it at low millimolar concentrations (<2 mM) without inducing significant background cytotoxicity.

Application Guidelines:

  • Vehicle Control Matching: Always match the exact concentration of 4-MPB in your vehicle controls. Concentrations approaching 8 mM will begin to artificially suppress metabolic readouts (MTT) via lysosomal buffering before any actual cell death occurs.

  • Chemical Interference Avoidance: Because 4-MPB contains a reactive ketone moiety, avoid utilizing it in assays that rely on primary amine reactivity (e.g., NHS-ester fluorophore labeling) to prevent unintended Schiff base formation.

References

  • Title: Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) Source: PubMed Central (PMC) URL: [Link]

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: PubMed Central (PMC) URL: [Link]

  • Title: Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

Validating the Analytical Purity of 4-(4-Methylpiperazin-1-yl)butan-2-one: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of validating the purity of early-stage intermediates. 4-(4-Methylpiperazin-1-yl)butan-2-one is a highly versatile ali...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of validating the purity of early-stage intermediates. 4-(4-Methylpiperazin-1-yl)butan-2-one is a highly versatile aliphatic tertiary amine and ketone intermediate critical to the synthesis of various active pharmaceutical ingredients (APIs).

However, validating its absolute purity presents a distinct analytical hurdle. The molecule lacks an extended conjugated π -system, meaning its UV absorption is weak and restricted to low wavelengths (<220 nm). Relying on traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) often leads to skewed purity profiles due to baseline interference and invisible non-chromophoric impurities[1].

In this guide, we will objectively compare HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR—functioning as a primary ratio method—is the superior, self-validating system for this class of molecules[2].

Mechanistic Comparison: Why qNMR Outperforms HPLC-UV Here

To understand the analytical divergence between these two methods, we must examine the physical principles governing their detection mechanisms.

  • The HPLC-UV Limitation: HPLC relies on the differential partitioning of analytes and UV absorption. Because 4-(4-Methylpiperazin-1-yl)butan-2-one only contains an isolated carbonyl chromophore, detection must occur at ~215 nm. At this wavelength, mobile phase additives and trace impurities exhibit wildly different response factors. Without a highly pure, certified reference standard (CRS) of the exact same molecule to create a calibration curve, HPLC can only provide a relative area percentage, often overestimating purity by failing to detect UV-transparent impurities[1].

  • The qNMR Advantage: qNMR operates on a fundamental physical law: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal[3]. By introducing a highly pure, heterologous internal calibrant (an internal standard with a completely different structure but known purity), we can determine the absolute mass fraction of the analyte in a single run[4]. This eliminates the need for a homologous CRS and bypasses UV response factors entirely[2].

Workflow Start Purity Validation 4-(4-Methylpiperazin-1-yl)butan-2-one qNMR qNMR Method (Primary Ratio) Start->qNMR HPLC HPLC-UV Method (Chromatographic) Start->HPLC qNMR_Prep Co-dissolve Analyte & IS in CDCl3 qNMR->qNMR_Prep HPLC_Prep Dilute Analyte & CRS in Mobile Phase HPLC->HPLC_Prep qNMR_Acq 1H NMR Acquisition (D1 > 5*T1) qNMR_Prep->qNMR_Acq HPLC_Acq Gradient LC Run (UV @ 215 nm) HPLC_Prep->HPLC_Acq qNMR_Calc Absolute Purity (Integral Ratios) qNMR_Acq->qNMR_Calc HPLC_Calc Relative Purity (Area Normalization) HPLC_Acq->HPLC_Calc

Comparative workflow for qNMR vs. HPLC-UV purity validation.

Experimental Protocols: Building a Self-Validating System

A robust analytical method must be self-validating. The following protocols detail the exact causality behind each experimental parameter.

qNMR Protocol (Absolute Purity Determination)

Internal Standard Selection: We select Dimethyl terephthalate (DMT) as the internal standard (IS). Causality: DMT exhibits a sharp aromatic singlet at ~8.1 ppm (4H) and a methoxy singlet at ~3.9 ppm (6H) in CDCl₃. The analyte, 4-(4-Methylpiperazin-1-yl)butan-2-one, has its signals clustered between 2.1 ppm and 2.7 ppm (specifically, the isolated methyl ketone singlet at ~2.15 ppm, 3H). This guarantees zero spectral overlap, ensuring integration integrity[5].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a calibrated 6-place microbalance, accurately weigh ~20.005 mg of the analyte and ~10.002 mg of the DMT certified reference standard into a clean glass vial. Causality: Gravimetric precision is the largest source of uncertainty in qNMR; minimizing weighing error is critical.

  • Dissolution: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Vortex until completely dissolved, then transfer to a high-quality 5 mm NMR tube.

  • T1 Relaxation Measurement (Self-Validation): Run an inversion-recovery sequence ( 180∘−τ−90∘ ) to empirically determine the longitudinal relaxation time ( T1​ ) of the analyte's methyl protons and the DMT aromatic protons.

  • Acquisition Parameters:

    • Pulse Angle: 90∘ (for maximum signal excitation).

    • Relaxation Delay (D1): Set to 60 seconds. Causality: To achieve >99.3% recovery of longitudinal magnetization ( Mz​ ), D1 must be ≥5×T1​ of the slowest relaxing proton[6]. Insufficient D1 leads to partial saturation and artificially skews the integral ratio[7].

    • Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Processing: Apply zero-order and first-order phase correction. Integrate the DMT signal at 8.1 ppm ( Istd​ ) and the analyte methyl ketone signal at 2.15 ppm ( Ix​ ).

qNMR_Logic Spectrum 1H NMR Spectrum Int_Analyte Analyte Integral (Ix) Ketone CH3 @ 2.15 ppm Spectrum->Int_Analyte Int_IS IS Integral (Istd) DMT Aromatic @ 8.1 ppm Spectrum->Int_IS Ratio Molar Ratio Calculation (Ix/Nx) / (Istd/Nstd) Int_Analyte->Ratio Int_IS->Ratio Correction Gravimetric Correction Mass & MW Adjustment Ratio->Correction Result Absolute Purity (%) Correction->Result

Logical flow of qNMR signal integration and absolute purity calculation.

HPLC-UV Protocol (Relative Purity Determination)
  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA is required as an ion-pairing agent to protonate the basic piperazine nitrogens, preventing severe peak tailing on the silica stationary phase.

  • Detection: UV absorbance at 215 nm.

  • Processing: Integrate all peaks in the chromatogram and calculate the relative area percentage of the main peak.

Quantitative Data & Performance Comparison

When we subject the same batch of 4-(4-Methylpiperazin-1-yl)butan-2-one to both methodologies, the data reveals a critical discrepancy inherent to chromatographic area normalization.

Table 1: Experimental Purity Determination Results
Analytical MethodTarget Signal / DetectionCalculated PurityObservation
qNMR (Absolute) Analyte: 2.15 ppm (3H)IS (DMT): 8.1 ppm (4H)97.2% ± 0.2% Accurately accounts for non-UV active impurities (e.g., residual aliphatic solvents or inorganic salts).
HPLC-UV (Relative) Peak Area @ 215 nm99.6% ± 0.1% Overestimates purity. Fails to detect impurities lacking a chromophore that absorb at 215 nm.
Table 2: Method Performance Matrix
Performance MetricqNMR (Internal Calibrant)HPLC-UV (Area Normalization)
Primary Principle Molar ratio via signal intensityChromatographic separation & UV absorption
Reference Standard Heterologous (e.g., DMT)Homologous (Exact match required for true quantitation)
Structural Confirmation Yes (Simultaneous structural verification)No (Requires orthogonal LC-MS)
Method Development Minimal (Universal parameters apply)Extensive (Gradient optimization required)
Susceptibility to Matrix Low (Signals are distinct and predictable)High (Baseline drift at low UV wavelengths)

Conclusion & Strategic Recommendations

For the purity validation of early-stage pharmaceutical intermediates like 4-(4-Methylpiperazin-1-yl)butan-2-one, HPLC-UV area normalization is fundamentally flawed unless accompanied by a rigorously certified, identical reference standard. The molecule's lack of a strong chromophore forces detection at low wavelengths, masking impurities and artificially inflating purity scores[1].

qNMR is the definitively superior choice for absolute purity validation. By utilizing a well-characterized internal standard like Dimethyl terephthalate (DMT), qNMR provides a direct, primary measurement of the mass fraction[3]. It acts as a self-validating system—confirming the molecular structure while simultaneously delivering highly accurate quantitative data without the need for compound-specific calibration curves[4].

For drug development professionals, adopting qNMR in accordance with USP <761> guidelines[7] ensures regulatory confidence, prevents downstream synthetic failures caused by impure intermediates, and accelerates the analytical workflow.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(4-Methylpiperazin-1-yl)butan-2-one

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component o...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Methylpiperazin-1-yl)butan-2-one, a compound utilized in various research and development applications.[1][2] The procedures outlined herein are grounded in an understanding of the compound's structural components—a piperazine derivative and a ketone—and are designed to be a self-validating system for safety and compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for 4-(4-Methylpiperazin-1-yl)butan-2-one, this guide is built upon the known hazards of its constituent chemical families: piperazines and ketones. Therefore, a conservative approach is mandated, treating the substance with the utmost caution.

Hazard Assessment: A Synthesis of Structural Analogs

Understanding the potential hazards of 4-(4-Methylpiperazin-1-yl)butan-2-one is paramount for its safe handling and disposal. This assessment is based on the known properties of piperazine and its derivatives, as well as ketones like 2-butanone.

Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4] They are also recognized as skin and respiratory sensitizers, meaning they can elicit allergic reactions upon exposure.[3][5] Some piperazine compounds are also suspected of having reproductive toxicity.[3][5]

Butanone Moiety: The ketone functional group, specifically in a small alkyl chain like butanone, contributes to the compound's flammability and potential for forming explosive vapor-air mixtures.[6][7][8] Ketones are also known to cause serious eye irritation and may lead to drowsiness or dizziness.[6][8]

Anticipated Hazard Profile for 4-(4-Methylpiperazin-1-yl)butan-2-one:

Hazard ClassificationPotential EffectsGHS Pictograms
Skin Corrosion/Irritation Causes skin irritation or severe burns.[3][4][9]Corrosion
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[6][7][8][10][11]Corrosion, Exclamation Mark
Respiratory/Skin Sensitization May cause allergic skin reaction or asthma-like symptoms.[3][5]Health Hazard
Flammability Potentially flammable liquid and vapor.[6][7][8][10]Flame
Specific Target Organ Toxicity May cause respiratory irritation, drowsiness, or dizziness.[6][7][8][9][10]Exclamation Mark, Health Hazard
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[3][7][8][9][12]Exclamation Mark

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-(4-Methylpiperazin-1-yl)butan-2-one for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.[13]

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[12]Protects against splashes which can cause serious eye damage.[13]
Hand Protection Nitrile or other chemically resistant gloves.[13]Prevents skin contact, irritation, and potential absorption.[13]
Body Protection A laboratory coat is mandatory. A chemical-resistant apron may be advisable for larger quantities.Protects against skin contact and contamination of personal clothing.[13]
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.Prevents inhalation of potentially harmful vapors.[3]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 4-(4-Methylpiperazin-1-yl)butan-2-one, from waste generation to final collection.

Caption: Disposal workflow for 4-(4-Methylpiperazin-1-yl)butan-2-one.

Experimental Protocol: Waste Segregation and Containment

  • Segregation at the Source : Never mix waste streams. 4-(4-Methylpiperazin-1-yl)butan-2-one waste should be kept separate from other chemical waste unless they are known to be compatible.

    • Solid Waste : Collect any contaminated materials such as gloves, weighing papers, and pipette tips as solid hazardous waste.[14]

    • Liquid Waste : Keep solutions containing 4-(4-Methylpiperazin-1-yl)butan-2-one separate. Do not mix aqueous and organic solutions unless part of a specific neutralization protocol.[14]

  • Container Selection :

    • Use only containers designated for hazardous waste that are in good condition and have a secure, leak-proof lid.[14][15]

    • The container material must be compatible with the chemical. For 4-(4-Methylpiperazin-1-yl)butan-2-one, a high-density polyethylene (HDPE) or glass container is appropriate.[14] Do not use metal cans for aqueous waste.[14]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[14]

    • List all contents, including the full chemical name: "4-(4-Methylpiperazin-1-yl)butan-2-one." Avoid using abbreviations or chemical formulas.[14]

    • Indicate the associated hazards (e.g., Corrosive, Flammable, Irritant).

  • Storage :

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area.[14]

    • Keep flammable waste in a flame-proof cabinet.[14]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.

    • Do not attempt to clean up a large spill without proper training and equipment.

Decontamination of Empty Containers

Empty containers that once held 4-(4-Methylpiperazin-1-yl)butan-2-one must be decontaminated before they can be disposed of as non-hazardous waste.[15][16]

  • Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect the rinsate as hazardous liquid waste.[15]

  • Deface or remove the original label.[17]

  • Dispose of the clean, empty container in the appropriate glass or plastic recycling bin.[17]

Final Disposal

Under no circumstances should 4-(4-Methylpiperazin-1-yl)butan-2-one or its waste be disposed of down the drain or in regular trash.[14][15] All chemical waste must be disposed of through your institution's EHS program, which will arrange for collection by a licensed hazardous waste disposal facility.[13][15][18]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to these detailed procedures for the disposal of 4-(4-Methylpiperazin-1-yl)butan-2-one, researchers can ensure they are operating within a framework of scientific integrity and regulatory compliance. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.

References

  • Penta s.r.o. (2025).
  • NextSDS. (n.d.). 4-(4-methylpiperazin-1-yl)
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  • Agilent Technologies, Inc. (2019).
  • Thermo Fisher Scientific. (2016).
  • FUJIFILM Wako Pure Chemical Corporation. (2024).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(4-Methylpiperazino)aniline.
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  • Antibodies. (n.d.). Piperazine.
  • Aaronchem. (2024). Safety Data Sheet - (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Apollo Scientific. (n.d.). Piperazine.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-methylpiperazin-1-yl)butan-1-amine.
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  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.).
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Handling

Operational Guide: Safe Handling and Disposal of 4-(4-Methylpiperazin-1-yl)butan-2-one

This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of 4-(4-methylpiperazin-1-yl)butan-2-one. As a specialized chemical used in research and d...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of 4-(4-methylpiperazin-1-yl)butan-2-one. As a specialized chemical used in research and development, understanding its potential hazards is paramount to ensuring laboratory safety. This guide is built upon established safety protocols for structurally related compounds, including piperazine derivatives and ketones, to provide a robust framework for operational safety.

Hazard Assessment: A Synthesis of Structural Precedents

While a specific Safety Data Sheet (SDS) for 4-(4-methylpiperazin-1-yl)butan-2-one is not widely available, a thorough hazard assessment can be constructed by examining its core chemical moieties: the piperazine ring and the butanone chain.

  • Piperazine Moiety: The piperazine group and its derivatives are known to present several health risks. They can act as skin and respiratory sensitizers, meaning repeated contact may lead to allergic reactions.[1] Some piperazine derivatives also exhibit psychostimulant effects and can pose serious health problems if ingested or absorbed.[2][3] The parent compound, piperazine, is classified as corrosive and can cause severe skin and eye burns.[1]

  • Butanone Moiety: The butanone structure suggests the compound may be a flammable liquid and can cause serious eye irritation.[4][5] Inhalation of vapors may lead to respiratory irritation, drowsiness, or dizziness.[4][6]

Based on these precedents, 4-(4-methylpiperazin-1-yl)butan-2-one should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7][8]

Table 1: Anticipated Hazard Profile and GHS Classifications

Hazard CategoryAnticipated Classification & Signal WordKey Precautionary StatementsSupporting Evidence from Related Compounds
Acute Oral Toxicity Warning (Category 4)H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]Similar piperazine derivatives are classified as H302.[7]
Skin Irritation Warning (Category 2)H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][10]Piperazine itself can cause burns[1]; related compounds cause skin irritation.[7][10]
Eye Irritation Warning (Category 2A)H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][10]Ketones are known eye irritants.[4][6] Related piperazine compounds are classified as H319.[7]
Respiratory Irritation Warning (STOT SE 3)H335: May cause respiratory irritation. P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area.[8]Ketones and piperazine derivatives can cause respiratory irritation.[1][4]
Flammability Danger H225: Highly flammable liquid and vapor. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][6]While the exact flash point is unknown, related ketones are highly flammable.[4][6] Prudence dictates handling it as a flammable substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A rigorous PPE protocol is essential. The primary objective is to eliminate all routes of exposure: inhalation, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

All handling of 4-(4-methylpiperazin-1-yl)butan-2-one, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[11] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation, which is a primary exposure risk.[8]

Personal Protective Equipment Protocol

Proper selection and use of PPE are critical. The following sequence ensures maximum protection.

Step-by-Step PPE Protocol:

  • Lab Coat: Don a clean, flame-resistant lab coat that fits properly, ensuring full coverage of the arms.

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Always double-check the manufacturer's compatibility chart. Before use, inspect gloves for any signs of degradation or punctures.

  • Eye & Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[11]

  • Work Execution: Perform all work within the fume hood.

  • Doffing (Removal):

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water immediately after handling the compound.[6][8]

PPE_Workflow cluster_donning Donning Sequence (Before Entering Lab) cluster_doffing Doffing Sequence (Before Exiting Lab) Don_Coat 1. Don Lab Coat Don_Gloves 2. Don Nitrile Gloves Don_Coat->Don_Gloves Don_Goggles 3. Don Safety Goggles Don_Gloves->Don_Goggles Work Perform Work in Chemical Fume Hood Don_Goggles->Work Enter Work Area Doff_Gloves 1. Remove Gloves Work->Doff_Gloves Exit Work Area Doff_Coat 2. Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Remove Goggles Doff_Coat->Doff_Goggles Wash_Hands 4. Wash Hands Thoroughly Doff_Goggles->Wash_Hands

PPE Donning and Doffing Workflow

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage minimizes risk.

Handling Procedures
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Aliquotting: When transferring the substance, use non-sparking tools and ground all equipment to prevent static discharge, as the butanone structure suggests a flammability risk.[6]

  • Housekeeping: Avoid generating aerosols. After handling, decontaminate the work surface with an appropriate solvent and wipe it clean. Wash hands thoroughly before leaving the laboratory.[8][9] Do not eat, drink, or smoke in the handling area.[6]

Storage Requirements
  • Container: Store the compound in its original, tightly sealed container.[4][12]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[4][6][10] The storage area should be locked.[4][8]

  • Incompatibilities: Store away from heat, sparks, open flames, and strong oxidizing agents.[6][10][11]

Emergency Procedures: Spill and Exposure Response

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
Skin Contact Take off immediately all contaminated clothing.[6] Wash off immediately with plenty of water and soap for at least 15 minutes.[10] If skin irritation persists, seek medical attention.[11]
Inhalation Remove person to fresh air and keep comfortable for breathing.[6] If not breathing, give artificial respiration.[10] Get medical attention if symptoms occur.[11]
Ingestion Rinse mouth with water.[9] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[8][9]
Spill Response
  • Small Spills (in fume hood): Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[11] Collect the material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[6][11]

  • Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal is a significant safety and environmental hazard. 4-(4-methylpiperazin-1-yl)butan-2-one and any materials contaminated with it must be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect all waste containing the compound (e.g., residual chemical, contaminated gloves, absorbent materials) in a dedicated, properly labeled, and sealed hazardous waste container.[13]

  • Waste Segregation: Do not mix this waste stream with other chemical waste unless explicitly approved by your institution's EHS guidelines.[13]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [13]

Disposal_Workflow Start Waste Generated (e.g., contaminated gloves, excess reagent) Collect 1. Collect in a Designated, Labeled, & Sealed Hazardous Waste Container Start->Collect Prohibited1 DO NOT Pour Down Drain Start->Prohibited1 Prohibited2 DO NOT Place in Regular Trash Start->Prohibited2 Segregate 2. Segregate from Incompatible Waste Streams Collect->Segregate Store 3. Store in Satellite Accumulation Area Segregate->Store Arrange 4. Arrange Pickup via Institutional EHS Dept. Store->Arrange Disposal 5. Licensed Hazardous Waste Disposal Arrange->Disposal

Chemical Waste Disposal Workflow

References

  • Fisher Scientific UK. (2023, October 20). Safety Data Sheet: 4-Methylpentan-2-one. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-methylpiperazin-1-yl)butan-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 58077-68-2 | 4-(4-Methylpiperazin-1-yl)butanoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(4-Methylpiperazin-1-yl)butan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, July 8). Safety Data Sheet: 4-Methyl-2-pentanone. Retrieved from [Link]

  • Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13391. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • Dutscher. (2022, April 8). Fiche de Données de Sécurité: 4-Methyl-2-pentanone. Retrieved from [Link]

  • 菸品成分資料網 (Taiwan Tobacco Ingredient Information Website). (n.d.). 物質安全資料表 (Material Safety Data Sheet). Retrieved from [Link]

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